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MOF-74(Mg)

Cat. No.: B15378801
M. Wt: 276.72 g/mol
InChI Key: LBDRSPDGBRDYDJ-UHFFFAOYSA-H
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Description

MOF-74(Mg) is a metal-organic framework consisting of magnesium ions coordinated by 2,5-dihydroxyterephthalic acid (DHTA) linkers, forming a highly porous crystalline structure with the formula C₈H₄Mg₂O₈ and a molecular weight of 276.72 g/mol . Its key feature is the presence of abundant, coordinatively unsaturated metal sites (CUS), which act as highly active adsorption points for various gases . This makes it a premier material for research in hydrogen storage, where its strong electrostatic interaction with H₂ molecules has been extensively studied . The framework is also highly relevant for carbon capture and separation technologies due to its strong affinity for CO₂ . Beyond gas storage, MOF-74(Mg) serves as a valuable precursor or component in catalytic and biomedical applications. MOF-74-derived bimetallic oxides show exceptional performance in advanced oxidation processes for treating refractory wastewater . In the biomedical field, Mg-MOF-74/MgF₂ composite coatings have been fabricated on magnesium alloys, significantly improving the corrosion resistance and super-hydrophilicity of implant surfaces, which is beneficial for bone cell adhesion and proliferation . The material is supplied as a powder with a purity of ≥98% and should be stored sealed at 4°C, protected from light and moisture to maintain stability . This product is intended for research and further manufacturing use only, is not for direct human use, and should be handled by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Mg2O8-2 B15378801 MOF-74(Mg)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Mg2O8-2

Molecular Weight

276.72 g/mol

IUPAC Name

dimagnesium;2,5-dioxidoterephthalate;dihydroxide

InChI

InChI=1S/C8H6O6.2Mg.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-6

InChI Key

LBDRSPDGBRDYDJ-UHFFFAOYSA-H

Canonical SMILES

C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[OH-].[OH-].[Mg+2].[Mg+2]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Solvothermal Synthesis of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solvothermal synthesis of Magnesium-based Metal-Organic Framework-74, commonly known as MOF-74(Mg) or Mg-CPO-27. This material has garnered significant attention due to its high density of open metal sites, exceptional porosity, and remarkable carbon dioxide adsorption capacity. These properties make it a promising candidate for applications in gas storage and separation, catalysis, and as a potential vehicle for drug delivery. This document outlines detailed experimental protocols, presents key quantitative data from various synthetic approaches, and includes visualizations to elucidate the synthesis workflow.

Core Concepts and Synthesis Overview

The solvothermal synthesis of MOF-74(Mg) involves the reaction of a magnesium salt with the organic linker 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a suitable solvent system under elevated temperature and pressure. The choice of precursors, solvent composition, temperature, and reaction time are critical parameters that influence the crystallinity, morphology, and porosity of the final product.

The fundamental reaction involves the coordination of magnesium ions (Mg²⁺) with the carboxylate and hydroxyl groups of the deprotonated H₄DOBDC linker, forming a robust three-dimensional framework with one-dimensional hexagonal channels.

Key Components:
  • Metal Source: Typically magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O).

  • Organic Linker: 2,5-dihydroxyterephthalic acid (H₄DOBDC).

  • Solvent System: Commonly a mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H₂O). The ratios of these solvents are a key factor in controlling crystal growth and morphology.

Experimental Protocols

Below are detailed methodologies for the solvothermal synthesis of MOF-74(Mg), compiled from established research.

Protocol 1: Standard Solvothermal Synthesis

This protocol is a widely adopted method for producing crystalline MOF-74(Mg) powder.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.475 g of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 0.111 g of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in 50 mL of a solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.[1]

    • For a different precursor, dissolve 0.712 g of Mg(NO₃)₂·6H₂O (1.95 mmol) and 0.167 g of H₄DOBDC (0.83 mmol) in a mixed solution of 67.5 mL DMF, 4.5 mL deionized water, and 4.5 mL ethanol.[2][3] Sonicate the solution for 30 minutes to ensure complete dissolution.[2][3]

  • Solvothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined autoclave.

    • Seal the autoclave and heat it in a convection oven at 125 °C for 20-24 hours.[1][2][3]

  • Product Isolation and Washing:

    • After the reaction, cool the autoclave to room temperature.

    • Collect the resulting yellow microcrystalline product by decanting the mother liquor.

    • Wash the product with fresh DMF three times.

  • Activation:

    • Immerse the washed product in methanol. Replace the methanol every two days for a total of three exchanges to remove residual DMF and unreacted precursors from the pores.

    • After solvent exchange, dry the product under vacuum at a temperature ranging from 120 °C to 200 °C overnight to fully activate the material.[4]

Protocol 2: Morphological Control with Additives

This protocol introduces an additive to control the crystal morphology and particle size.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • Sodium Acetate (NaAc)

  • N,N-dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.674 g of H₄DOBDC (3.4 mmol) and 2.8 g of Mg(NO₃)₂·6H₂O (10.9 mmol) in 300 mL of a DMF/EtOH/H₂O mixed solution with a volume ratio of 15:1:1.[5]

    • Stir the solution until all solids are dissolved.

    • Add a desired amount of sodium acetate (NaAc) to the mixture. The amount of NaAc can be varied to control the final particle size and morphology.[5]

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a crystallization kettle and heat in an oven at 125 °C for 20 hours.[5]

  • Product Isolation and Activation:

    • Follow the same isolation, washing, and activation steps as described in Protocol 1. The introduction of NaAc has been shown to change the crystal morphology from cauliflower-like to rod-shaped particles.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for MOF-74(Mg) synthesized under different conditions.

Table 1: Synthesis Parameters and Resulting Properties

ParameterValueReference
Precursors
Metal SaltMg(NO₃)₂·6H₂O[1][2][3][5]
Mg(CH₃COO)₂·4H₂O[4][6]
LinkerH₄DOBDC[1][2][3][5][6]
Solvent System (v/v/v)
DMF:EtOH:H₂O15:1:1[1][2][3][5]
DMF:EtOH:H₂O12:4:4[7]
Reaction Conditions
Temperature125 °C[1][5][7]
Time20-24 hours[1][2][3][5]
2.5 - 6 hours[7]

Table 2: Physicochemical Properties of Synthesized MOF-74(Mg)

PropertyValueSynthesis Conditions/NotesReference
BET Surface Area 657.75 m²/g[1]
924.19 m²/gAmino-functionalized[2]
965 m²/gFilm on functionalized silicon[8]
1310 m²/gMixed-metal (Mg, Co)[9]
Pore Volume 0.46 cm³/gAmino-functionalized[2]
Pore Size ~0.77 nm (median)[1]
~1.1 nm (diameter)[6][10]
Crystal Morphology Needle-shaped, aggregated into cauliflower morphologyStandard synthesis[1]
Rod-shaped nanoparticles (~400 nm)With NaAc additive[5]
CO₂ Adsorption Capacity 3.63 mmol/gAt 30 °C and 0.1 bar CO₂[5]
3.9 mmol/gAmino-functionalized, at 303 K[2][3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the solvothermal synthesis of MOF-74(Mg).

solvothermal_synthesis_workflow Solvothermal Synthesis Workflow for MOF-74(Mg) cluster_preparation 1. Precursor Solution Preparation cluster_reaction 2. Solvothermal Reaction cluster_processing 3. Product Isolation & Activation metal_salt Magnesium Salt (e.g., Mg(NO3)2·6H2O) dissolution Dissolution & Mixing metal_salt->dissolution linker Organic Linker (H4DOBDC) linker->dissolution solvent Solvent System (DMF, EtOH, H2O) solvent->dissolution autoclave Transfer to Autoclave dissolution->autoclave heating Heating (e.g., 125°C, 20-24h) autoclave->heating cooling Cooling to Room Temp. heating->cooling collection Product Collection (Decantation/Centrifugation) cooling->collection washing Washing (with DMF) collection->washing solvent_exchange Solvent Exchange (with Methanol) washing->solvent_exchange activation Activation (Vacuum Heating) solvent_exchange->activation final_product Activated MOF-74(Mg) activation->final_product

References

A Step-by-Step Technical Guide to the Mechanochemical Synthesis of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the step-by-step mechanochemical synthesis of the metal-organic framework (MOF) MOF-74(Mg), also known as Mg/DOBDC. Mechanochemical synthesis offers a greener, faster, and often more scalable alternative to traditional solvothermal methods, making it an attractive route for the production of this promising material for applications in gas storage, separations, and drug delivery. This guide details two primary mechanochemical approaches: a rapid method using an exogenous organic base and a liquid-assisted grinding (LAG) method with magnesium oxide.

Introduction to Mechanochemical Synthesis of MOF-74(Mg)

MOF-74(Mg) is a highly porous crystalline material constructed from magnesium(II) ions coordinated to 2,5-dihydroxyterephthalic acid (H₄DOBDC) linkers. The structure features open metal sites that are particularly effective for the adsorption of molecules like carbon dioxide. Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to initiate and drive the chemical reaction between the solid reactants. This solvent-free or minimal-solvent approach reduces waste and can significantly shorten reaction times compared to conventional solvothermal techniques.

The synthesis of MOF-74 analogues via mechanochemistry has been shown to produce materials with high crystallinity and surface areas.[1] The choice of precursors and grinding conditions can influence the final properties of the MOF.

Experimental Protocols

This section details two distinct and reproducible mechanochemical methods for the synthesis of MOF-74(Mg) and its isomer.

Rapid Synthesis using an Exogenous Organic Base

This method, adapted from a procedure for the isomeric framework Mg₂(m-dobdc), allows for the rapid synthesis of the MOF in minutes at room temperature.[1] It utilizes a metal nitrate salt and Hünig's base (N,N-diisopropylethylamine), which acts as both the base to deprotonate the organic linker and the liquid-assisting grinding agent.

Experimental Procedure:

  • Reactant Preparation: In a milling vessel, combine magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), 2,5-dihydroxyterephthalic acid (H₄dobdc), and Hünig's base.

  • Milling: Mill the mixture at room temperature for a short duration, typically around 5 minutes.

  • Product Isolation: After milling, the resulting powder is the MOF-74(Mg) product. Further washing and activation steps are required to achieve a porous material.

Liquid-Assisted Grinding (LAG) using Magnesium Oxide

This method employs the more cost-effective and readily available magnesium oxide as the metal source. A small amount of a liquid grinding assistant, such as N,N-dimethylformamide (DMF) or water, is added to facilitate the reaction. While a specific protocol for pure Mg-MOF-74 via this route is less commonly detailed, the synthesis of high-entropy MOF-74 containing magnesium oxide provides a strong basis for this procedure.[1]

Experimental Procedure:

  • Reactant Preparation: Combine magnesium oxide (MgO) and 2,5-dihydroxyterephthalic acid (H₄dobdc) in a milling jar.

  • Addition of Grinding Liquid: Add a small volume of a liquid assistant, such as DMF or water.

  • Milling: Mill the mixture for a specified duration and at a set frequency. The milling time can range from minutes to hours depending on the desired crystallinity and phase purity. For instance, in the synthesis of the analogous Zn-MOF-74, milling times of at least 70 minutes were required for the formation of a highly crystalline product when using DMF.[2]

  • Product Isolation: The resulting powder is collected after milling.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the characterization of mechanochemically synthesized MOF-74(Mg) and its isomer.

ParameterMg₂(m-dobdc) - MechanochemicalMg₂(m-dobdc) - SolvothermalReference
BET Surface Area Not specified1556 ± 2 m²/g[3]
Langmuir Surface Area Not specified1971 ± 3 m²/g[3]
CO₂ Uptake (150 mbar, 40 °C) 6.14 mmol/gNot specified[1][4]
Non-competitive CO₂/N₂ Selectivity 3544[1]

Table 1: Comparison of properties for the mechanochemically and solvothermally synthesized isomer of MOF-74(Mg).

Metal-Organic FrameworkBET Surface Area (m²/g)Reference
Mg-MOF-74 (Solvothermal) Not specified[3]
Co-MOF-74 Not specified[3]
Ni-MOF-74 Not specified[3]
Zn-MOF-74 Not specified[3]

Table 2: BET surface areas of various MOF-74 analogues for comparison.

Activation of Mechanochemically Synthesized MOF-74(Mg)

To achieve the characteristic high porosity of MOF-74(Mg), the as-synthesized material must undergo an activation process to remove any residual solvent or guest molecules from the pores.

Activation Protocol:

  • Solvent Exchange: The as-synthesized MOF powder is typically washed with a volatile solvent, such as methanol, to remove the high-boiling point grinding liquid (e.g., DMF).

  • Thermal Activation: The solvent-exchanged MOF is then heated under vacuum at an elevated temperature. For MOF-74(Mg), a temperature of approximately 180°C for over 4 hours under high vacuum (<10 μbar) has been shown to be effective for activation.[3] It is crucial to control the heating rate (e.g., 1 °C/min) to prevent pore collapse.[3]

Visualizing the Synthesis Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical progression of the mechanochemical synthesis of MOF-74(Mg).

experimental_workflow cluster_reactants Reactant Preparation cluster_milling Mechanochemical Reaction cluster_product Product Isolation & Activation Metal_Source Metal Source (Mg(NO₃)₂·6H₂O or MgO) Milling Ball Milling (with Liquid Assistant or Base) Metal_Source->Milling Organic_Linker Organic Linker (H₄dobdc) Organic_Linker->Milling As_Synthesized_MOF As-Synthesized MOF-74(Mg) Milling->As_Synthesized_MOF Solvent_Exchange Solvent Exchange (e.g., Methanol) As_Synthesized_MOF->Solvent_Exchange Thermal_Activation Thermal Activation (Vacuum Heating) Solvent_Exchange->Thermal_Activation Activated_MOF Activated Porous MOF-74(Mg) Thermal_Activation->Activated_MOF

Caption: Experimental workflow for the mechanochemical synthesis and activation of MOF-74(Mg).

logical_relationship Reactants Reactants: Metal Precursor + Organic Linker Grinding_Energy Mechanical Energy (Ball Milling) Reactants->Grinding_Energy Intermediate_Phases Formation of Intermediate Phases Grinding_Energy->Intermediate_Phases Crystallization Crystallization of MOF-74 Framework Intermediate_Phases->Crystallization Activation Activation: Pore Clearance Crystallization->Activation Final_Product Porous MOF-74(Mg) Activation->Final_Product

Caption: Logical progression of the mechanochemical synthesis of MOF-74(Mg).

Conclusion

Mechanochemical synthesis provides a robust and efficient platform for the production of MOF-74(Mg). The choice between using a metal salt with an organic base or a metal oxide with a liquid assistant allows for flexibility in precursor selection and reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and optimize the mechanochemical synthesis of MOF-74(Mg) for a variety of applications, from carbon capture to advanced drug delivery systems. The provided workflows and logical diagrams serve to clarify the key steps and transformations involved in this green synthetic methodology.

References

A Technical Guide to Vapor-Assisted Crystallization for MOF-74(Mg) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of Metal-Organic Framework (MOF) MOF-74(Mg), also known as Mg/DOBDC, through the vapor-assisted crystallization (VAC) method. This technique has emerged as a promising alternative to traditional solvothermal methods, offering a more environmentally friendly process by minimizing solvent use while producing high-quality, crystalline MOF-74(Mg) thin films.[1][2][3] Such films are of significant interest for a variety of applications, including gas storage and separation, particularly for CO2 capture, due to the material's high uptake capacity.[1][2][3]

Core Principles of Vapor-Assisted Crystallization

Vapor-assisted crystallization is a synthetic approach where a precursor film or powder, typically containing the metal source and organic linker, is exposed to a solvent vapor at a controlled temperature. The solvent vapor facilitates the dissolution and subsequent crystallization of the MOF structure. This method allows for precise control over film thickness and morphology, resulting in dense and continuous films with high crystallinity.[1][2][3]

The synthesis of MOF-74(Mg) via VAC generally involves two main approaches:

  • From a Precursor Solution: A solution containing the magnesium source and the organic linker (2,5-dihydroxyterephthalic acid, H4DOBDC) is first deposited onto a substrate. This film is then exposed to a solvent vapor mixture, often containing water, a modulator like acetic acid, and a high-boiling solvent such as dimethylformamide (DMF), to induce crystallization.[1]

  • From Metal Oxide Precursors: A physical mixture of a magnesium oxide (MgO) precursor and the H4DOBDC linker is exposed to a vapor containing an additive such as water, DMF, or dimethyl sulfoxide (DMSO).[4][5] This method can proceed through the formation of an intermediate phase before converting to the final MOF-74 structure.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of MOF-74(Mg) using the VAC technique. The following protocols are compiled from cited research.

2.1. Synthesis from Precursor Solution for Thin Films

This method focuses on creating high-quality, dense, and continuous MOF-74(Mg) thin films.

  • Precursor Solution Preparation:

    • A precursor solution is prepared by dissolving a magnesium salt (e.g., magnesium nitrate hexahydrate, Mg(NO3)2·6H2O) and the organic linker (H4DOBDC) in a suitable solvent system.

    • The composition of the solvent and the concentration of the precursors are critical parameters that need to be optimized.[1][2][3]

  • Deposition of Precursor Film:

    • The precursor solution is deposited onto a substrate using techniques such as drop-casting or spin-coating to create a uniform film.

  • Vapor-Assisted Crystallization:

    • The substrate with the precursor film is placed in a sealed container.

    • A separate vial containing a solvent vapor source is also placed in the container. A typical vapor source is a mixture of water, acetic acid, and DMF.[1]

    • The sealed container is then heated to a specific temperature (e.g., 130°C) for a designated period to allow the solvent vapor to interact with the precursor film and facilitate crystallization.[4]

    • The effects of synthesis temperature, time, and the volume of the vapor source droplet are investigated to optimize the growth, crystallinity, and thickness of the film.[1][2][3]

  • Post-Synthesis Activation:

    • After crystallization, the synthesized MOF-74(Mg) film is activated to remove any unreacted precursors and solvent molecules from the pores.

    • Activation is typically carried out by heating the sample under vacuum at an elevated temperature (e.g., 150°C-200°C).

2.2. Synthesis from Metal Oxide Precursors

This solvent-free approach involves the reaction of a solid mixture of the metal oxide and organic linker with a solvent vapor.

  • Precursor Preparation:

    • Magnesium oxide (MgO) and 2,5-dihydroxyterephthalic acid (H4DOBDC) are physically mixed in a specific molar ratio (e.g., 2:1).

  • Vapor-Assisted Conversion:

    • The solid mixture is placed in a reaction vessel.

    • A vial containing an additive (water, DMF, or DMSO) is placed in the vessel to act as the vapor source.[4][5]

    • The vessel is sealed and heated to a controlled temperature (e.g., 130°C) to allow the vapor to facilitate the conversion of the precursors to MOF-74(Mg).[4]

    • In the presence of water vapor, an intermediate phase, identified as Mg(H2dobdc)(H2O)5·H2O, may form before converting to the final MOF-74 structure upon heating.[4]

  • Activation:

    • The resulting MOF-74(Mg) powder is activated under vacuum at an elevated temperature to ensure the removal of guest molecules from the pores.

Quantitative Data

The quality and performance of the synthesized MOF-74(Mg) are assessed through various characterization techniques. The following table summarizes key quantitative data from studies on vapor-assisted crystallization of MOF-74(Mg).

ParameterValueSynthesis MethodReference
CO2 Uptake 2.55 mmol/g (at 1.15 bar, 25°C)From MgO precursor with H2O vapor
BET Surface Area 313 m²/gFrom MgO precursor with H2O vapor
Film Thickness Variation < 7% (Coefficient of Variation)From precursor solution[1][2][3]

It is important to note that the CO2 uptake and BET surface area for MOF-74(Mg) synthesized via the vapor-assisted method from metal oxides can be lower than those prepared by conventional solvothermal methods.[4][5] This may be attributed to the presence of non-porous, amorphous impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps in the vapor-assisted crystallization process for MOF-74(Mg) synthesis.

VAC_Workflow_Solution cluster_prep Precursor Preparation cluster_dep Film Deposition cluster_vac Vapor-Assisted Crystallization cluster_post Post-Synthesis A Dissolve Mg Salt and H4DOBDC in Solvent B Deposit Precursor Solution onto Substrate (e.g., Drop-casting) A->B C Place Substrate and Solvent Vapor Source (e.g., H2O/Acetic Acid/DMF) in Sealed Container B->C D Heat at Controlled Temperature (e.g., 130°C) C->D E Activate MOF-74(Mg) Film (Heating under Vacuum) D->E F Characterization (e.g., XRD, CO2 Adsorption) E->F

VAC Workflow from Precursor Solution.

VAC_Workflow_Oxide cluster_prep_oxide Precursor Preparation cluster_vac_oxide Vapor-Assisted Conversion cluster_post_oxide Post-Synthesis A_ox Physically Mix MgO and H4DOBDC B_ox Place Solid Mixture and Additive Vapor Source (e.g., H2O, DMF, DMSO) in Sealed Vessel A_ox->B_ox C_ox Heat at Controlled Temperature (e.g., 130°C) B_ox->C_ox D_ox Formation of Intermediate Phase (with H2O vapor) C_ox->D_ox E_ox Conversion to MOF-74(Mg) D_ox->E_ox F_ox Activate MOF-74(Mg) Powder (Heating under Vacuum) E_ox->F_ox G_ox Characterization (e.g., XRD, CO2 Adsorption) F_ox->G_ox

References

An In-depth Technical Guide to the Crystal Structure of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols associated with the Metal-Organic Framework (MOF), MOF-74(Mg). It is intended to serve as a technical resource for professionals engaged in materials science and drug development, offering detailed data and methodologies to support advanced research and application.

Core Crystal Structure and Physicochemical Properties

MOF-74(Mg), also known as CPO-27-Mg, is a highly porous crystalline material renowned for its exceptional gas adsorption capabilities, particularly for carbon dioxide.[1] Its structure is characterized by one-dimensional (1D) hexagonal channels formed by the coordination of magnesium ions with 2,5-dihydroxyterephthalate (H₄DOBDC or DOT) organic linkers.[1][2] Upon thermal activation to remove coordinated solvent molecules, the framework exposes a high density of unsaturated "open" magnesium sites along the pore walls.[3][4] These sites act as strong binding locations for various guest molecules, making MOF-74(Mg) a model system for studying molecule-specific adsorption and a promising candidate for applications ranging from gas separation to drug delivery.[1][5]

The crystal morphology of MOF-74(Mg) is highly dependent on the synthesis conditions. Researchers have reported various forms, including cone-shaped needles, rod-like particles, and cauliflower-like aggregates.[6][7]

Table 1: Crystallographic Data for MOF-74(Mg)

Parameter Value Reference(s)
Space Group R-3̅ (Trigonal) [8][9]
Lattice Parameters (a, b) 2.6136 nm / 26.136 Å [10]
Lattice Parameter (c) 0.6942 nm / 6.942 Å [10]
Lattice Angles (α, β) 90° [10]
Lattice Angle (γ) 120° [10]
Primitive Unit Cell Triclinic [11]

| Lattice Parameters (a, b, c) | 6.80 Å, 15.82 Å, 15.06 Å |[11] |

Note: While a triclinic primitive cell has been described[11], the structure is most commonly indexed and described using a trigonal (hexagonal) unit cell, which better represents its channel-like structure.

Table 2: Physicochemical Properties of MOF-74(Mg)

Property Reported Value(s) Reference(s)
BET Surface Area 900 - 1640 m²/g [1][6][12][13][14]
Pore Size (Diameter) 0.77 - 1.5 nm (7.7 - 15 Å) [3][13]
Pore Volume ~0.49 mL/g [15]
Crystal Density 0.91 g/cm³ [11]

| Thermal Stability | Stable up to 300 - 600 °C |[7][13][16] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOF-74(Mg) are crucial for reproducible results. The following sections outline standard laboratory procedures.

The most common method for synthesizing MOF-74(Mg) is the solvothermal technique.[7]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)[17]

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)[17]

  • N,N-Dimethylformamide (DMF)[17]

  • Deionized water[17]

  • Ethanol[17]

  • Methanol (for washing)[17]

Procedure:

  • Dissolve magnesium nitrate hexahydrate (e.g., 10.9 mmol) and 2,5-dihydroxyterephthalic acid (e.g., 3.4 mmol) in a mixed solvent solution of DMF, ethanol, and deionized water. A typical volumetric ratio is 15:1:1.[7][17]

  • Stir the mixture until all solids are completely dissolved. For enhanced dissolution, the solution can be sonicated for approximately 30 minutes.[6][17]

  • Transfer the clear precursor solution into a 100 mL Teflon-lined stainless-steel autoclave.[6][17]

  • Seal the autoclave and place it in a convection oven heated to 125 °C (398 K) for 20 to 24 hours.[6][7]

  • After the reaction, allow the autoclave to cool naturally to room temperature.

  • Collect the resulting yellow microcrystalline product by filtration.

  • To remove unreacted precursors and residual solvent from the pores, immerse the product in methanol for 3 days, replacing the methanol every 12 hours.[17]

  • Separate the solid product by centrifugation.

  • Activate the final product by drying it in a vacuum oven at 120 °C (373 K) for 12 hours to yield the activated, porous MOF-74(Mg).[17]

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the synthesized material.[18]

  • Instrument: A standard powder diffractometer with Cu Kα radiation (λ = 1.5405 Å).

  • Sample Preparation: A thin layer of the dried powder is mounted on a sample holder.

  • Data Collection: Data is typically collected over a 2θ range of 5° to 20°.[19]

  • Expected Results: The resulting pattern should show sharp, well-defined diffraction peaks. Key characteristic peaks for MOF-74(Mg) appear at approximately 2θ = 6.9° and 11.9°, corresponding to the (110) and (300) crystal planes, respectively.[17][19]

N₂ Adsorption-Desorption Analysis (BET Method): This analysis determines the specific surface area, pore volume, and pore size distribution.

  • Instrument: An automatic surface area and pore size analyzer.[17]

  • Sample Preparation: The sample must be degassed (activated) under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed molecules from the pores.

  • Analysis: Nitrogen adsorption and desorption isotherms are measured at 77 K (liquid nitrogen temperature).[3]

  • Expected Results: MOF-74(Mg) typically exhibits a Type I isotherm, which is characteristic of microporous materials.[3] The Brunauer-Emmett-Teller (BET) model is applied to the isotherm data to calculate the specific surface area.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the framework.

  • Instrument: A thermogravimetric analyzer.[7]

  • Procedure: A small amount of the sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).[7]

  • Expected Results: The TGA curve for MOF-74(Mg) typically shows an initial weight loss up to ~250 °C, corresponding to the removal of adsorbed water and solvent molecules.[7] The framework itself generally remains stable until decomposition begins at temperatures above 450 °C.[16]

Visualized Workflows and Relationships

To clarify the logical flow of processes in the study of MOF-74(Mg), the following diagrams are provided.

G cluster_synthesis Synthesis Phase cluster_activation Activation Phase cluster_characterization Characterization Phase cluster_application Application Example precursors Mg²⁺ Salt & H₄DOBDC Linker synthesis Solvothermal Reaction (125°C, 20-24h) precursors->synthesis solvent DMF/Ethanol/H₂O Solvent System solvent->synthesis as_synth As-Synthesized MOF-74(Mg) synthesis->as_synth activation Solvent Exchange (MeOH) & Vacuum Drying as_synth->activation activated_mof Activated MOF-74(Mg) activation->activated_mof pxrd PXRD (Crystal Structure) activated_mof->pxrd bet N₂ Adsorption (Surface Area, Porosity) activated_mof->bet tga TGA (Thermal Stability) activated_mof->tga sem SEM (Morphology) activated_mof->sem drug_loading Drug Loading activated_mof->drug_loading

Caption: General experimental workflow for MOF-74(Mg) research.

Applications in Drug Delivery

The unique properties of MOF-74(Mg), such as its high porosity and the presence of biocompatible magnesium ions, make it a promising nanocarrier for drug delivery systems.[20] The soluble nature of its metal centers can facilitate rapid pharmacokinetic release for certain therapeutic agents.[5][21]

The primary mechanism involves the physical encapsulation of drug molecules within the MOF's porous channels via impregnation from a solution.[21] The subsequent release in a physiological environment is typically governed by diffusion, influenced by factors such as the drug's molecular size and its solubility in the release medium.[5][21] Studies have demonstrated that the release kinetics can be tuned by altering the drug loading percentage.[5]

Table 3: Drug Delivery Studies Using MOF-74(Mg)

Drug Drug Type Key Findings Reference(s)
Ibuprofen Anti-inflammatory Release rate is a function of drug solubility and loading. [5][21]
5-Fluorouracil Anti-cancer Exhibited the highest release rate constant due to high solubility and small size. [5][21]

| Curcumin | Anti-inflammatory | Release kinetics decrease with increased drug loading. |[5][21][22] |

G cluster_loading Loading Phase cluster_release Release Phase mof Activated MOF-74(Mg) impregnation Impregnation & Solvent Removal mof->impregnation drug Drug Molecule in Solution drug->impregnation encapsulation Drug Encapsulated in MOF Pores impregnation->encapsulation release Introduction to Physiological Medium encapsulation->release diffusion Drug Diffusion from Pores release->diffusion degradation MOF Degradation release->degradation action Therapeutic Action diffusion->action

Caption: Logical process for drug loading and release using MOF-74(Mg).

References

An In-Depth Technical Guide to MOF-74(Mg): Properties, Characteristics, and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metal-organic framework (MOF) MOF-74(Mg), also known as Mg/DOBDC, a material of significant interest for various applications, including drug delivery. This document details its synthesis, key physicochemical properties, and methodologies for its characterization, with a focus on its potential in the pharmaceutical sciences.

Core Properties and Structure

MOF-74(Mg) is a crystalline porous material composed of magnesium metal centers coordinated to 2,5-dihydroxyterephthalic acid (H₄DOBDC) organic linkers. This coordination results in a robust three-dimensional framework with a distinct one-dimensional hexagonal pore structure. A key feature of MOF-74(Mg) is the presence of open metal sites within its pores, which are accessible upon solvent removal and play a crucial role in its high adsorption capacity for various molecules, including drugs.

Structural and Physicochemical Data

The key quantitative properties of MOF-74(Mg) are summarized in the table below. It is important to note that these values can vary depending on the specific synthesis conditions and activation procedures.

PropertyValueReference
Brunauer-Emmett-Teller (BET) Surface Area ~700 - 1900 m²/g[1]
Pore Volume ~0.49 cm³/g
Pore Diameter ~1.1 - 1.2 nm
Decomposition Temperature (Linker) ~904 K[2]
Thermal Stability (Onset of Mass Loss) Begins to deviate from baseline after solvent removal range[2]

Synthesis and Activation

The most common method for synthesizing MOF-74(Mg) is through solvothermal synthesis. This involves heating a solution of a magnesium salt (e.g., magnesium nitrate hexahydrate) and the organic linker in a suitable solvent system, typically a mixture of N,N-dimethylformamide (DMF), ethanol, and water.

General Synthesis Workflow

General Synthesis Workflow of MOF-74(Mg) cluster_synthesis Synthesis cluster_activation Activation reagents Dissolve Mg(NO₃)₂·6H₂O and H₄DOBDC in DMF/Ethanol/Water reaction Solvothermal Reaction (e.g., 125 °C for 21 h) reagents->reaction Heat collection Cool to Room Temperature & Collect Crystals reaction->collection washing Wash with Methanol (Solvent Exchange) collection->washing drying Dry under Vacuum (e.g., 250 °C for 6 h) washing->drying activated_mof Activated MOF-74(Mg) drying->activated_mof

Caption: General solvothermal synthesis and activation workflow for MOF-74(Mg).

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline structure and phase purity of the synthesized MOF-74(Mg).

Methodology:

  • A small amount of the dried MOF-74(Mg) powder is gently ground to ensure a homogenous sample.

  • The sample is loaded into a sample holder (e.g., a zero-background silicon wafer or a capillary tube).

  • PXRD patterns are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

  • The resulting diffraction pattern is compared with the simulated or previously reported patterns for MOF-74(Mg) to verify its structure.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of MOF-74(Mg) and determine the temperature ranges for solvent removal and framework decomposition.

Methodology:

  • A small, precisely weighed amount of the MOF-74(Mg) sample (typically 5-10 mg) is placed in an alumina or platinum TGA pan.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • The TGA curve will typically show an initial weight loss corresponding to the removal of adsorbed and coordinated solvent molecules, followed by a plateau indicating thermal stability, and finally a significant weight loss at higher temperatures corresponding to the decomposition of the organic linker and collapse of the framework.

Nitrogen Adsorption-Desorption Analysis

Objective: To determine the specific surface area (BET), pore volume, and pore size distribution of MOF-74(Mg).

Methodology:

  • A known mass of the MOF-74(Mg) sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

  • The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature) using a surface area and porosity analyzer.

  • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • The pore size distribution can be calculated using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method.

Drug Delivery Applications

MOF-74(Mg) has shown significant promise as a nanocarrier for the controlled delivery of therapeutic agents. Its high porosity allows for substantial drug loading, and the interaction between the drug molecules and the MOF's open metal sites can influence the release kinetics.

Drug Loading and Release Data

The following tables summarize key data for the loading and release of two commonly studied drugs, Ibuprofen (an anti-inflammatory drug) and 5-Fluorouracil (an anti-cancer drug), in MOF-74(Mg).

Table 2: Ibuprofen Loading and Release in MOF-74(Mg)

Drug Loading (wt%)Release Rate Constant (k) (h⁻¹/²)Maximum Release (%)Time to Maximum Release (h)Reference
300.25~8510[3]
500.22~7510[3]
800.20~6510[3]

Table 3: 5-Fluorouracil Loading and Release in MOF-74(Mg)

Drug Loading (wt%)Release Rate Constant (k) (h⁻¹/²)Maximum Release (%)Time to Maximum Release (h)Reference
300.34~9810[3]
500.28~9010[3]
800.23~8010[3]

Release conditions: Phosphate-buffered saline (PBS) at 37 °C.

In Vitro Drug Release Study Protocol

Objective: To evaluate the release profile of a drug (e.g., Ibuprofen) from MOF-74(Mg) under simulated physiological conditions.

Methodology:

  • Drug Loading: A known amount of activated MOF-74(Mg) is suspended in a solution of the drug in a suitable solvent (e.g., methanol). The suspension is stirred for a specified period (e.g., 24 hours) to allow for drug encapsulation. The drug-loaded MOF is then collected by centrifugation and dried.

  • Release Study Setup: A precisely weighed amount of the drug-loaded MOF-74(Mg) is placed in a dialysis bag or dispersed directly in a known volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: The setup is placed in a shaker bath maintained at 37 °C to simulate body temperature.

  • Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn. To maintain a constant volume, an equal volume of fresh, pre-warmed PBS is added back.

  • Quantification: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Biological Interactions and Biocompatibility

The interaction of MOF-74(Mg) with biological systems is a critical aspect of its application in drug delivery. Generally, MOFs are taken up by cells through endocytosis.[4] The acidic environment of endosomes and lysosomes can facilitate the degradation of the MOF structure, leading to the release of the encapsulated drug.

Cellular Uptake and Drug Release Workflow

Cellular Uptake and Drug Release Workflow of Drug-Loaded MOF-74(Mg) cluster_extracellular Extracellular cluster_cellular Cellular drug_mof Drug-Loaded MOF-74(Mg) Nanoparticle endocytosis Endocytosis drug_mof->endocytosis Cell Membrane Interaction endosome Endosome (Acidic pH) endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome drug_release Drug Release lysosome->drug_release MOF Degradation therapeutic_effect Therapeutic Effect (e.g., Apoptosis in Cancer Cell) drug_release->therapeutic_effect

Caption: A logical workflow illustrating the cellular uptake and subsequent drug release from MOF-74(Mg).

Biocompatibility and Cytotoxicity

The biocompatibility of MOF-74(Mg) is a subject of ongoing research. Studies have shown that its cytotoxicity is dose-dependent.[5] The degradation products of MOF-74(Mg) are magnesium ions and the organic linker, 2,5-dihydroxyterephthalic acid. While magnesium is an essential and generally non-toxic element, the potential toxicity of the linker and the intact MOF particles needs to be carefully evaluated for specific applications. Standard cytotoxicity assays, such as the MTT assay, are used to assess the impact of MOF-74(Mg) on cell viability.

Conclusion

MOF-74(Mg) possesses a unique combination of high porosity, accessible open metal sites, and a well-defined crystalline structure, making it a highly promising material for drug delivery applications. Its synthesis is well-established, and its properties can be thoroughly characterized using standard analytical techniques. While its stability in aqueous environments and its long-term biocompatibility require further investigation for clinical translation, the ongoing research into MOF-74(Mg) continues to highlight its potential to address challenges in controlled and targeted drug delivery. This guide provides a foundational understanding for researchers and professionals seeking to explore the capabilities of this versatile metal-organic framework.

References

Spectroscopic analysis techniques for MOF-74(Mg) characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Spectroscopic Analysis for MOF-74(Mg) Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques essential for the characterization of the metal-organic framework (MOF), MOF-74(Mg), also known as Mg/DOBDC and CPO-27-Mg. A thorough understanding of these techniques is critical for ensuring the synthesis of high-quality material, confirming its structural integrity, and elucidating the properties that are paramount for applications in drug delivery, gas storage, and catalysis.

Synthesis and Activation of MOF-74(Mg)

A reliable and reproducible synthesis protocol is the foundation for any subsequent characterization. The solvothermal method is most commonly employed for producing MOF-74(Mg).

Experimental Protocol: Solvothermal Synthesis
  • Precursor Solution Preparation: Dissolve 1.95 mmol (0.712 g) of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 0.83 mmol (0.167 g) of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixed solvent system. The solvent typically consists of N,N-Dimethylformamide (DMF), deionized water, and ethanol in a 15:1:1 volumetric ratio (e.g., 67.5 mL DMF, 4.5 mL H₂O, 4.5 mL ethanol).[1][2]

  • Ultrasonication: Sonicate the mixture for approximately 30 minutes to ensure complete dissolution and homogeneity of the precursors.[1][2]

  • Hydrothermal Reaction: Transfer the clear solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in a convection oven at 125°C (398 K) for 24 hours.[1][2][3]

  • Isolation and Washing: After cooling the autoclave to room temperature, collect the resulting dark-yellow solid product by filtration or centrifugation. To remove unreacted precursors and solvent molecules occluded within the pores, immerse the product in fresh methanol for 3 days, replacing the methanol every 12 hours.[1]

  • Activation: After the solvent exchange, separate the solid product by centrifugation. Activate the material by heating it under a dynamic vacuum at 150-180°C for at least 12 hours. This step is crucial to remove the coordinated solvent molecules from the open metal sites.[4]

Spectroscopic Characterization Techniques

The following sections detail the principal spectroscopic techniques used to characterize the synthesized MOF-74(Mg), including experimental protocols and interpretation of the resulting data.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF-74(Mg). The diffraction pattern is a unique fingerprint of the material's crystal structure.

Experimental Protocol: A dried, activated powder sample of MOF-74(Mg) is finely ground and mounted on a zero-background sample holder. Data is typically collected using a diffractometer with Cu Kα radiation (λ = 1.5405 Å). The scan range is usually set from 5° to 40° in 2θ with a step size of 0.05°.[5]

Data Interpretation: The successful synthesis of MOF-74(Mg) is confirmed by the presence of characteristic diffraction peaks, most prominently at 2θ values of approximately 6.8° and 11.8°, corresponding to the (210) and (300) crystal planes, respectively.[6] The absence of other significant peaks indicates a high phase purity.

Characteristic PXRD Peaks for MOF-74(Mg)
2θ (degrees)
~6.8
~11.8
~17.3
~21.9
~24.8
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the MOF structure, confirming the coordination of the organic linker to the metal centers and the removal of solvent molecules after activation.

Experimental Protocol: The FTIR spectrum is recorded using an FTIR spectrometer. A small amount of the MOF-74(Mg) powder is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of 400-4000 cm⁻¹.[4]

Data Interpretation: The FTIR spectrum of MOF-74(Mg) displays several characteristic absorption bands. A broad peak around 3200-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups on the linker.[1] The absence of a strong carbonyl (C=O) peak from the free acid linker (around 1650 cm⁻¹) and the presence of bands corresponding to the symmetric and asymmetric stretching of the carboxylate groups indicate successful coordination to the magnesium centers.[4][6]

Key FTIR Peaks for MOF-74(Mg) and their Assignments
Wavenumber (cm⁻¹)
~3200-3500
~1589
~1410
~889
~823
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly regarding the framework's vibrational modes and the interaction with guest molecules. It is a non-destructive technique that is highly sensitive to the structural integrity of the MOF.

Experimental Protocol: A sample of the MOF-74(Mg) powder is placed on a microscope slide. A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used to acquire the spectrum. The laser is focused on the sample, and the scattered light is collected and analyzed.

Data Interpretation: The Raman spectrum of MOF-74(Mg) shows characteristic peaks related to the vibrations of the organic linker and the metal-oxygen bonds. For instance, peaks around 1626 cm⁻¹, 1577 cm⁻¹, and 1288 cm⁻¹ are associated with the 2,5-dihydroxyterephthalate linker. Raman spectroscopy is also effective in studying the adsorption of molecules like CO₂, where a new peak at 1382 cm⁻¹ can be observed, corresponding to the symmetric stretch of the adsorbed CO₂ molecule.[7]

Characteristic Raman Peaks for MOF-74(Mg)
Wavenumber (cm⁻¹)
~1626
~1577
~1507
~1429
~1288
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful tool for probing the local chemical environment of atoms within the MOF structure. ¹³C and ¹H MAS (Magic Angle Spinning) NMR are commonly used to characterize the organic linker.

Experimental Protocol: The activated MOF-74(Mg) powder is packed into a zirconia rotor (e.g., 4 mm). ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired on a solid-state NMR spectrometer. Typical experiments involve a spinning speed of 10-15 kHz.[8]

Data Interpretation: The ¹³C CP/MAS NMR spectrum of MOF-74(Mg) shows distinct signals for the different carbon atoms in the 2,5-dihydroxyterephthalate linker. The chemical shift of the carboxylate carbon (around 175 ppm) is particularly indicative of its coordination environment.[8]

¹³C Solid-State NMR Chemical Shifts for MOF-74(Mg)
Chemical Shift (ppm)
~175
Aromatic carbons
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements on the surface of the MOF-74(Mg) particles.

Experimental Protocol: A small amount of the MOF powder is mounted on a sample holder using double-sided carbon tape. The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample, and the kinetic energy of the emitted photoelectrons is measured.

Data Interpretation: The XPS survey scan confirms the presence of Mg, O, and C. High-resolution scans of the Mg 2p region provide information about its chemical environment. For pristine Mg-MOF-74, the Mg 2p peak is typically observed at a binding energy of around 48.5 eV. Shifts in this binding energy can indicate changes in the coordination environment, for example, upon functionalization.

XPS Binding Energies for MOF-74(Mg)
Binding Energy (eV)
~48.5
~285
~531
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, typically performed in diffuse reflectance mode for solid samples, is used to investigate the electronic properties of MOF-74(Mg) and to determine its optical band gap.

Experimental Protocol: The MOF-74(Mg) powder is loaded into a sample holder. A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance spectrum, typically over a range of 200-800 nm. Barium sulfate (BaSO₄) is often used as a reference standard. The obtained reflectance data is converted to absorbance using the Kubelka-Munk function.[7]

Data Interpretation: The UV-Vis spectrum of MOF-74(Mg) shows absorption bands in the UV region, which are attributed to electronic transitions within the organic linker. The optical band gap (E_g) can be estimated from a Tauc plot derived from the absorption spectrum. For Mg-MOF-74, the band gap is reported to be approximately 2.628 eV.

Optical Properties of MOF-74(Mg) from UV-Vis Spectroscopy
Value
~2.628 eV

Visualizing the Characterization Process

The following diagrams illustrate the logical workflow of the characterization process and the relationship between the spectroscopic techniques and the material properties they help to elucidate.

MOF-74(Mg) Characterization Workflow cluster_synthesis Synthesis & Activation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Solvothermal Synthesis activation Solvent Exchange & Activation synthesis->activation pxrd Powder X-ray Diffraction (PXRD) activation->pxrd ftir FTIR Spectroscopy activation->ftir raman Raman Spectroscopy activation->raman nmr Solid-State NMR activation->nmr xps XPS activation->xps uvvis UV-Vis Spectroscopy activation->uvvis structure Structural & Phase Purity Analysis pxrd->structure functional_groups Functional Group Confirmation ftir->functional_groups framework_vibrations Framework Vibration Analysis raman->framework_vibrations local_environment Local Chemical Environment nmr->local_environment surface_composition Surface Composition & Oxidation State xps->surface_composition optical_properties Optical Properties & Band Gap uvvis->optical_properties

Caption: Experimental workflow for the synthesis and spectroscopic characterization of MOF-74(Mg).

Spectroscopic Techniques for MOF-74(Mg) Properties cluster_properties Material Properties cluster_techniques Spectroscopic Techniques prop_crystallinity Crystallinity & Phase Purity prop_structure Framework Structure prop_functional Functional Groups prop_bonding Metal-Ligand Bonding prop_surface Surface Elemental Composition prop_electronic Electronic Properties tech_pxrd PXRD tech_pxrd->prop_crystallinity tech_pxrd->prop_structure tech_ftir FTIR tech_ftir->prop_functional tech_ftir->prop_bonding tech_raman Raman tech_raman->prop_structure tech_raman->prop_bonding tech_nmr NMR tech_nmr->prop_structure tech_nmr->prop_functional tech_xps XPS tech_xps->prop_surface tech_uvvis UV-Vis tech_uvvis->prop_electronic

References

Measuring the Porosity of MOF-74(Mg): A Technical Guide to BET Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in measuring the porosity of the metal-organic framework (MOF) MOF-74(Mg) using Brunauer-Emmett-Teller (BET) analysis. This document is intended to serve as a practical resource for researchers and professionals in materials science and drug development who are working with this promising porous material.

Introduction to MOF-74(Mg) and the Importance of Porosity

MOF-74(Mg), also known as Mg₂(dobdc) (dobdc⁴⁻ = 2,5-dioxido-1,4-benzenedicarboxylate), is a highly crystalline metal-organic framework renowned for its exceptional porosity and the presence of open metal sites.[1] These structural features make it a promising candidate for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The porosity, specifically the surface area and pore volume, is a critical parameter that directly influences the material's performance in these applications.[2][3] Accurate and reproducible measurement of these properties is therefore essential for both fundamental research and quality control in any application development.

The Brunauer-Emmett-Teller (BET) method is a widely adopted technique for determining the specific surface area of porous materials.[4] It is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.[3] By analyzing the gas adsorption isotherm, one can derive crucial information about the material's surface area, pore volume, and pore size distribution.[4]

Principles of BET Analysis

The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption.[4] The key assumptions of the BET method include:

  • Gas molecules physically adsorb on a solid in layers infinitely.

  • There is no interaction between adsorbed molecules.

  • The Langmuir theory can be applied to each layer.

The analysis involves measuring the amount of gas adsorbed by the sample at various relative pressures (P/P₀) at a constant temperature, typically that of liquid nitrogen (77 K).[4] The resulting isotherm, a plot of the amount of gas adsorbed versus the relative pressure, provides the basis for the BET calculation. For microporous materials like MOF-74(Mg), the isotherm is typically of Type I, characterized by a steep initial uptake at low relative pressures.[5]

Experimental Protocol for BET Analysis of MOF-74(Mg)

The following protocol outlines the key steps for performing a BET analysis on a MOF-74(Mg) sample.

Sample Preparation and Activation

Proper sample preparation is crucial for obtaining accurate and reliable results. The pores of the as-synthesized MOF-74(Mg) are often occupied by solvent molecules used during its synthesis (e.g., DMF, ethanol, water).[6][7] These guest molecules must be removed to make the internal surface area accessible to the analysis gas. This process is known as activation .

Detailed Activation Protocol:

  • Solvent Exchange: To facilitate the removal of high-boiling point solvents like DMF, a solvent exchange with a more volatile solvent, such as methanol or ethanol, is often performed. This involves soaking the as-synthesized MOF-74(Mg) in the fresh solvent for a period, with the solvent being decanted and replenished several times.[8]

  • Degassing (Outgassing): The solvent-exchanged sample is then transferred to a sample tube for the BET instrument. The sample must be degassed under vacuum at an elevated temperature to remove the remaining solvent and any other adsorbed species from the pores.

    • Apparatus: A vacuum degassing unit, typically part of the BET surface area analyzer.

    • Procedure:

      • Accurately weigh 30-50 mg of the MOF-74(Mg) sample into a clean, dry sample tube.[2]

      • Attach the sample tube to the degassing port of the analyzer.

      • Slowly evacuate the sample tube to avoid elutriation of the fine powder.

      • Gradually heat the sample to the desired activation temperature. For MOF-74(Mg), a temperature in the range of 150-250 °C is commonly used.[9][10] The exact temperature and duration should be optimized to ensure complete removal of guest molecules without causing structural collapse.

      • Degas the sample under high vacuum (e.g., <10 µmHg) for several hours (typically 4-12 hours) until a stable vacuum is achieved.[10]

    • Caution: The activation conditions, particularly the temperature, can significantly impact the final measured surface area. It is essential to use consistent and well-documented activation procedures.

Nitrogen Adsorption/Desorption Measurement

Once the sample is properly activated, the nitrogen adsorption/desorption isotherm is measured at 77 K.

Experimental Workflow:

Caption: Workflow for N₂ Adsorption/Desorption Measurement.

Data Analysis

BET Surface Area Calculation

The BET equation is used to calculate the specific surface area from the adsorption isotherm data:

1 / [Vₐ(P₀/P - 1)] = 1 / (VₘC) + (C-1) / (VₘC) * (P/P₀)

Where:

  • Vₐ is the volume of gas adsorbed at a given relative pressure (P/P₀).

  • Vₘ is the monolayer volume (the volume of gas required to form a single layer on the entire surface).

  • C is the BET constant, which is related to the heat of adsorption.

  • P is the equilibrium pressure of the adsorbate.

  • P₀ is the saturation pressure of the adsorbate at the analysis temperature.

A plot of 1 / [Vₐ(P₀/P - 1)] versus P/P₀ should yield a straight line. The slope and intercept of this line are used to calculate Vₘ and C.

Logical Flow of BET Calculation:

BET_Calculation A N₂ Adsorption Isotherm Data B Select Appropriate Relative Pressure Range (e.g., 0.05 - 0.2) A->B C Plot BET Equation B->C D Linear Regression C->D E Calculate Slope and Intercept D->E F Calculate Monolayer Volume (Vm) and C Constant E->F G Calculate Total Surface Area F->G H Calculate Specific Surface Area (m²/g) G->H

Caption: Logical Flow of BET Surface Area Calculation.

For microporous materials like MOF-74(Mg), the selection of the appropriate relative pressure range for the BET plot is critical to obtain meaningful results.[4] A common range for MOFs is between a P/P₀ of 0.05 and 0.2.[4]

Pore Volume and Pore Size Distribution
  • Total Pore Volume: This is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: For microporous materials, methods like the Horvath-Kawazoe (HK) method are often used to determine the pore size distribution.[5] For materials with a wider range of pore sizes, the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm.[2]

Data Presentation

Quantitative data from BET analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Porosity Data for MOF-74(Mg) Samples

Sample IDBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)Average Pore Diameter (nm)
MOF-74(Mg) - Batch 1112213450.450.421.1
MOF-74(Mg) - Batch 2109813200.440.411.1
Literature Value[11]~1640----
Literature Value[10]~788-0.38-1.92

Note: The values presented are for illustrative purposes and actual results may vary depending on the synthesis and activation conditions.

Conclusion

The BET analysis is an indispensable tool for characterizing the porosity of MOF-74(Mg). A meticulous experimental protocol, particularly regarding sample activation, is paramount for obtaining accurate and reproducible data. The resulting surface area and pore volume information are critical for understanding the material's properties and for advancing its application in various fields, including drug development, where pore size and volume can dictate drug loading and release kinetics. This guide provides a foundational framework for researchers to confidently measure and interpret the porosity of MOF-74(Mg).

References

Unraveling the Thermal Stability of MOF-74(Mg): A Technical Guide to Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermal stability of the metal-organic framework (MOF) MOF-74(Mg), also known as Mg/DOBDC, utilizing Thermogravimetric Analysis (TGA). Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical thermal decomposition stages of MOF-74(Mg), presents detailed experimental protocols, and summarizes key quantitative data for comparative analysis.

Introduction to MOF-74(Mg) and its Thermal Stability

MOF-74(Mg) is a highly porous crystalline material constructed from magnesium ions coordinated to 2,5-dihydroxyterephthalic acid (DOBDC) linkers. Its exceptional porosity and the presence of open metal sites make it a promising candidate for a variety of applications, including gas storage, separations, and catalysis. However, the thermal stability of MOF-74(Mg) is a critical parameter that dictates its operational limits and regeneration conditions. TGA is an essential technique for evaluating this stability by monitoring the change in mass of a sample as a function of temperature.

Thermal Decomposition Profile of MOF-74(Mg)

The thermal decomposition of MOF-74(Mg) typically occurs in distinct stages, which can be clearly identified in a TGA curve. The process generally involves the removal of guest molecules followed by the decomposition of the framework itself.

A slight initial weight loss is commonly observed at temperatures below 150°C, which is attributed to the removal of adsorbed water and residual solvent molecules from the pores of the MOF.[1][2] A more significant weight loss event occurs at higher temperatures, typically starting around 400°C to 460°C, which corresponds to the collapse and decomposition of the MOF framework.[2][3]

Quantitative Thermal Stability Data

The following table summarizes the key thermal decomposition data for MOF-74(Mg) as determined by TGA. These values are crucial for understanding the material's thermal limits.

Temperature Range (°C)Weight Loss (%)Attributed EventReference
Room Temperature - 100°CVariableRemoval of adsorbed moisture[4][5]
100 - 250°CVariableRemoval of residual solvent (e.g., DMF, ethanol)[4][5]
30 - 150°CNot specifiedRemoval of solvent (MeOH) and H₂O molecules[1]
~423K (~150°C)SlightRemoval of moisture and residual solvents[2]
460 - 590°CNot specifiedStructure decomposition[3]
673K - 773K (400 - 500°C)ObviousGradual collapse of the material structure[2]
> ~526°CNot specifiedLinker decomposition[6]

Experimental Protocol for TGA Analysis of MOF-74(Mg)

A standardized protocol is essential for obtaining reproducible TGA data. The following methodology is a synthesis of best practices reported in the literature.

4.1. Sample Preparation

  • Activation: Prior to TGA analysis, the MOF-74(Mg) sample should be activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under a dynamic vacuum or an inert gas flow. A common activation procedure involves heating at a specific temperature (e.g., 180°C or 220°C) for several hours.[7][8] The heating ramp rate during activation should be slow (e.g., 1°C/min) to prevent structural damage.[7][9]

  • Sample Loading: Accurately weigh a small amount of the activated MOF-74(Mg) sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

4.2. TGA Instrument Parameters

  • Atmosphere: The TGA measurement can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired information. An inert atmosphere is used to study the thermal decomposition of the material itself, while an oxidative atmosphere provides information on its combustion behavior.

  • Heating Rate: A typical heating rate for TGA analysis of MOFs is 10°C/min.[4] However, slower heating rates (e.g., 1°C/min) can provide better resolution of thermal events.[1][10]

  • Temperature Range: The analysis is typically run from room temperature to a final temperature high enough to ensure complete decomposition of the material, often in the range of 600°C to 800°C.[4][10]

  • Gas Flow Rate: A constant flow rate of the purge gas (e.g., 20-50 mL/min) should be maintained throughout the experiment to ensure a stable atmosphere and efficient removal of evolved gases.

Visualizing the TGA Workflow and Decomposition Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for TGA analysis and the logical relationship of the thermal decomposition steps of MOF-74(Mg).

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Activation Activate MOF-74(Mg) (e.g., 180°C, vacuum) Weighing Weigh Sample (5-10 mg) Activation->Weighing TGA_Setup Set TGA Parameters (Atmosphere, Heating Rate) Weighing->TGA_Setup Run_TGA Run TGA Experiment (RT to 800°C) TGA_Setup->Run_TGA Data_Collection Collect Mass vs. Temp Data Run_TGA->Data_Collection Plotting Plot TGA/DTG Curves Data_Collection->Plotting Interpretation Interpret Decomposition Steps Plotting->Interpretation

Caption: Experimental workflow for TGA analysis of MOF-74(Mg).

Decomposition_Pathway Start As-Synthesized MOF-74(Mg) Step1 Removal of Adsorbed Water & Residual Solvent Start->Step1 < 250°C Step2 Framework Decomposition Step1->Step2 > 400°C End Inorganic Residue (e.g., MgO) Step2->End

Caption: Thermal decomposition pathway of MOF-74(Mg).

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability analysis of MOF-74(Mg) using TGA. The presented data and protocols are essential for researchers and scientists working with this promising material, enabling a deeper understanding of its thermal behavior and facilitating its application in various fields. The clear delineation of decomposition stages and influencing factors will aid in the design of robust processes and the interpretation of experimental results.

References

Investigating the Pore Structure of MOF-74(Mg): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of the pore structure of the metal-organic framework MOF-74(Mg), also known as Mg/DOBDC, using transmission electron microscopy (TEM). This document details experimental protocols, summarizes key quantitative data, and presents visual workflows to aid researchers in this field.

Introduction to MOF-74(Mg)

MOF-74(Mg) is a highly porous crystalline material renowned for its exceptional gas adsorption properties, particularly for carbon dioxide, owing to its high density of open metal sites.[1][2] The structure consists of magnesium metal centers coordinated to 2,5-dihydroxyterephthalic acid (H4DOBDC) organic linkers, forming one-dimensional hexagonal channels.[3] The precise characterization of its pore structure is crucial for its application in areas such as gas storage, separation, catalysis, and as a promising nanocarrier for drug delivery.[1][2]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of MOF-74(Mg) and the subsequent preparation of samples for TEM analysis.

Synthesis of MOF-74(Mg)

A common and effective method for synthesizing MOF-74(Mg) is through solvothermal synthesis.[4][5]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Methanol (for washing)

  • Teflon-lined autoclave

Procedure:

  • In a typical synthesis, dissolve 1.95 mmol (0.712 g) of Mg(NO₃)₂·6H₂O and 0.83 mmol (0.167 g) of H₄DOBDC in a solvent mixture of 67.5 mL of DMF, 4.5 mL of deionized water, and 4.5 mL of ethanol (a 15:1:1 volumetric ratio).[4]

  • To ensure complete dissolution and a homogeneous mixture, sonicate the solution for 30 minutes.[4]

  • Transfer the resulting solution into a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 125 °C (398 K) for 20 to 24 hours.[4]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting solid product by filtration.

  • To remove unreacted precursors and solvent molecules from the pores, immerse the product in methanol for three days, replacing the methanol with a fresh batch every 12 hours.

  • Separate the solid product by centrifugation.

  • Finally, dry the purified MOF-74(Mg) powder in a vacuum oven at 100-120 °C overnight to obtain the activated material.

TEM Sample Preparation

Proper sample preparation is critical for obtaining high-quality TEM images of the MOF-74(Mg) pore structure. Given that MOFs can be sensitive to mechanical stress and electron beams, a gentle preparation method is required.[6][7]

Materials:

  • Activated MOF-74(Mg) powder

  • High-purity, low-boiling-point solvent (e.g., ethanol or isopropanol)

  • TEM grids (e.g., copper grids with a continuous carbon film)

  • Ultrasonic bath

  • Micropipette

Procedure:

  • Disperse a small amount of the activated MOF-74(Mg) powder in the chosen solvent. The concentration should be low to avoid excessive particle aggregation.

  • Briefly sonicate the suspension (typically 1-5 minutes) to ensure a fine and homogeneous dispersion. Over-sonication should be avoided as it can damage the crystalline structure of the MOF.

  • Using a micropipette, carefully place a single drop of the suspension onto the carbon-coated side of a TEM grid.

  • Allow the solvent to evaporate completely in a dust-free environment at room temperature. The sample is now ready for TEM analysis.

For obtaining cross-sectional views of the pores, more advanced techniques like ultramicrotomy or cryogenic focused ion beam (cryo-FIB) milling can be employed, which involve embedding the MOF crystals in a resin and then cutting ultra-thin sections.[6][8][9]

Quantitative Data Presentation

The following tables summarize key quantitative data for MOF-74(Mg) as reported in the literature. These values can vary depending on the specific synthesis conditions and activation procedures.

Table 1: Structural and Textural Properties of MOF-74(Mg)

ParameterValueReference(s)
Pore/Channel Diameter ~1.1 - 1.2 nm[10]
BET Surface Area 924 - 1495 m²/g[4][10]
Pore Volume ~0.46 cm³/g[4]
Crystal System Hexagonal
Unit Cell Parameters a = b ≈ 25.9 Å, c ≈ 6.8 Å

Table 2: Thermal Stability of MOF-74(Mg)

ParameterValueReference(s)
Decomposition Temperature > 350 °C

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

experimental_workflow Experimental Workflow for MOF-74(Mg) Analysis cluster_synthesis Synthesis of MOF-74(Mg) cluster_tem_prep TEM Sample Preparation cluster_analysis Characterization s1 Mixing Precursors (Mg(NO3)2·6H2O + H4DOBDC in DMF/EtOH/H2O) s2 Sonication (30 min) s1->s2 s3 Solvothermal Reaction (125°C, 20-24h) s2->s3 s4 Cooling and Filtration s3->s4 s5 Washing with Methanol (3 days) s4->s5 s6 Drying under Vacuum (100-120°C) s5->s6 t1 Dispersion in Solvent (e.g., Ethanol) s6->t1 t2 Brief Sonication (1-5 min) t1->t2 t3 Drop-casting on TEM Grid t2->t3 t4 Solvent Evaporation t3->t4 a1 TEM Analysis (HRTEM, STEM) t4->a1 a2 Pore Structure Investigation a1->a2

Caption: Workflow for the synthesis and TEM analysis of MOF-74(Mg).

drug_delivery_workflow MOF-74(Mg) in Drug Delivery cluster_loading Drug Loading cluster_release Controlled Release d1 Activated MOF-74(Mg) d3 Impregnation/ Encapsulation d1->d3 d2 Drug Solution (e.g., Ibuprofen, Curcumin) d2->d3 d4 Drug-Loaded MOF-74(Mg) d3->d4 r1 Physiological Conditions (e.g., PBS buffer, 37°C) d4->r1 r2 Diffusion of Drug from Pores r1->r2 r3 Sustained Drug Release r2->r3

Caption: Conceptual workflow for drug delivery using MOF-74(Mg).

TEM Imaging and Analysis of MOF-74(Mg) Pore Structure

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique to directly visualize the crystalline lattice and the porous network of MOF-74(Mg).

  • Imaging Mode: HRTEM imaging is performed to obtain lattice-resolved images. By orienting the crystal along a specific zone axis, the hexagonal arrangement of the pores can be observed.

  • Quantitative Analysis: Digital image analysis software, such as ImageJ or specialized plugins, can be used to perform Fast Fourier Transforms (FFT) on the HRTEM images. The resulting diffraction patterns can be indexed to confirm the crystal structure and measure the d-spacing of the lattice planes, which is directly related to the pore dimensions. The pore size distribution can also be estimated by analyzing the dimensions of the pores in the calibrated HRTEM images.[11]

  • Advanced Techniques: Scanning Transmission Electron Microscopy (STEM), particularly in High-Angle Annular Dark-Field (HAADF) mode, can provide Z-contrast imaging, which is sensitive to the atomic number of the elements. This can be used to map the distribution of the magnesium metal centers within the framework.

Applications in Drug Development

The well-defined and tunable pore structure of MOF-74(Mg), combined with its biocompatible magnesium centers, makes it a promising candidate for drug delivery applications.[1][12]

  • High Drug Loading: The large pore volume of MOF-74(Mg) allows for a high loading capacity of various drug molecules, such as ibuprofen and curcumin.[1]

  • Controlled Release: The release of the encapsulated drug is typically diffusion-controlled and can be modulated by factors such as the drug's solubility, molecular size, and the interaction with the MOF framework.[1][12] Studies have shown that the release kinetics can be tuned, for instance, by creating mixed-metal MOF-74 systems (e.g., Mg-Zn), which alters the solubility of the framework and consequently the drug release rate.[13] While specific signaling pathways are not directly targeted by the MOF itself, its ability to provide sustained and localized drug delivery can enhance the therapeutic efficacy of the loaded drugs, which in turn act on their respective biological targets.

Conclusion

The investigation of the pore structure of MOF-74(Mg) through TEM is essential for understanding and optimizing its performance in various applications. This technical guide provides a foundational framework for researchers, detailing the necessary experimental protocols and summarizing key structural data. The ability to directly visualize and quantify the porous network at the nanoscale will continue to drive the development of MOF-74(Mg) and other metal-organic frameworks for advanced applications in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Utilizing MOF-74(Mg) in Mixed-Matrix Membranes for Gas Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is a compilation and summary of research from various scientific sources. These protocols are intended for guidance and should be adapted and optimized based on specific laboratory conditions and research objectives. Always adhere to proper safety precautions, including the use of personal protective equipment (PPE), when handling chemicals and conducting experiments.

Introduction to MOF-74(Mg) in Mixed-Matrix Membranes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-74(Mg), also known as CPO-27-Mg, has garnered significant attention for gas separation applications due to its high density of open metal sites, well-defined one-dimensional channels, and exceptional CO2 adsorption capacity.[1][2][3]

Mixed-matrix membranes (MMMs) are hybrid materials that incorporate inorganic filler particles, such as MOFs, within a polymer matrix. This approach aims to combine the superior separation performance of the filler with the processability and mechanical stability of the polymer, potentially overcoming the permeability/selectivity trade-off observed in purely polymeric membranes.[1][4] By embedding MOF-74(Mg) nanocrystals into various polymer matrices, it is possible to create membranes with enhanced CO2 separation properties, making them promising candidates for applications such as natural gas sweetening and post-combustion carbon capture.[1]

Experimental Protocols

Synthesis of MOF-74(Mg) Nanocrystals

This protocol describes a typical solvothermal synthesis of MOF-74(Mg).

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

  • Teflon-lined autoclave (100 mL)

  • Ultrasonicator

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a beaker, dissolve 1.95 mmol (0.712 g) of Mg(NO₃)₂·6H₂O and 0.83 mmol (0.167 g) of 2,5-dihydroxyterephthalic acid in a solvent mixture of 67.5 mL of DMF, 4.5 mL of deionized water, and 4.5 mL of ethanol.[5]

  • Sonicate the mixture for 30 minutes to ensure complete dissolution and homogeneity.[5]

  • Transfer the clear solution into a 100 mL Teflon-lined autoclave and seal it tightly.

  • Place the autoclave in an oven and heat it to 125 °C (398 K) for 24 hours.[5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting yellow crystalline product by filtration or centrifugation.

  • To remove unreacted starting materials and solvent molecules trapped within the pores, immerse the product in fresh methanol for 3 days, replacing the methanol every 12 hours.

  • After the solvent exchange, separate the solid product by centrifugation.

  • Activate the MOF-74(Mg) by drying the product in a vacuum oven at 150 °C for 12 hours to remove the methanol from the pores. The final product is a dark yellow solid.

Fabrication of MOF-74(Mg) Mixed-Matrix Membranes (MMMs)

The following protocols detail the fabrication of MOF-74(Mg) MMMs with three different polymer matrices: Matrimid® 9725, Polymer of Intrinsic Microporosity (PIM-1), and 6FDA-DAM.

Materials:

  • Matrimid® 9725 polyimide

  • Activated MOF-74(Mg) nanocrystals

  • N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)

  • Ultrasonicator

  • Magnetic stirrer

  • Flat, level casting surface (e.g., glass plate)

  • Casting knife or doctor blade

  • Vacuum oven

Procedure:

  • Dry the Matrimid® polymer at 120 °C in a vacuum oven overnight to remove any absorbed moisture.

  • Prepare a 15-20 wt% polymer solution by dissolving the dried Matrimid® in NMP or DCM. Stir the mixture until the polymer is completely dissolved.

  • In a separate vial, disperse the desired amount of activated MOF-74(Mg) nanocrystals (e.g., 10, 20, 30 wt% relative to the polymer weight) in a small amount of the same solvent.

  • Sonicate the MOF suspension for 1 hour to break up any agglomerates and ensure a fine dispersion.

  • Add the MOF suspension to the polymer solution and stir the mixture vigorously for at least 24 hours to ensure a homogeneous dispersion.

  • Periodically sonicate the casting dope for short intervals during stirring to maintain a good dispersion of the MOF particles.

  • Cast the bubble-free dope onto a clean, level glass plate using a casting knife with a specific gap (e.g., 200-300 µm) to control the membrane thickness.

  • Place the cast membrane in a dust-free environment at room temperature for 24 hours to allow for slow solvent evaporation.

  • Further dry the membrane in a vacuum oven at a temperature below the boiling point of the solvent for 24 hours, followed by a final drying step at a higher temperature (e.g., 150 °C) for at least 48 hours to remove any residual solvent.

  • Carefully peel the membrane from the glass plate for subsequent testing.

Materials:

  • PIM-1 polymer

  • Activated MOF-74(Mg) nanocrystals

  • Chloroform (CHCl₃) or Tetrahydrofuran (THF)

  • Ultrasonicator

  • Magnetic stirrer

  • Flat, level casting surface (e.g., glass plate)

  • Casting knife or doctor blade

  • Vacuum oven

Procedure:

  • Synthesize and purify PIM-1 according to established literature procedures.

  • Dry the PIM-1 polymer in a vacuum oven at 120 °C for 24 hours.

  • Prepare a polymer solution by dissolving 0.20 g of PIM-1 in 5 mL of chloroform.

  • In a separate vial, add the desired weight percentage of MOF-74(Mg) to the PIM-1 solution.

  • Disperse the MOF particles in the polymer solution using mechanical stirring and ultrasonication for 6 hours.

  • Pour the homogeneous casting solution into a level glass Petri dish.

  • Cover the Petri dish to allow for slow solvent evaporation at room temperature overnight.

  • Place the resulting self-standing membrane in a vacuum oven at 120 °C for 24 hours to ensure complete removal of the solvent.

Materials:

  • 6FDA-DAM polyimide

  • Activated MOF-74(Mg) nanocrystals

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Ultrasonicator

  • Magnetic stirrer

  • Flat, level casting surface (e.g., glass plate)

  • Casting knife or doctor blade

  • Vacuum oven

Procedure:

  • Dry the 6FDA-DAM polymer at 120 °C in a vacuum oven overnight.

  • Prepare a polymer solution (e.g., 10 wt%) by dissolving the appropriate amount of 6FDA-DAM in chloroform.

  • In a separate vial, redisperse the desired amount of MOF-74(Mg) nanoparticles in chloroform using sonication for 2 hours.

  • For improved dispersion, a "priming" step can be used: add a small initial amount (10-15%) of the total 6FDA-DAM to the MOF suspension and stir vigorously.

  • After 4-5 hours of priming, add the remaining polyimide solution.

  • Cast the dope onto a level glass plate inside a controlled environment to manage solvent evaporation.

  • Allow the membrane to form overnight at room temperature.

  • Treat the membrane in a vacuum oven at 180 °C for 24 hours to remove residual solvent.

Gas Permeation Testing

This protocol describes the determination of gas permeability and selectivity of the fabricated MMMs using the constant-volume, variable-pressure method.

Apparatus:

  • Gas permeation cell

  • Pressure transducers

  • Vacuum pump

  • Mass flow controllers

  • Gas cylinders with pure gases (e.g., CO₂, N₂, CH₄) and mixed gases

  • Gas chromatograph (for mixed gas analysis)

  • Thermostatically controlled chamber

Procedure:

  • Cut a circular sample from the fabricated MMM and place it in the gas permeation cell, ensuring a proper seal. The effective membrane area should be known.

  • Evacuate the entire system, including both the feed and permeate sides of the membrane, for at least 6 hours at the desired experimental temperature (e.g., 35 °C) to remove any adsorbed gases or vapors.

  • Perform a leak test to ensure the system is vacuum-tight.

  • Introduce the feed gas (e.g., CO₂) at a specific pressure (e.g., 2 atm) to the upstream side of the membrane while maintaining the downstream side under vacuum.

  • Monitor the pressure increase on the constant-volume downstream side as a function of time using a pressure transducer.

  • The gas permeability (P) in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹) can be calculated from the steady-state rate of pressure increase.

  • Repeat the measurement for other pure gases (e.g., N₂, CH₄).

  • The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their individual permeabilities (Pₐ / Pₑ).

  • For mixed gas experiments, feed a gas mixture of known composition to the upstream side. The permeate composition is analyzed using a gas chromatograph to determine the mixed gas selectivity.

Quantitative Data Summary

The following tables summarize the gas separation performance of MOF-74(Mg) based MMMs from the literature. Note that performance can vary based on MOF loading, membrane thickness, and testing conditions.

Table 1: Gas Separation Performance of PIM-1 / Mg-MOF-74 MMMs

MOF Loading (wt%)Gas PairPermeability (Barrer)SelectivityReference
20CO₂/CH₄21.3 (CO₂)19.1[1]

Table 2: Gas Separation Performance of 6FDA-DAM / Mg₂(dobpdc) MMMs

MOF Loading (wt%)Gas PairPermeability (Barrer)SelectivityReference
23CO₂/N₂~1500 (CO₂)~35[6]

Table 3: Gas Separation Performance of various MOF-74 based MMMs for CO₂ Separation

Polymer MatrixMOF FillerMOF Loading (wt%)Gas PairCO₂ Permeability (Barrer)SelectivityReference
Cellulose AcetateNi₂(dobdc)15CO₂/CH₄6.832.3[1]
Matrimid®Ni₂(dobdc)15CO₂/CH₄13.539.8[1]
6FDA-DAMNi₂(dobdc)15CO₂/CH₄114025.1[1]

Visualizations

The following diagrams illustrate the key experimental workflows.

MOF_Synthesis_Workflow cluster_synthesis MOF-74(Mg) Synthesis reagents Dissolve Mg(NO₃)₂·6H₂O & H₄DOBDC in DMF/EtOH/H₂O sonication Sonicate (30 min) reagents->sonication reaction Solvothermal Reaction (125 °C, 24 h) sonication->reaction collection Collect Product (Filtration/Centrifugation) reaction->collection washing Solvent Exchange (Methanol, 3 days) collection->washing activation Activate in Vacuum (150 °C, 12 h) washing->activation product Activated MOF-74(Mg) Nanocrystals activation->product

Caption: Workflow for the synthesis of MOF-74(Mg) nanocrystals.

MMM_Fabrication_Workflow cluster_fabrication MMM Fabrication polymer_prep Prepare Polymer Solution mixing Mix Polymer and MOF (Stirring & Sonication) polymer_prep->mixing mof_dispersion Disperse MOF-74(Mg) in Solvent (Sonication) mof_dispersion->mixing casting Cast Dope on Level Surface mixing->casting evaporation Slow Solvent Evaporation (Room Temperature) casting->evaporation drying Vacuum Oven Drying evaporation->drying membrane MOF-74(Mg) MMM drying->membrane

Caption: General workflow for mixed-matrix membrane fabrication.

Gas_Permeation_Workflow cluster_permeation Gas Permeation Testing setup Mount Membrane in Permeation Cell evacuate Evacuate System setup->evacuate leak_test Perform Leak Test evacuate->leak_test feed_gas Introduce Feed Gas (Upstream) leak_test->feed_gas measure Measure Pressure Increase (Downstream) feed_gas->measure calculate Calculate Permeability & Selectivity measure->calculate

Caption: Workflow for gas permeation testing of membranes.

References

Application Notes and Protocols for MOF-74(Mg) as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Metal-Organic Framework MOF-74(Mg) as a heterogeneous catalyst in various organic reactions. MOF-74(Mg), also known as CPO-27-Mg, is a highly porous crystalline material composed of magnesium ions coordinated to 2,5-dihydroxyterephthalic acid linkers. Its unique structure, featuring a high density of open metal sites, imparts excellent catalytic activity for a range of organic transformations.

Catalyst Synthesis and Activation

A reliable and reproducible synthesis and activation protocol is crucial for obtaining catalytically active MOF-74(Mg). The following solvothermal method has been widely reported and yields a high-quality material.

Synthesis Protocol for MOF-74(Mg)

This protocol is adapted from various literature sources to provide a generalized and effective method.[1][2][3]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

Procedure:

  • In a suitable vessel, dissolve 2.8 g (10.9 mmol) of magnesium nitrate hexahydrate and 0.674 g (3.4 mmol) of 2,5-dihydroxyterephthalic acid in a 300 mL solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.[1]

  • Stir the mixture until all solids are completely dissolved.

  • Transfer the solution to a Teflon-lined autoclave and heat it in an oven at 125 °C for 20-24 hours.[1][3]

  • After cooling to room temperature, decant the mother liquor to collect the yellow microcrystalline product.

  • Wash the collected solid with fresh DMF three times.

  • Immerse the product in methanol, and exchange the methanol every 12-24 hours for 2-3 days to remove residual DMF and unreacted precursors.[1]

  • Collect the solid by filtration or centrifugation.

Catalyst Activation

Activation is a critical step to remove solvent molecules from the pores and expose the active magnesium sites.[4]

Procedure:

  • Place the synthesized MOF-74(Mg) in a vacuum oven.

  • Heat the material under dynamic vacuum at a temperature between 150 °C and 200 °C for at least 12 hours.[5]

  • After activation, handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture and other contaminants.

Catalytic Applications in Organic Reactions

MOF-74(Mg) has demonstrated significant catalytic activity in a variety of organic reactions. Below are detailed protocols and data for selected applications.

Cycloaddition of CO₂ to Epoxides

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a significant area of research. MOF-74(Mg) is an efficient catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are important industrial solvents and intermediates.[6][7][8]

Reaction Scheme:

Experimental Protocol:

  • Activate the MOF-74(Mg) catalyst as described in section 1.2.

  • In a high-pressure reactor, place the activated MOF-74(Mg) catalyst (typically 1-5 mol% relative to the epoxide).

  • Add the epoxide substrate to the reactor.

  • Seal the reactor and pressurize it with CO₂ to the desired pressure (e.g., 0.8 - 2.0 MPa).[7][8]

  • Heat the reaction mixture to the specified temperature (e.g., 60 - 100 °C) and stir for the required time (e.g., 4-24 hours).[6][8]

  • After the reaction, cool the reactor to room temperature and slowly release the CO₂ pressure.

  • Separate the solid catalyst from the reaction mixture by centrifugation or filtration.

  • Analyze the liquid phase by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.

Quantitative Data for CO₂ Cycloaddition:

EpoxideCatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Styrene OxideMg-MOF-74(S)1002.0--~100[7]
Various EpoxidesZn₀.₇₅Mg₀.₂₅-MOF-74600.8->99>99[8]
Propylene OxidePt/Mg-MOF-741501.7744477[9]

Proposed Reaction Mechanism:

The catalytic cycle is proposed to involve the activation of the epoxide by the Lewis acidic magnesium sites and the activation of CO₂ by the basic oxygen atoms of the linker.[10]

CO2_Cycloaddition_Mechanism cluster_0 Catalytic Cycle Epoxide Epoxide Adsorption on Mg Site Ring_Opening Nucleophilic Attack & Ring Opening Epoxide->Ring_Opening Activated Epoxide CO2_Activation CO₂ Activation on Basic Site CO2_Activation->Ring_Opening Activated CO₂ Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Product_Release Product Release Cyclization->Product_Release Product_Release->Epoxide Regenerated Catalyst

Caption: Proposed mechanism for CO₂ cycloaddition catalyzed by MOF-74(Mg).

Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes is a crucial C-C bond-forming reaction in organic synthesis, providing access to cyanohydrins, which are versatile synthetic intermediates. MOF-74 has been shown to be an effective catalyst for this transformation.[11][12]

Reaction Scheme:

Experimental Protocol:

  • Activate the MOF-74(Mg) catalyst as described in section 1.2.

  • In a vial, mix the aldehyde (1 mmol), trimethylsilyl cyanide (TMSCN, 3 mmol), and the activated MOF-74(Mg) catalyst (e.g., 3.0 mg, ~1.7 mol%).[12]

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 30 minutes).[12]

  • After the reaction, isolate the catalyst by centrifugation.

  • Analyze the supernatant by ¹H NMR spectroscopy to determine the conversion of the aldehyde.

Quantitative Data for Cyanosilylation of Aldehydes (using Co-MOF-74 as a reference):

AldehydeCatalystTime (min)Conversion (%)Reference
BenzaldehydeMOF-74@D2-MOF-743096[12]
4-MethoxybenzaldehydeMOF-74@D2-MOF-741099[12]
4-MethylbenzaldehydeMOF-74@D2-MOF-743097[12]
4-FluorobenzaldehydeMOF-74@D2-MOF-743091[12]
Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. The basic sites within the MOF-74 framework can effectively catalyze this reaction.[13]

Reaction Scheme:

Experimental Protocol:

  • Activate the MOF-74(Mg) catalyst as described in section 1.2.

  • In a reaction flask, combine the aldehyde (1 mmol), the active methylene compound (1 mmol), and the activated MOF-74(Mg) catalyst (e.g., 50 mg).[13]

  • Add a suitable solvent (e.g., 2 mL of toluene).[13]

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction progress by taking aliquots at set intervals for analysis (e.g., by GC).[13]

Quantitative Data for Knoevenagel Condensation (using various M-MOF-74):

AldehydeActive MethyleneCatalystSolventTemperature (°C)Time (h)Conversion (%)Reference
BenzaldehydeMalononitrileNi₂dobdcToluene701~95[13]
BenzaldehydeEthyl CyanoacetateNi₂dobdcToluene702~80[13]
Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. MOF-74 can act as a solid base catalyst for this reaction.[13]

Reaction Scheme:

Experimental Protocol:

  • Activate the MOF-74(Mg) catalyst as described in section 1.2.

  • In a reaction vessel, mix the α,β-unsaturated carbonyl compound (1 mmol), the nucleophile (1 mmol), and the activated MOF-74(Mg) catalyst (e.g., 50 mg).[13]

  • Add a suitable solvent (e.g., 2 mL of acetonitrile).[13]

  • Heat the reaction mixture to the specified temperature (e.g., 70 °C) and monitor the reaction by analyzing aliquots over time.[13]

Catalyst Recyclability and Reuse

A key advantage of using MOF-74(Mg) as a heterogeneous catalyst is its potential for recyclability and reuse, which is crucial for sustainable chemical processes.

General Protocol for Catalyst Recycling:

  • After the catalytic reaction, separate the solid MOF-74(Mg) catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the recovered catalyst thoroughly with a suitable solvent (e.g., methanol or the reaction solvent) to remove any adsorbed products or unreacted starting materials.

  • Dry the washed catalyst under vacuum.

  • Re-activate the catalyst using the protocol described in section 1.2 before using it in a subsequent reaction cycle.

Recyclability Data:

  • CO₂ Cycloaddition: Zn₀.₇₅Mg₀.₂₅-MOF-74 could be recycled for at least five runs without a significant loss of activity.[8] Mg-MOF-74(S) was reused 3 times without losing catalytic activity.[14]

  • Cyanosilylation: A core-shell MOF-74@D2-MOF-74 catalyst maintained its activity for seven successive catalytic cycles.[12]

Catalyst_Recycling_Workflow Start Catalytic Reaction Separation Catalyst Separation (Centrifugation/Filtration) Start->Separation Washing Washing with Solvent Separation->Washing Drying Drying under Vacuum Washing->Drying Activation Re-activation Drying->Activation Reuse Reuse in Next Reaction Cycle Activation->Reuse

Caption: General workflow for the recycling and reuse of MOF-74(Mg) catalyst.

Characterization of MOF-74(Mg)

Proper characterization of the synthesized MOF-74(Mg) is essential to ensure the material's quality and catalytic performance.

Common Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.[1][3]

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume, which are critical for catalytic activity.[2]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure.[3]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • High-pressure reactions should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

These application notes and protocols provide a comprehensive guide for utilizing MOF-74(Mg) as a versatile and efficient heterogeneous catalyst in various organic transformations. The provided data and methodologies should enable researchers to effectively implement this promising catalytic system in their work.

References

Application Notes and Protocols for MOF-74(Mg) in Gas Sensing Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities make them highly promising for applications in gas storage, separation, and sensing.[2][3] Among these, MOF-74(Mg), also known as CPO-27-Mg, has garnered significant attention due to its high density of open metal sites, which provide strong adsorption sites for various gas molecules.[4][5] This characteristic makes it an excellent candidate for the development of next-generation gas sensors.

These application notes provide an overview of the use of MOF-74(Mg) in gas sensing, detail the underlying sensing mechanisms, and offer standardized protocols for its synthesis and integration into sensing devices.

Application Note 1: Chemiresistive Sensing of Toxic and Volatile Gases

The primary gas sensing application of MOF-74(Mg) is in chemiresistive sensors.[6] The sensing mechanism relies on the change in the material's electrical resistance upon exposure to target gas molecules.[7] The open magnesium (Mg²⁺) sites within the MOF structure act as strong Lewis acids, facilitating direct interaction with gas molecules.[4][5]

This interaction involves charge transfer between the adsorbed gas and the MOF, which alters the charge carrier concentration or mobility within the framework, leading to a measurable change in conductivity.[4] Theoretical studies based on Density Functional Theory (DFT) have shown that the adsorption of electron-donating or electron-withdrawing gases significantly modifies the electronic properties of MOF-74(Mg).[4][8] Specifically, the adsorption of gases like SO₂, NO, and NO₂ has been shown to dramatically reduce the HOMO-LUMO gap of the material, indicating a significant electronic perturbation that can be harnessed for sensing.[4][8][9]

Key Performance Characteristics:

  • High Sensitivity: The abundance of active sites leads to strong responses even at low gas concentrations.

  • Selectivity: The unique pore environment and specific metal-gas interactions can impart selectivity towards certain analytes. For instance, MOF-74(Mg) shows high selectivity for CO₂ over CH₄ and N₂.[10] DFT studies also suggest strong, chemisorptive interactions with NO, NO₂, and SO₂, compared to weaker, physisorptive interactions with CO, H₂S, and NH₃, indicating a basis for selectivity.[4][8][11]

  • Operating Temperature: Sensors based on MOF-74(Mg) can operate at various temperatures, with an optimal operating temperature often around 200 °C for detecting gases like NO₂.[6]

Quantitative Performance Data

The performance of MOF-74(Mg) based gas sensors is highly dependent on the specific sensor design, operating conditions, and the target analyte. The following tables summarize key performance metrics reported in the literature.

Table 1: Theoretical Adsorption and Electronic Properties for Various Gases on MOF-74(Mg)

Target Gas Interaction Type Binding Energy (kJ/mol) HOMO-LUMO Gap Change Charge Transfer (e)
Bare MOF-74(Mg) - - 1.34 eV (Initial)[4][8] -
CO Physisorption[4][8] 31.00[8] No significant effect[4][8] 0.145[8]
H₂S Physisorption[4][8] 26.20[8] No significant effect[4][8] 0.090[8]
NH₃ Physisorption[4][8] 55.75[8] No significant effect[4][8] 0.039[8]
SO₂ Chemisorption[4][8] 106.62[8] Reduced by 51% to 0.66 eV[4][8] 0.076[8]
NO Chemisorption[4][8] 23.33[8] Reduced by 61% to 0.52 eV[4][8] 0.067[8]

| NO₂ | Chemisorption[4][8] | 54.82[8] | Reduced by 63% to 0.49 eV[4][8] | -0.298[8] |

Table 2: Experimental Gas Sensing Performance of MOF-74(Mg) Based Sensors

Target Gas Concentration Operating Temp. Response Time Recovery Time Reference
NO₂ 1 ppm 200 °C ~50 s ~250 s [12]
NO₂ 10 ppm 200 °C ~40 s ~200 s [12]
NO₂ 50 ppm 200 °C ~30 s ~180 s [12]
H₂S 50 ppm 200 °C ~100 s ~175 s [12]
Benzene 2 - 100 ppm Room Temp. N/A N/A [13]

| CO₂ | Various | Room Temp. | N/A | N/A |[13] |

Experimental Protocols

Protocol 1: Synthesis of MOF-74(Mg) via Solvothermal Method

This protocol describes a typical solvothermal synthesis for producing crystalline MOF-74(Mg) powder.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol (EtOH)

  • Methanol (for washing)

  • Teflon-lined autoclave (100 mL)

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution A: Dissolve 1.95 mmol of Mg(NO₃)₂·6H₂O in a mixed solvent of 67.5 mL DMF, 4.5 mL DI water, and 4.5 mL ethanol.[14]

  • Precursor Solution B: Dissolve 0.83 mmol of 2,5-dihydroxyterephthalic acid in the same solvent mixture.

  • Mixing: Combine Solution A and Solution B in a beaker.

  • Dissolution: Place the beaker in an ultrasonic bath for approximately 30 minutes to ensure complete dissolution of the reagents.[14]

  • Reaction: Transfer the final clear solution into a 100 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 125 °C for 20-24 hours.[10][14]

  • Cooling & Collection: After the reaction, allow the autoclave to cool down naturally to room temperature. Collect the resulting crystalline powder by centrifugation.

  • Washing: Wash the collected product repeatedly with fresh methanol to remove any unreacted precursors and residual DMF solvent.

  • Activation: Dry the washed MOF-74(Mg) powder in a vacuum oven at an elevated temperature (e.g., 150-200 °C) for several hours to remove guest solvent molecules from the pores. This "activation" step is crucial for exposing the open metal sites.

Protocol 2: Fabrication of a Chemiresistive Gas Sensor

This protocol outlines the steps to fabricate a basic chemiresistive sensor using the synthesized MOF-74(Mg) powder.

Materials:

  • Activated MOF-74(Mg) powder

  • Alumina (Al₂O₃) or Silicon Dioxide (SiO₂/Si) substrate with pre-patterned electrodes (e.g., Gold, Platinum)

  • Terpineol or other suitable organic binder

  • Spatula and glass slide for paste preparation

  • Hot plate

  • Tube furnace

  • Gas testing chamber with mass flow controllers

  • Source measure unit (SMU) or digital multimeter

Procedure:

  • Sensing Paste Preparation: Mix a small amount of the activated MOF-74(Mg) powder with a few drops of terpineol on a glass slide. Work the mixture with a spatula until a homogeneous, thick paste is formed.

  • Deposition: Carefully coat the prepared paste onto the active area of the pre-patterned electrode substrate. Ensure the paste bridges the gap between the electrodes. A doctor-blade or drop-casting method can be used for more controlled deposition.

  • Drying and Annealing:

    • Place the coated substrate on a hot plate at a low temperature (e.g., 80-100 °C) for 30 minutes to slowly evaporate the solvent.

    • Transfer the sensor to a tube furnace and anneal at a higher temperature (e.g., 250-300 °C) for 1-2 hours under an inert atmosphere (e.g., N₂ or Ar) to remove the organic binder and stabilize the MOF film.

  • Device Mounting: Mount the finished sensor device onto a suitable holder within a gas testing chamber. Connect the electrodes to an external source measure unit using probe wires.

  • Gas Sensing Measurement:

    • Stabilize the sensor by heating it to the desired operating temperature (e.g., 200 °C) inside the chamber while purging with a carrier gas (e.g., synthetic air).[6]

    • Record the baseline resistance (Rₐ) in the carrier gas.

    • Introduce the target gas at a specific concentration and record the change in resistance until it stabilizes (R₉).

    • Purge the chamber with the carrier gas again and record the resistance as it returns to the baseline.

    • The sensor response (S) is typically calculated as S = Rₐ / R₉ or S = (Rₐ - R₉) / R₉.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: MOF-74(Mg) Synthesis cluster_fabrication Protocol 2: Sensor Fabrication precursors Mg(NO₃)₂·6H₂O + H₄DOBDC mixing Ultrasonic Mixing precursors->mixing solvent DMF / H₂O / EtOH Solvent Mixture solvent->mixing reaction Solvothermal Reaction (125°C, 24h) mixing->reaction collection Centrifugation reaction->collection washing Methanol Wash collection->washing activation Vacuum Activation (>150°C) washing->activation product Activated MOF-74(Mg) Powder activation->product paste Prepare Sensing Paste (MOF + Binder) product->paste deposition Drop-casting / Coating paste->deposition substrate Substrate with Electrodes substrate->deposition annealing Drying & Annealing deposition->annealing testing Mounting & Testing annealing->testing

Caption: Experimental workflow for the synthesis of MOF-74(Mg) and its fabrication into a chemiresistive gas sensor.

sensing_mechanism cluster_mof MOF-74(Mg) Surface cluster_gas Gas Interaction cluster_response Sensing Response mof_surface MOF Framework with Open Mg²⁺ Sites adsorption Gas Adsorption on Mg²⁺ Site mof_surface->adsorption gas Target Gas Molecule (e.g., NO₂) gas->adsorption charge_transfer Charge Transfer (MOF <=> Gas) adsorption->charge_transfer conductivity_change Change in MOF Conductivity charge_transfer->conductivity_change signal Measurable Electrical Signal (ΔR) conductivity_change->signal

Caption: Generalized signaling pathway for chemiresistive gas sensing using MOF-74(Mg).

logical_relationships cluster_properties Intrinsic MOF Properties cluster_performance Gas Sensing Performance p1 High Surface Area m1 High Sensitivity p1->m1 p2 Tunable Pore Size m2 Good Selectivity p2->m2 m3 Fast Response/Recovery p2->m3 p3 Open Metal Sites (Mg²⁺) p3->m1 p3->m2 p4 Crystalline Structure m4 Stability & Repeatability p4->m4

Caption: Logical relationship between the intrinsic properties of MOF-74(Mg) and its gas sensing performance metrics.

References

Application Notes and Protocols for MOF-74(Mg) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metal-Organic Framework-74(Mg), also known as MOF-74(Mg) or Mg/DOBDC, as a versatile and promising platform for drug delivery. The unique properties of MOF-74(Mg), including its high porosity, large surface area, and biocompatible magnesium-based structure, make it an excellent candidate for encapsulating and delivering a wide range of therapeutic agents.[1] This document outlines detailed protocols for the synthesis of MOF-74(Mg), procedures for loading various drugs, and methodologies for conducting in vitro drug release studies.

Overview of MOF-74(Mg) for Drug Delivery

MOF-74(Mg) is a crystalline porous material constructed from magnesium ions coordinated to 2,5-dihydroxyterephthalic acid (H4DOBDC) organic linkers. This arrangement creates one-dimensional hexagonal channels, providing a high internal volume for drug encapsulation. The selection of magnesium as the metal node confers biocompatibility, a crucial attribute for drug delivery applications.

The drug release mechanism from MOF-74(Mg) is often governed by a combination of factors, including diffusion of the drug through the pores and the gradual decomposition of the MOF structure in aqueous environments, such as physiological fluids.[2] The rate of drug release can be tailored by modulating factors like drug solubility, molecular size, and the loading amount within the MOF.[2][3][4]

Quantitative Data on Drug Loading and Release

The following tables summarize the quantitative data for drug loading and release from MOF-74(Mg) for several model drugs. This data is intended for comparative purposes to guide the design of drug delivery systems.

Table 1: Drug Loading in MOF-74(Mg)

DrugTherapeutic ClassLoading (wt%)Loading (mg/g of MOF)
IbuprofenAnti-inflammatory30, 50, 80300, 500, 800
5-FluorouracilAnticancer30, 50, 80300, 500, 800
CurcuminAnti-inflammatory, Anticancer30, 50, 80300, 500, 800

Table 2: In Vitro Drug Release from MOF-74(Mg) in Phosphate-Buffered Saline (PBS) at 37°C

DrugLoading (wt%)Release after 10 hours (%)Release Kinetics (Higuchi model, k value in h⁻¹ᐟ²)
Ibuprofen30~43-
5-Fluorouracil30980.34
Curcumin30~36-
5-Fluorouracil80--
Curcumin80590.18

Note: Release kinetics and percentages can vary based on experimental conditions.[2]

Experimental Protocols

Synthesis of MOF-74(Mg)

This protocol describes a standard solvothermal synthesis of MOF-74(Mg).[2]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Methanol

  • Teflon-lined autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass beaker, dissolve 0.475 g of Mg(NO₃)₂·6H₂O and 0.112 g of H₄DOBDC in a solvent mixture of 45 mL of DMF, 3 mL of ethanol, and 3 mL of DI water.

  • Use sonication to aid in the complete dissolution of the reagents.

  • Transfer the clear solution to a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a convection oven preheated to 125°C.

  • Maintain the temperature for 21 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the yellow crystalline product by centrifugation.

  • Discard the supernatant and wash the product by resuspending it in fresh methanol.

  • Repeat the washing step with methanol for two days, decanting and replenishing the methanol several times to remove unreacted precursors and solvent molecules from the pores.

  • After the final wash, dry the purified MOF-74(Mg) in a vacuum oven at 250°C for 6 hours.[2]

  • Store the activated MOF-74(Mg) in a desiccator.

Drug Loading into MOF-74(Mg)

This protocol details the wet impregnation method for loading drugs such as ibuprofen, 5-fluorouracil, and curcumin into MOF-74(Mg).[5][6]

Materials:

  • Activated MOF-74(Mg)

  • Drug (e.g., Ibuprofen, 5-Fluorouracil, Curcumin)

  • Methanol

  • Sonicator

  • Rotary evaporator or vacuum oven

Procedure:

  • Calculate the required amount of drug and MOF-74(Mg) to achieve the desired weight percentage of loading (e.g., 30 wt%, 50 wt%, or 80 wt%).

  • Dissolve the calculated amount of the drug in a suitable solvent. For ibuprofen and curcumin, methanol is a common choice.

  • Add the activated MOF-74(Mg) to the drug solution.

  • Sonicate the mixture for a specific duration (e.g., 15 minutes) to ensure uniform dispersion and facilitate the diffusion of drug molecules into the MOF pores.

  • Allow the suspension to stir at room temperature for a set period (e.g., 24 hours) to ensure maximum loading.

  • Remove the solvent under reduced pressure using a rotary evaporator or by drying in a vacuum oven at a temperature that does not degrade the drug (e.g., 100°C for a shorter duration of 1 hour for drug-loaded samples).[2]

  • The resulting powder is the drug-loaded MOF-74(Mg).

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment from MOF-74(Mg) in a simulated physiological fluid.

Materials:

  • Drug-loaded MOF-74(Mg)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thermostated shaker or water bath

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical standards of the drug

Procedure:

  • Prepare a stock solution of the drug-loaded MOF-74(Mg) in PBS.

  • Accurately weigh a specific amount of the drug-loaded MOF and suspend it in a known volume of pre-warmed PBS (37°C) to achieve a desired concentration.

  • Place the suspension in a thermostated shaker or water bath at 37°C with continuous agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • To maintain a constant volume (sink conditions), replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.

  • Separate the MOF particles from the collected samples by centrifugation or by passing the sample through a syringe filter.

  • Analyze the concentration of the released drug in the supernatant/filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Create a calibration curve using standard solutions of the free drug to quantify the amount of drug released at each time point.

  • Calculate the cumulative percentage of drug released over time.

HPLC Method for Ibuprofen (Example):

  • Column: C18 column (e.g., 150 x 4.6 mm)[7]

  • Mobile Phase: Acetonitrile and water mixture (e.g., 35:65 v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a specific wavelength (e.g., 220 nm)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis MOF-74(Mg) Synthesis cluster_loading Drug Loading cluster_release In Vitro Drug Release s1 Dissolve Precursors (Mg(NO3)2·6H2O + H4DOBDC) in DMF/Ethanol/Water s2 Solvothermal Reaction (125°C, 21h) s1->s2 s3 Washing with Methanol s2->s3 s4 Activation (Vacuum, 250°C) s3->s4 l2 Add Activated MOF-74(Mg) s4->l2 Activated MOF l1 Dissolve Drug in Solvent l1->l2 l3 Sonication & Stirring l2->l3 l4 Solvent Removal l3->l4 r1 Suspend Drug-Loaded MOF in PBS l4->r1 Drug-Loaded MOF r2 Incubate at 37°C with Agitation r1->r2 r3 Sample Collection at Time Points r2->r3 r4 Analysis (HPLC/UV-Vis) r3->r4

Caption: Experimental workflow for the synthesis, drug loading, and in vitro release study of MOF-74(Mg).

Cellular Uptake and Drug Action

cellular_uptake cluster_extracellular Extracellular cluster_intracellular Intracellular drug_mof Drug-Loaded MOF-74(Mg) endocytosis Endocytosis drug_mof->endocytosis Cellular Uptake endosome Endosome/Lysosome endocytosis->endosome release Drug Release (pH-mediated MOF degradation) endosome->release drug Free Drug release->drug target Intracellular Target (e.g., Signaling Proteins) drug->target effect Therapeutic Effect (e.g., Apoptosis, Anti-inflammation) target->effect

Caption: General mechanism of cellular uptake and action of drugs delivered by MOF-74(Mg).

Anti-inflammatory Action of Curcumin

curcumin_pathway curcumin Curcumin nfkb NF-κB Pathway curcumin->nfkb Inhibits mapk MAPK Pathway curcumin->mapk Regulates jak_stat JAK/STAT Pathway curcumin->jak_stat Regulates inflammation Inflammatory Response (e.g., Cytokine production) nfkb->inflammation Leads to mapk->inflammation Leads to jak_stat->inflammation Leads to

Caption: Simplified signaling pathways modulated by curcumin to exert its anti-inflammatory effects.[8][9]

Apoptotic Pathway of 5-Fluorouracil

Caption: Key pathways involved in 5-Fluorouracil-induced apoptosis in cancer cells.[10]

References

Application Notes and Protocols: Isotherm Analysis of Gas Adsorption on MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the isotherm analysis of gas adsorption on the metal-organic framework (MOF) MOF-74(Mg). This material is of significant interest for applications including carbon capture, gas storage, and drug delivery due to its high density of open metal sites and exceptional porosity.

Introduction

MOF-74(Mg), also known as CPO-27-Mg, is a crystalline solid composed of magnesium ions coordinated to 2,5-dihydroxyterephthalic acid linkers, forming a honeycomb-like structure with one-dimensional hexagonal channels. These channels are lined with open magnesium sites that act as strong adsorption sites for various gas molecules, particularly CO2. The analysis of gas adsorption isotherms is crucial for characterizing the porosity of MOF-74(Mg) and evaluating its performance in gas separation and storage applications. This note provides a comprehensive guide to performing and analyzing these measurements.

Experimental Protocols

A successful isotherm analysis relies on the correct synthesis, activation, and measurement procedures.

Synthesis of MOF-74(Mg)

A common method for synthesizing MOF-74(Mg) is through a solvothermal reaction.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

Procedure:

  • Dissolve 1.95 mmol of Mg(NO₃)₂·6H₂O and 0.83 mmol of H₄DOBDC in a mixed solvent of DMF (67.5 mL), deionized water (4.5 mL), and ethanol (4.5 mL).[1][2]

  • Sonicate the mixture for 30 minutes to ensure homogeneity.[1][2]

  • Transfer the solution to a 100 mL Teflon-lined autoclave.[1]

  • Heat the autoclave at 125 °C (398 K) for 20-24 hours.[1][3]

  • After cooling to room temperature, decant the mother liquor to recover the yellow microcrystalline product.

  • Wash the product with fresh DMF and then with methanol to remove unreacted precursors and solvent molecules from the pores.

  • Dry the final product under vacuum.

Activation of MOF-74(Mg)

Activation is a critical step to remove guest molecules from the pores of the MOF, making the active sites accessible for gas adsorption.

Procedure:

  • Place the synthesized MOF-74(Mg) sample in a sample tube of a gas sorption analyzer.

  • Heat the sample under a high vacuum or a flow of inert gas (e.g., N₂ or Ar).

  • A typical activation condition is heating at 200 °C for at least 6 hours to ensure the complete removal of solvent molecules.[3]

Gas Adsorption Isotherm Measurement

This protocol describes the measurement of nitrogen (N₂) adsorption-desorption isotherms at 77 K for textural analysis (BET surface area and pore volume) and carbon dioxide (CO₂) adsorption isotherms at various temperatures for evaluating the CO₂ capture performance.

Instrumentation:

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ).

Procedure:

  • Degassing: Place a known mass of the activated MOF-74(Mg) sample in a sample tube and degas it again under vacuum at a high temperature (e.g., 200 °C) for several hours to remove any adsorbed atmospheric gases.[4] After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.

  • Analysis Setup: Transfer the sample tube to the analysis port of the gas sorption analyzer.

  • N₂ Adsorption at 77 K:

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Introduce calibrated doses of N₂ gas into the sample tube.

    • Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each relative pressure (P/P₀).

    • Continue this process until a relative pressure of approximately 1 is reached.

    • For the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each step.

  • CO₂ Adsorption:

    • Replace the liquid nitrogen bath with a temperature-controlled bath set to the desired measurement temperature (e.g., 273 K, 298 K, 303 K).

    • Follow a similar procedure as for N₂ adsorption, introducing known doses of CO₂ gas and recording the adsorbed amount at various absolute pressures.

Data Presentation

The following tables summarize the quantitative data for MOF-74(Mg) and its amino-functionalized derivative.

Table 1: Textural Properties of MOF-74(Mg) and Amino-Functionalized MOF-74(Mg)

MaterialBET Surface Area (m²/g)Micropore Volume (cm³/g)Reference
MOF-74(Mg)~1313 - 1495-[5][6]
MOF-74(Mg)-N2*--[7]
Mg-MOF-1/8NH₂**924.190.46[1][2]

*Synthesized with the addition of sodium acetate. **Amino-functionalized MOF-74.

Table 2: CO₂ Adsorption Capacities of MOF-74(Mg) and its Derivatives

MaterialTemperature (K)Pressure (bar)CO₂ Adsorption Capacity (mmol/g)Reference
MOF-74(Mg)2981~8.60[8]
MOF-74(Mg)-N2*3030.13.63[7]
Mg-MOF-1/8NH₂ 303-3.9[1][2]
Mg-MOF-1/8NH₂313--[2]
Mg-MOF-1/8NH₂**323--[2]
MOF-74(Mg) (sonochemical synthesis)2981~7.95 (350 mg/g)[9]

*Synthesized with the addition of sodium acetate. **Amino-functionalized MOF-74. Note: The pressure for the saturated adsorption capacity was not specified in the source.

Data Analysis and Visualization

Isotherm Analysis

The collected adsorption data is plotted as the amount of gas adsorbed (q) versus pressure (P) at a constant temperature. Different isotherm models can be fitted to the experimental data to obtain key parameters.

  • Brunauer-Emmett-Teller (BET) Theory: Applied to the N₂ adsorption isotherm in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area.

  • Langmuir Model: Often used to describe monolayer adsorption, which is a good approximation for CO₂ adsorption on the open metal sites in MOF-74(Mg). The model can be used to determine the maximum adsorption capacity (qₘ).[1][2]

  • Freundlich Model: An empirical model for non-ideal adsorption on heterogeneous surfaces.

  • Sips (Langmuir-Freundlich) Model: A hybrid model that combines the Langmuir and Freundlich isotherms.

The choice of the best-fit model is typically determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data. For CO₂ adsorption on MOF-74(Mg), the Langmuir model often provides a good fit.[2]

Diagrams

experimental_workflow cluster_synthesis MOF-74(Mg) Synthesis cluster_characterization Material Characterization cluster_adsorption Gas Adsorption Analysis cluster_analysis Isotherm Model Fitting synthesis_reagents Mixing Reagents (Mg(NO₃)₂·6H₂O, H₄DOBDC, Solvents) solvothermal Solvothermal Reaction (125°C, 20-24h) synthesis_reagents->solvothermal washing Washing (DMF, Methanol) solvothermal->washing drying Drying washing->drying pxrd PXRD drying->pxrd sem SEM drying->sem ftir FT-IR drying->ftir tga TGA drying->tga activation Activation (200°C, vacuum) drying->activation measurement Isotherm Measurement (N₂ at 77K, CO₂ at various T) activation->measurement data_analysis Data Analysis measurement->data_analysis bet BET Analysis (Surface Area) data_analysis->bet langmuir Langmuir Model (Max. Adsorption Capacity) data_analysis->langmuir freundlich Freundlich Model data_analysis->freundlich

Caption: Experimental workflow for isotherm analysis of gas adsorption on MOF-74(Mg).

isotherm_analysis_logic cluster_models Theoretical Isotherm Models cluster_parameters Derived Parameters exp_data Experimental Adsorption Data (Amount Adsorbed vs. Pressure) langmuir Langmuir Model exp_data->langmuir freundlich Freundlich Model exp_data->freundlich sips Sips Model exp_data->sips bet BET Model (for N₂ data) exp_data->bet q_max Max. Adsorption Capacity (qₘ) langmuir->q_max k_l Langmuir Constant (Kₗ) langmuir->k_l k_f Freundlich Constant (K₣) freundlich->k_f n Freundlich Exponent (1/n) freundlich->n s_bet BET Surface Area bet->s_bet

Caption: Logical relationship of isotherm data analysis and theoretical models.

Conclusion

The protocols and data presented here provide a comprehensive guide for the isotherm analysis of gas adsorption on MOF-74(Mg). Accurate and reproducible measurements are essential for understanding the porous nature of this material and for its development in various applications. The high CO₂ adsorption capacity, particularly at low pressures, underscores the potential of MOF-74(Mg) in carbon capture technologies. Further functionalization, such as the introduction of amino groups, can modify the adsorption properties and should be characterized using the methodologies described herein.

References

Application Notes and Protocols for In-situ Characterization of Guest Molecules in MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-74(Mg), also known as Mg₂(dobdc) (dobdc⁴⁻ = 2,5-dioxido-1,4-benzenedicarboxylate), is a prominent member of this family, featuring one-dimensional hexagonal channels and a high density of open metal sites.[1][2] These structural characteristics make it an excellent candidate for various applications, including gas storage, separation, and drug delivery.[3][4] In-situ characterization is crucial for understanding the dynamic interactions between guest molecules and the MOF-74(Mg) framework under realistic conditions, providing insights into loading mechanisms, binding sites, and release kinetics.[5][6]

This document provides detailed application notes and experimental protocols for the in-situ characterization of guest molecules within MOF-74(Mg).

Synthesis and Activation of MOF-74(Mg)

A critical prerequisite for studying guest molecule interactions is the synthesis of high-quality MOF-74(Mg) and its subsequent activation to remove solvent molecules from the pores and expose the open metal sites.[3][5]

Protocol 1: Solvothermal Synthesis of MOF-74(Mg) [7]

  • Dissolve 0.475 g of Mg(NO₃)₂·6H₂O and 0.112 g of 2,5-dihydroxyterephthalic acid (H₄dobdc) in a solvent mixture of 45 mL of N,N-dimethylformamide (DMF), 3 mL of ethanol, and 3 mL of deionized water.

  • Use sonication to ensure complete dissolution of the reagents.

  • Transfer the solution to a Teflon-lined autoclave and heat it in an oven at 125 °C for 21 hours.

  • After cooling to room temperature, decant the mother liquor and replace it with fresh methanol.

  • Wash the resulting solid product with methanol for two days, periodically replacing the methanol to remove unreacted precursors and solvent molecules.

  • Collect the solid product by filtration or centrifugation.

Protocol 2: Activation of MOF-74(Mg) [3][8]

  • Place the synthesized MOF-74(Mg) powder in a vacuum oven or a Schlenk line.

  • Heat the sample to a temperature between 150 °C and 250 °C under a dynamic vacuum (e.g., <10⁻² mbar).[7][8]

  • Maintain these conditions for a period of 6 to 12 hours to ensure the complete removal of solvent molecules coordinated to the Mg²⁺ sites and occluded within the pores.[3][7]

  • The completion of activation can be monitored by in-situ techniques such as thermogravimetric analysis (TGA) or infrared (IR) spectroscopy, looking for the disappearance of solvent-related signals.

In-situ Characterization Techniques and Protocols

The following section details various in-situ techniques to probe the interactions of guest molecules with activated MOF-74(Mg).

Powder X-ray Diffraction (PXRD)

In-situ PXRD is a powerful technique to monitor changes in the crystal structure of MOF-74(Mg) upon guest molecule adsorption. It can provide information on framework stability, structural transformations, and the location of guest molecules.[3][9]

Protocol 3: In-situ PXRD Analysis of Guest Molecule Adsorption

  • Load the activated MOF-74(Mg) powder into a capillary or a specialized sample holder compatible with in-situ gas or liquid dosing.

  • Mount the sample holder on the diffractometer.

  • Collect an initial PXRD pattern of the activated MOF-74(Mg) under vacuum or an inert atmosphere.

  • Introduce the guest molecule (gas or liquid) into the sample chamber at a controlled pressure or concentration.

  • Collect PXRD patterns at various stages of guest loading or as a function of time to observe structural changes.

  • For temperature-dependent studies, use a sample stage with heating and cooling capabilities.

  • Analyze the diffraction patterns for shifts in peak positions, changes in peak intensities, and the appearance of new peaks, which can indicate guest binding and ordering within the MOF channels.

Single-Crystal X-ray Diffraction (SCXRD)

In-situ SCXRD offers atomic-level insights into the specific binding sites and orientations of guest molecules within the MOF-74(Mg) framework.[1][2]

Protocol 4: In-situ SCXRD for Locating Guest Molecules

  • Select a suitable single crystal of synthesized MOF-74(Mg).

  • Mount the crystal on a goniometer head compatible with a gas or liquid flow cell.

  • Activate the crystal in-situ by heating under a vacuum or a flow of inert gas.[1][2] The activation is considered complete when the occupancy of the metal-bound water molecule falls below 10%.[1][2]

  • Cool the crystal to the desired temperature for data collection.

  • Introduce the guest molecule into the cell at a controlled pressure.

  • Collect a full sphere of diffraction data.

  • Solve and refine the crystal structure to determine the precise locations, occupancies, and bonding interactions of the guest molecules with the MOF framework.[1][2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are highly sensitive to the local chemical environment and can provide valuable information on host-guest interactions.[9][10][11]

Protocol 5: In-situ IR Spectroscopy of Guest Interactions

  • Prepare a self-supporting pellet of activated MOF-74(Mg) or deposit it as a thin film on an IR-transparent window (e.g., CaF₂ or KBr).

  • Place the sample in an in-situ IR cell that allows for heating, cooling, and gas/liquid dosing under controlled conditions.

  • Record the IR spectrum of the activated MOF.

  • Introduce the guest molecule and record IR spectra at different concentrations or pressures.

  • Monitor changes in the vibrational modes of both the MOF framework (e.g., carboxylate stretches) and the guest molecule. Shifts in vibrational frequencies can indicate the strength and nature of the host-guest interactions.[12]

Protocol 6: In-situ Raman Spectroscopy [6][13]

  • Place the activated MOF-74(Mg) powder or a single crystal in a temperature and pressure-controlled cell.

  • Acquire a Raman spectrum of the activated material using a suitable laser excitation wavelength.

  • Introduce the guest molecule into the cell.

  • Collect Raman spectra as a function of guest concentration, pressure, or temperature.

  • Analyze the spectra for shifts in the Raman bands of the MOF and the guest, which can provide insights into binding interactions and potential charge transfer.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy can provide detailed information about the local environment, dynamics, and loading of guest molecules within the MOF.[15][16]

Protocol 7: In-situ Solid-State NMR of Guest Molecules

  • Pack activated MOF-74(Mg) into an NMR rotor inside a glovebox to avoid atmospheric contamination.

  • Introduce a known amount of the guest molecule (preferably isotopically labeled, e.g., ¹³CO₂) into the rotor.

  • Seal the rotor and place it in the NMR spectrometer.

  • Acquire NMR spectra (e.g., ¹³C or ¹H) at various temperatures and guest loadings.

  • Analyze the chemical shifts, line widths, and relaxation times to understand the binding sites, mobility, and interactions of the guest molecules.[15][17]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to quantify the amount of adsorbed guest molecules and to study their desorption behavior.[18][19]

Protocol 8: TGA and DSC of Guest-Loaded MOF-74(Mg)

  • Load the activated MOF-74(Mg) with the guest molecule of interest.

  • Place a known amount of the guest-loaded sample into a TGA or DSC pan.

  • Heat the sample at a constant rate under a controlled atmosphere (e.g., N₂ or air).

  • In TGA, monitor the weight loss as a function of temperature. The weight loss step corresponding to the desorption of the guest molecule can be used to quantify the loading capacity.[20][21]

  • In DSC, monitor the heat flow to identify endothermic or exothermic events associated with guest desorption or phase transitions.[18]

Quantitative Data Presentation

The following tables summarize quantitative data for the loading of various guest molecules in MOF-74(Mg) as reported in the literature.

Table 1: Drug Loading Capacities in MOF-74(Mg)

Guest Molecule (Drug)Loading (wt%)Characterization Technique(s)Reference(s)
Ibuprofen30, 50, 80XRD, N₂ Physisorption, FTIR[7][9][22]
5-Fluorouracil30, 50, 80XRD, N₂ Physisorption, FTIR[7][9][22]
Curcumin30, 50, 80XRD, N₂ Physisorption, FTIR[7][9][22]
α-cyano-4-hydroxycinnamate (CHC)62.5Not specified[4]

Table 2: Gas Adsorption Capacities in MOF-74(Mg)

Guest Molecule (Gas)Adsorption CapacityConditionsCharacterization Technique(s)Reference(s)
SO₂~12 molecules/unit cell (chemi.)2 bar, 300 KIn-situ SCXRD[1][2]
CO₂~310 mg/g100 kPa, 298 KIsotherm Analysis[23]
CO₂3.67 mmol/g0.1 bar, 30 °CFixed Bed Adsorption[4][19]
CO₂3.9 mmol/g303 KVolumetric Adsorption[24]

Visualizations

The following diagrams illustrate the logical workflow for the characterization of guest molecules in MOF-74(Mg).

Experimental_Workflow cluster_synthesis Synthesis & Activation cluster_loading Guest Loading cluster_characterization In-situ Characterization cluster_data Data Analysis Synthesis MOF-74(Mg) Synthesis Activation Activation (Heat & Vacuum) Synthesis->Activation Guest_Loading Guest Molecule Introduction Activation->Guest_Loading PXRD In-situ PXRD Guest_Loading->PXRD SCXRD In-situ SCXRD Guest_Loading->SCXRD IR_Raman In-situ IR/Raman Guest_Loading->IR_Raman NMR In-situ NMR Guest_Loading->NMR Thermal TGA/DSC Guest_Loading->Thermal Structural_Info Structural Changes Framework Stability PXRD->Structural_Info Binding_Info Binding Sites Guest Orientation SCXRD->Binding_Info Interaction_Info Host-Guest Interactions Bonding Nature IR_Raman->Interaction_Info Dynamics_Info Guest Dynamics Loading Quantification NMR->Dynamics_Info Thermal_Info Loading Capacity Desorption Profile Thermal->Thermal_Info Characterization_Techniques cluster_structural Structural Analysis cluster_spectroscopic Spectroscopic Analysis cluster_thermal Thermal Analysis MOF_Guest Guest-Loaded MOF-74(Mg) PXRD PXRD MOF_Guest->PXRD Crystal Structure SCXRD SCXRD MOF_Guest->SCXRD Atomic Positions IR IR Spectroscopy MOF_Guest->IR Vibrational Modes Raman Raman Spectroscopy MOF_Guest->Raman Vibrational Modes NMR NMR Spectroscopy MOF_Guest->NMR Local Environment TGA TGA MOF_Guest->TGA Guest Quantification DSC DSC MOF_Guest->DSC Thermal Events

References

Application Notes and Protocols for the Catalytic Testing of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and catalytic testing of the metal-organic framework MOF-74(Mg), also known as CPO-27-Mg. These protocols are intended for researchers in materials science, catalysis, and related fields.

Introduction to MOF-74(Mg) in Catalysis

MOF-74(Mg) is a highly porous crystalline material constructed from magnesium ions coordinated to 2,5-dihydroxyterephthalic acid linkers. This structure features a high density of open metal sites, which are crucial for its application in gas storage and catalysis. While MOF-74(Mg) has shown promise as a catalyst for certain reactions, its primary role in others, such as CO₂ hydrogenation, is often as a highly stable support for more active metal nanoparticles.

Experimental Protocols

Solvothermal Synthesis of MOF-74(Mg)

This protocol describes a typical solvothermal synthesis of MOF-74(Mg).

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

  • Teflon-lined autoclave

Procedure:

  • In a beaker, dissolve 2.8 g of Mg(NO₃)₂·6H₂O and 0.674 g of H₄DOBDC in a solvent mixture of 300 mL of DMF, 20 mL of EtOH, and 20 mL of H₂O.[1]

  • Stir the mixture until all solids are completely dissolved.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and place it in a convection oven preheated to 125 °C.

  • Maintain the temperature for 20-24 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Collect the yellow microcrystalline product by decanting the mother liquor.

  • Wash the product with fresh DMF and then with methanol.

  • To remove residual solvent from the pores, immerse the product in methanol, replacing the methanol every two days for a total of three exchanges.[1]

  • Dry the purified MOF-74(Mg) in a vacuum oven at 200 °C to remove the solvent.[1]

Catalyst Activation

Activation is a critical step to ensure the removal of solvent molecules from the pores and the accessibility of the magnesium active sites.

Procedure:

  • Place the synthesized MOF-74(Mg) powder in a quartz tube reactor.

  • Heat the sample under a continuous flow of an inert gas, such as argon or nitrogen.

  • Ramp the temperature to 200-250 °C and hold for at least 4 hours to ensure complete solvent removal. For CO₂ hydrogenation applications where Mg-MOF-74 is used as a support, a pre-treatment under an inert gas flow at higher temperatures (e.g., 400 °C) may be employed before the introduction of reactants.[1]

  • After activation, cool the sample to the desired reaction temperature under the inert gas flow.

Catalytic Testing Setups and Procedures

Gas-Phase CO₂ Hydrogenation (as a Catalyst Support)

Bare Mg-MOF-74 shows minimal activity for CO₂ hydrogenation; however, it serves as an excellent, thermally stable support for active metal nanoparticles (e.g., Ni).[1] The following protocol describes a typical setup where Mg-MOF-74 would be used as a support material.

Experimental Setup:

  • Reactor: A fixed-bed reactor, typically a quartz or stainless steel tube, is used.

  • Catalyst Bed: The catalyst (e.g., Ni/Mg-MOF-74) is placed in the center of the reactor and supported by quartz wool plugs.

  • Gas Delivery: Mass flow controllers are used to precisely control the flow rates of reactant gases (CO₂, H₂, and an inert balance gas like Ar).

  • Temperature Control: The reactor is placed in a tube furnace with a programmable temperature controller.

  • Pressure Control: A back-pressure regulator is used to maintain the desired reaction pressure.

  • Product Analysis: The effluent gas stream is analyzed online using a gas chromatograph (GC).

Protocol:

  • Load approximately 40-50 mg of the catalyst into the fixed-bed reactor.[1]

  • Activate the catalyst in-situ as described in section 2.2.

  • Set the reactor temperature to the desired value (e.g., 350 °C).[1]

  • Introduce the reactant gas mixture with a typical composition of 10% CO₂, 40% H₂, and 50% Ar at a total flow rate of 150 mL/min.[1]

  • Pressurize the system to the desired pressure (e.g., atmospheric pressure).

  • Allow the reaction to reach a steady state.

  • Analyze the product stream using a GC equipped with a Thermal Conductivity Detector (TCD) for permanent gases (CO, CO₂, CH₄, H₂) and a Flame Ionization Detector (FID) for hydrocarbons. A suitable column for separating light gases is a packed column like a Carboxen or Molsieve column.

CO₂ Cycloaddition to Epoxides (as a Catalyst)

MOF-74(Mg) has demonstrated good catalytic activity for the cycloaddition of CO₂ to epoxides to form cyclic carbonates.

Experimental Setup:

  • Reactor: A high-pressure batch reactor (e.g., a Parr autoclave).

  • Stirring: Magnetic or mechanical stirring to ensure proper mixing.

  • Temperature Control: Heating mantle or oil bath with a temperature controller.

  • Pressure Monitoring: Pressure gauge.

Protocol:

  • Add the activated MOF-74(Mg) catalyst, the epoxide substrate (e.g., styrene oxide), and any co-catalyst to the batch reactor.

  • Seal the reactor and purge it with low-pressure CO₂ several times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa).[2]

  • Heat the reactor to the reaction temperature (e.g., 100 °C) and begin stirring.[2]

  • After the desired reaction time, cool the reactor to room temperature and slowly vent the CO₂.

  • Collect the reaction mixture and analyze the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and selectivity.

Data Presentation

Table 1: Catalytic Performance of MOF-74(Mg) in CO₂ Cycloaddition with Styrene Oxide

CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to Styrene Carbonate (%)
MOF-74(Mg)1002.024>99~100[2]

Table 2: Catalytic Performance of M-MOF-74 Derived Catalysts in CO₂ Hydrogenation at 350 °C

CatalystCO₂ Conversion (%)CH₄ Selectivity (%)Main Product(s)
Ni-MOF-74 derived~55~100CH₄
Mg-MOF-74 derived <5 --
Zn-MOF-74 derived<5--
50Ni50Mg-MOF-74 derived~65~100CH₄

Data for Table 2 is adapted from a study on MOF-74-based catalysts where Mg-MOF-74 serves as a support.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_testing Catalytic Testing s1 Solvothermal Synthesis of MOF-74(Mg) s2 Washing and Solvent Exchange s1->s2 s3 Drying s2->s3 a1 Heating under Inert Gas Flow s3->a1 t1 Load Catalyst into Fixed-Bed Reactor a1->t1 t2 Introduce Reactant Gases (CO2, H2) t1->t2 t3 Reaction at Set Temperature t2->t3 t4 Online Product Analysis (GC) t3->t4

Caption: General experimental workflow for the synthesis, activation, and catalytic testing of MOF-74(Mg).

Catalytic_Setup cluster_gas_supply Gas Supply cluster_reactor Reactor System g1 CO2 Cylinder mfc Mass Flow Controllers g1->mfc g2 H2 Cylinder g2->mfc g3 Ar Cylinder g3->mfc reactor Fixed-Bed Reactor (Tube Furnace) mfc->reactor bpr Back Pressure Regulator reactor->bpr gc Gas Chromatograph (GC-TCD/FID) bpr->gc bpr->gc bpr->vent bpr->vent

Caption: Schematic of a fixed-bed reactor setup for gas-phase catalytic testing.

Reaction_Pathway co2 CO2 intermediate Adsorbed Intermediate on Mg site co2->intermediate epoxide Epoxide epoxide->intermediate carbonate Cyclic Carbonate intermediate->carbonate catalyst MOF-74(Mg) Catalyst catalyst->intermediate

Caption: Simplified reaction pathway for CO₂ cycloaddition with an epoxide catalyzed by MOF-74(Mg).

References

Application Notes and Protocols: Pelletizing MOF-74(Mg) for Packed Bed Reactor Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas, making them promising candidates for applications such as gas storage, separation, and catalysis. MOF-74(Mg), in particular, exhibits a high density of open metal sites, leading to a strong affinity for CO2. However, MOFs are typically synthesized as fine powders, which are unsuitable for direct use in industrial packed bed reactors due to issues like high-pressure drop, clogging, and poor handling characteristics.

Pelletization, the process of forming powders into larger, shaped aggregates, is a critical step to enable the practical application of MOF-74(Mg) in packed bed reactors. This process aims to produce mechanically stable pellets that minimize pressure drop while retaining a significant portion of the intrinsic porosity and adsorption capacity of the parent MOF powder.

These application notes provide detailed protocols for the pelletization of MOF-74(Mg) using both binderless and binder-assisted methods. It also outlines procedures for characterizing the resulting pellets and evaluating their performance in a packed bed reactor setup.

Pelletization Protocols

Two primary methods for pelletizing MOF-74(Mg) powder are detailed below: a binderless method and a method utilizing a polymeric binder.

Protocol 1: Binderless Pelletization of MOF-74(Mg)

This protocol describes a method for producing MOF-74(Mg) pellets without the use of a binder, relying on mechanical compression.

Materials:

  • MOF-74(Mg) powder (activated)

  • Methanol

  • Hydraulic press with a pellet die (e.g., 13 mm diameter)

Procedure:

  • Preparation of MOF Paste: Place a known amount of activated MOF-74(Mg) powder in a mortar. Add a few drops of methanol to the powder and gently grind with a pestle until a homogeneous, slightly damp paste is formed. The methanol acts as a temporary lubricant, aiding in the preservation of the MOF's crystal structure during compression.[1]

  • Die Loading: Carefully transfer the MOF-74(Mg) paste into the pellet die. Ensure the powder is evenly distributed within the die to promote uniform pellet density.

  • Compression: Place the loaded die into the hydraulic press. Apply a pressure of 30 MPa for 1 minute.[1] The rate of pressure application should be gradual to avoid shock-induced damage to the MOF structure.

  • Pellet Ejection and Activation: Carefully eject the formed pellet from the die. To remove the methanol and reactivate the pellet, place it in a vacuum oven and heat at a suitable temperature (e.g., 150-200°C) under vacuum for several hours. The specific activation conditions may need to be optimized based on the initial activation state of the MOF powder.

Protocol 2: Pelletization of MOF-74(Mg) with Polyvinyl Butyral (PVB) Binder

This protocol details the use of polyvinyl butyral (PVB) as a binder to enhance the mechanical stability of the MOF-74(Mg) pellets.

Materials:

  • MOF-74(Mg) powder (activated)

  • Polyvinyl butyral (PVB)

  • Suitable solvent for PVB (e.g., ethanol or a mixture of ethanol and isopropanol)

  • Mortar and pestle

  • Hydraulic press with a pellet die

  • Vacuum oven

Procedure:

  • Binder Solution Preparation: Prepare a binder solution by dissolving a specific weight percentage of PVB in the chosen solvent. For example, a 5 wt% PVB solution can be prepared by dissolving 0.5 g of PVB in 9.5 g of solvent.

  • Mixing: Weigh the desired amount of MOF-74(Mg) powder and place it in a mortar. For a 90 wt% MOF loading, use 9 parts MOF to 1 part PVB by dry weight.

  • Granulation: Slowly add the PVB binder solution dropwise to the MOF powder while continuously mixing with the pestle. Continue adding the solution until a malleable, dough-like paste is formed.

  • Drying: Spread the paste in a shallow dish and allow it to air-dry or dry in a low-temperature oven (e.g., 60°C) to remove the bulk of the solvent. This will result in a dry, granulated material.

  • Sieving: Gently break up the dried granules and sieve them to obtain a uniform particle size fraction (e.g., 450-600 μm).

  • Pelletization: Load the sieved granules into the pellet die and press using a hydraulic press. The optimal pressure will need to be determined experimentally but can range from 100 to 200 MPa.

  • Activation: Activate the pellets in a vacuum oven under a programmed temperature ramp to remove any residual solvent and fully activate the MOF. A typical procedure would involve heating to 150-200°C under vacuum for several hours.

Characterization of MOF-74(Mg) Pellets

Thorough characterization is essential to evaluate the quality of the pelletization process and its impact on the material's properties.

Physical and Structural Characterization
  • Powder X-ray Diffraction (PXRD): To confirm the preservation of the MOF-74(Mg) crystalline structure after pelletization.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the pellets and the packing of the MOF crystallites.

  • Nitrogen Physisorption at 77 K: To determine the BET surface area, pore volume, and pore size distribution of the pellets. This is a critical measurement to quantify the impact of pelletization on the material's porosity.

Mechanical Stability Testing
  • Crush Strength Test: This test measures the force required to fracture a pellet. It is a direct indicator of the pellet's mechanical robustness for use in a packed bed.

  • Attrition Test: This test evaluates the resistance of the pellets to fines generation due to friction and collisions. Pellets are tumbled in a rotating drum for a set period, and the weight loss due to the formation of fines is measured.[1]

Performance Evaluation in a Packed Bed Reactor

The ultimate test for the pelletized MOF-74(Mg) is its performance in a simulated packed bed reactor for a target application, such as CO2 capture.

Experimental Setup for Breakthrough Analysis

A typical setup for dynamic breakthrough experiments consists of:

  • A gas delivery system with mass flow controllers to create a gas mixture with a known concentration of the adsorbate (e.g., CO2 in N2).

  • A packed bed column of a specific diameter and length, filled with a known mass of the MOF-74(Mg) pellets.

  • A temperature control system for the packed bed.

  • An downstream analytical instrument (e.g., a mass spectrometer or a gas chromatograph) to continuously monitor the concentration of the adsorbate at the outlet of the column.

Breakthrough Experiment Protocol
  • Activation: The packed bed is first activated in-situ by flowing an inert gas (e.g., He or N2) at an elevated temperature to remove any adsorbed impurities from the pellets.

  • Adsorption: The gas mixture containing the adsorbate is then introduced into the packed bed at a constant flow rate and temperature.

  • Data Acquisition: The outlet concentration of the adsorbate is continuously monitored until it reaches the inlet concentration (saturation).

  • Desorption: The feed gas is switched back to the inert gas, and the temperature can be increased to regenerate the adsorbent material.

Data Presentation

Table 1: Physicochemical Properties of Powder vs. Pelletized MOF-74(Mg)
PropertyMOF-74(Mg) PowderBinderless MOF-74(Mg) Pellet90% MOF-74(Mg) / 10% PVB Pellet
BET Surface Area (m²/g) 1249[1]1034[1]Data not available
CO2 Adsorption Capacity (mmol/g) ~7.8 (at 0.05 MPa, 30°C)[1]~7.3 (at 0.05 MPa, 30°C)[1]11.2% reduction from powder[2]
Table 2: Packed Bed Performance of Powder vs. Pelletized MOF-74(Mg)
ParameterMOF-74(Mg) PowderBinderless MOF-74(Mg) Pellets (450-600 μm)
Dynamic CO2 Uptake (mmol/g) HighSlightly Lower
Pressure Drop (Pa/cm) HighSignificantly Lower

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Pelletizing and Characterizing MOF-74(Mg) cluster_synthesis MOF Synthesis cluster_pelletization Pelletization cluster_characterization Characterization cluster_performance Performance Evaluation synthesis MOF-74(Mg) Synthesis (Powder) binderless Binderless Method (Methanol + Pressure) synthesis->binderless Option 1 binder Binder Method (e.g., PVB) synthesis->binder Option 2 pxrd PXRD binderless->pxrd sem SEM binderless->sem n2 N2 Physisorption binderless->n2 mech Mechanical Testing (Crush Strength, Attrition) binderless->mech binder->pxrd binder->sem binder->n2 binder->mech packed_bed Packed Bed Reactor pxrd->packed_bed sem->packed_bed n2->packed_bed mech->packed_bed breakthrough Breakthrough Analysis packed_bed->breakthrough pressure_drop Pressure Drop Measurement packed_bed->pressure_drop

Caption: Workflow for pelletization and characterization.

Packed_Bed_Setup Figure 2. Schematic of a Packed Bed Reactor for Breakthrough Analysis gas_in Gas Inlet (CO2/N2 Mixture) mfc Mass Flow Controllers gas_in->mfc packed_bed Packed Bed Column (MOF-74(Mg) Pellets) mfc->packed_bed gas_out Gas Outlet packed_bed->gas_out furnace Temperature Control furnace->packed_bed analyzer Gas Analyzer (MS or GC) gas_out->analyzer data Data Acquisition analyzer->data

Caption: Packed bed reactor experimental setup.

References

Application Notes and Protocols for MOF-74(Mg) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of Magnesium-based Metal-Organic Framework-74, MOF-74(Mg), thin films. MOF-74(Mg) is a highly porous material with exceptional CO2 adsorption capacity and potential for applications in gas separation, sensing, and controlled drug delivery.[1][2] The following sections outline various deposition techniques, present quantitative data for comparison, and provide step-by-step protocols for researchers to replicate these methods in their laboratories.

Comparative Data of MOF-74(Mg) Thin Film Deposition Techniques

The choice of deposition technique significantly impacts the quality, thickness, and properties of the resulting MOF-74(Mg) thin film. The following table summarizes key quantitative data from various deposition methods to aid in the selection of the most appropriate technique for a specific application.

Deposition TechniqueSubstrateFilm ThicknessGrowth RateBET Surface AreaCO2 Uptake/Adsorption PropertyReference
Solvothermal Synthesis Porous Alumina1 - 10 µmNot SpecifiedNot SpecifiedNot Specified[3]
Glass Slides~300 nm (2 layers) to ~900 nm (6 layers)85.3 nm/min (optimized)Not Specified1 nm film provides 400.9 ± 18.0 nm absorption length for CO2[3]
Carboxylic Functionalized SiliconNot SpecifiedNot Specified965 m²/g186 cm³/g[1][4]
Vapor-Assisted Crystallization (VAC) Glass, Quartz, Gold, Silicon~500 nmNot Specified975 cm²/cm²Well-defined microporosity confirmed by CO2 adsorption[5][6][7]
Spin-Coating (General MOF) Functionalized Gold, Silicon, Glass, etc.Nanometer to Micrometer ScaleNot SpecifiedNot SpecifiedNot Specified[8][9]
Layer-by-Layer (LBL) (General MOF) Functionalized Gold~18 nm (15 cycles)~1.2 nm/cycleNot SpecifiedNot Specified[10]

Experimental Protocols and Workflows

Detailed methodologies for the key deposition techniques are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz to visually represent the experimental process.

Solvothermal Synthesis

Solvothermal synthesis is a widely used method for growing MOF-74(Mg) thin films directly on a substrate from a precursor solution at elevated temperatures.[3] This in-situ growth method can produce dense and continuous films.[11]

Protocol:

  • Substrate Preparation: Thoroughly clean the selected substrate (e.g., glass slide, silicon wafer) with deionized water and ethanol. For silicon substrates, functionalization with carboxylic groups can improve film adhesion.[1][4]

  • Precursor Solution Preparation:

    • Prepare a solution of magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) in a solvent mixture of N,N-dimethylformamide (DMF), deionized water, and ethanol. A typical concentration is 0.35 M Mg(CH₃COO)₂ in a 3:1:1 volume ratio of DMF:DI water:Ethanol.[3]

    • Prepare a separate solution of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in DMF (e.g., 0.20 M).[3]

    • Mix the two solutions in a reaction vessel.

  • Solvothermal Reaction:

    • Place the cleaned substrate vertically in the precursor solution within a Teflon-lined autoclave.

    • Heat the autoclave to the desired reaction temperature (e.g., 120-125 °C) for a specific duration (e.g., 2.5 to 48 hours).[3][4] The reaction time influences the film thickness.

    • A temperature-ramping process can be introduced to control crystal nucleation and growth, potentially improving film uniformity.[3]

  • Post-Synthesis Treatment:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Remove the substrate from the solution and wash it thoroughly with DMF and then ethanol to remove any unreacted precursors and solvent.

    • Dry the film under a stream of nitrogen or in a vacuum oven.

  • Activation: To remove residual solvent from the pores, activate the MOF-74(Mg) thin film by heating under vacuum.

G Solvothermal Synthesis Workflow sub_prep Substrate Preparation (Cleaning & Functionalization) precursor_prep Precursor Solution Preparation (Mg(CH3COO)2 & H4DOBDC in DMF/H2O/Ethanol) reaction Solvothermal Reaction (Substrate in solution, sealed autoclave, 120-125°C, 2.5-48h) sub_prep->reaction precursor_prep->reaction cooling Cooling to Room Temperature reaction->cooling washing Washing (DMF, then Ethanol) cooling->washing drying Drying (Nitrogen stream or vacuum) washing->drying activation Activation (Heating under vacuum) drying->activation

Solvothermal Synthesis Workflow
Vapor-Assisted Crystallization (VAC)

Vapor-Assisted Crystallization is a technique that involves the conversion of a precursor-coated substrate into a crystalline MOF film by exposing it to a solvent vapor at a moderate temperature. This method is known for producing high-quality, dense, and highly crystalline films with good control over thickness and being more environmentally friendly by minimizing solvent use.[5][6]

Protocol:

  • Precursor Solution Preparation: Prepare a precursor solution containing magnesium acetate tetrahydrate, H₄DOBDC, and a modulator like acetic acid in a solvent such as DMF. A typical molar composition is Mg²⁺:DOBDC:Acetic Acid:H₂O:DMF = 1:0.5:0.5:5:25.[12]

  • Substrate Coating:

    • Clean the substrate thoroughly.

    • Deposit a small volume of the precursor solution onto the substrate. This can be done via drop-casting or spin-coating to achieve a uniform liquid layer.

  • Vapor Treatment:

    • Place the precursor-coated substrate in a sealed container (e.g., a glass jar or a stainless-steel autoclave).

    • Add a small amount of a solvent mixture (e.g., water, acetic acid, and DMF) to the bottom of the container to act as the vapor source.[11]

    • Heat the sealed container to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 1-4 hours).[12] The solvent vapor will assist in the crystallization of the MOF film.

  • Post-Synthesis Treatment:

    • After the crystallization period, remove the substrate from the container.

    • Wash the film with a suitable solvent like ethanol to remove any unreacted precursors.

    • Dry the film, for example, with a gentle stream of nitrogen.

  • Activation: Activate the film by heating under vacuum to clear the pores of solvent molecules.

G Vapor-Assisted Crystallization (VAC) Workflow precursor_prep Precursor Solution Preparation (Mg Salt, Linker, Modulator in DMF) substrate_coating Substrate Coating (Drop-casting or Spin-coating) precursor_prep->substrate_coating vapor_treatment Vapor Treatment (Sealed container with solvent vapor, 100-150°C, 1-4h) substrate_coating->vapor_treatment washing Washing (Ethanol) vapor_treatment->washing drying Drying (Nitrogen stream) washing->drying activation Activation (Heating under vacuum) drying->activation

Vapor-Assisted Crystallization Workflow
Layer-by-Layer (LBL) Deposition

Generalized Protocol:

  • Substrate Functionalization: The substrate surface is typically functionalized to promote the nucleation and growth of the MOF film. For example, a gold substrate can be functionalized with a self-assembled monolayer (SAM) of 16-mercaptohexadecanoic acid to create a COOH-terminated surface.[13]

  • Precursor Solutions: Prepare separate solutions of the magnesium salt (e.g., magnesium acetate in ethanol) and the organic linker (H₄DOBDC in ethanol).

  • Deposition Cycle:

    • Immerse the functionalized substrate in the magnesium acetate solution for a specific time (e.g., 30 minutes).

    • Rinse the substrate with ethanol to remove excess, unadsorbed metal precursors.

    • Immerse the substrate in the H₄DOBDC solution for a specific time (e.g., 1 hour).

    • Rinse the substrate again with ethanol.

  • Repetition: Repeat the deposition cycle until the desired film thickness is achieved. The thickness increases linearly with the number of cycles.

  • Activation: After the final cycle, thoroughly wash the film and activate it by heating under vacuum.

G Layer-by-Layer (LBL) Deposition Workflow sub_func Substrate Functionalization (e.g., SAM coating) metal_sol Immerse in Metal Precursor Solution sub_func->metal_sol rinse1 Rinse with Solvent metal_sol->rinse1 linker_sol Immerse in Linker Solution rinse1->linker_sol rinse2 Rinse with Solvent linker_sol->rinse2 repeat Repeat Cycle for Desired Thickness rinse2->repeat repeat->metal_sol Next Cycle activation Final Wash & Activation repeat->activation Final Cycle

Layer-by-Layer Deposition Workflow
Spin-Coating

Spin-coating is a rapid and high-throughput method for fabricating thin films from a solution.[9] It is often combined with the LBL approach for MOF thin film deposition.

Generalized Protocol:

  • Substrate Preparation: Clean and functionalize the substrate as required.

  • Precursor Solutions: Prepare separate solutions for the metal and linker as in the LBL method.

  • Spin-Coating Cycle:

    • Mount the substrate on the spin-coater chuck.

    • Dispense the metal precursor solution onto the substrate.

    • Spin the substrate at a specific speed (e.g., 2000 rpm) for a set time (e.g., 10 seconds) to create a uniform layer.[8]

    • Stop the spinner and dispense a rinsing solvent (e.g., ethanol), then spin to dry.

    • Dispense the organic linker solution onto the substrate and spin under the same conditions.

    • Rinse with the solvent and spin dry.

  • Repetition: Repeat the spin-coating cycle to build up the film to the desired thickness.

  • Post-Treatment: Anneal the film if necessary and activate it under vacuum.

G Spin-Coating Deposition Workflow sub_prep Substrate Preparation dispense_metal Dispense Metal Precursor Solution sub_prep->dispense_metal spin1 Spin to form Metal Layer dispense_metal->spin1 rinse1 Rinse with Solvent & Spin Dry spin1->rinse1 dispense_linker Dispense Linker Solution rinse1->dispense_linker spin2 Spin to form Linker Layer dispense_linker->spin2 rinse2 Rinse with Solvent & Spin Dry spin2->rinse2 repeat Repeat Cycle for Desired Thickness rinse2->repeat repeat->dispense_metal Next Cycle activation Final Activation repeat->activation Final Cycle

Spin-Coating Deposition Workflow

Applications in Drug Development

MOF-74(Mg) has shown promise as a nanocarrier for drug delivery due to its biocompatible nature and high porosity.[2] The tunable pore size and high surface area allow for the encapsulation of therapeutic agents. The deposition of MOF-74(Mg) as a thin film on medical implants or devices could provide a method for localized and controlled drug release. The protocols described herein can be adapted to incorporate drug molecules during the synthesis process or through post-synthetic modification for such applications.

References

Troubleshooting & Optimization

Optimizing activation temperature for MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal activation of MOF-74(Mg).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of activating MOF-74(Mg)?

Activation is a critical step to remove solvent molecules, such as N,N-dimethylformamide (DMF), water, and ethanol, that remain in the pores of the MOF after synthesis.[1][2] This process, typically involving solvent exchange followed by heating under vacuum, clears the porous channels and exposes the open metal sites on the magnesium centers, which are crucial for applications like gas storage and catalysis.[1][3]

Q2: What is a typical activation temperature and duration for MOF-74(Mg)?

A common activation procedure for MOF-74(Mg) involves heating the material under a dynamic vacuum. Temperatures ranging from 150°C to 250°C are frequently reported.[4][5] For instance, activation at 200°C is a widely used condition before gas adsorption experiments.[4] It has been noted that heating at 150°C can achieve 90% of the available pore volume, while temperatures up to 300°C may be required to remove all coordinated molecules.[6]

Q3: Is solvent exchange necessary before thermal activation?

Yes, solvent exchange is a highly recommended step prior to thermal activation. As-synthesized MOF-74(Mg) pores are often filled with high-boiling point solvents like DMF. Exchanging DMF with a more volatile solvent with a low boiling point, such as methanol or ethanol, facilitates the removal of solvent molecules during the subsequent heating step under vacuum.[7] This can help prevent pore collapse and lead to a higher surface area in the activated material.

Q4: How can I confirm that my MOF-74(Mg) has been successfully activated?

Successful activation can be confirmed through various characterization techniques:

  • Brunauer-Emmett-Teller (BET) analysis: A significant increase in the specific surface area is a primary indicator of successful activation.

  • Thermogravimetric Analysis (TGA): A TGA curve of the activated MOF should show minimal weight loss at temperatures below the decomposition temperature, indicating the removal of solvent molecules. A slight weight loss between 100 and 200°C can be attributed to the evacuation of integrated solvent.[8] The structural decomposition of Mg-MOF-74 typically occurs at around 460°C.[8]

  • Powder X-ray Diffraction (PXRD): The PXRD pattern should confirm that the crystalline structure of the MOF has been retained after activation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of characteristic vibrational bands of the solvent (e.g., the C=O stretch of DMF) can indicate its removal.

Troubleshooting Guide

Q1: My activated MOF-74(Mg) has a very low BET surface area. What could be the cause?

A low BET surface area after activation is a common issue and can stem from several factors:

  • Incomplete solvent removal: Residual solvent molecules can block the pores, leading to a reduced surface area.

    • Solution: Ensure a thorough solvent exchange with a low-boiling-point solvent like methanol for an adequate duration (e.g., 2-3 days with regular solvent replacement).[7] Increase the activation temperature or duration under vacuum, but be careful not to exceed the decomposition temperature of the MOF.

  • Framework collapse: The MOF-74 structure can collapse during activation if the process is too aggressive.

    • Solution: Employ a gradual heating ramp rate (e.g., 1-5 °C/min) during thermal activation. Consider using supercritical CO2 activation as a gentler alternative to thermal activation under vacuum.[9]

  • Poor crystal quality: If the initial synthesis resulted in a poorly crystalline material, the surface area will inherently be low.

    • Solution: Optimize the synthesis conditions, such as temperature and time, to improve the crystallinity of the as-synthesized MOF-74(Mg).[8]

Q2: The PXRD pattern of my activated sample shows a loss of crystallinity. What went wrong?

A loss of crystallinity indicates that the MOF framework has been damaged during activation.

  • Cause: The activation temperature was too high, leading to the decomposition of the MOF structure.

    • Solution: Reduce the activation temperature. Consult TGA data to determine the thermal stability of your specific MOF-74(Mg) sample and choose an activation temperature well below the decomposition onset.

  • Cause: The heating rate was too rapid, causing thermal shock to the crystals.

    • Solution: Use a slower heating ramp during the activation process.

Q3: My TGA shows significant weight loss at low temperatures even after activation. What does this mean?

This indicates that the activation process was incomplete and there are still residual solvent molecules within the pores.

  • Solution: Re-activate the sample at a slightly higher temperature or for a longer duration. Ensure that the vacuum applied during activation is sufficient to facilitate solvent removal.

Data Presentation

Table 1: Effect of Activation Temperature on MOF-74(Mg) Properties

Activation Temperature (°C)Duration (hours)Vacuum ConditionsResulting BET Surface Area (m²/g)Notes
1504Dynamic Vacuum~800Effective for achieving high porosity.[5]
200Not SpecifiedDynamic VacuumSufficient for CO2 adsorption studies.[4]A commonly used activation temperature.
250Not SpecifiedDynamic VacuumUsed for complete solvent removal.[8]TGA shows a significant weight loss of dried Mg-MOF-74 at this temperature.[4]

Note: The reported BET surface areas can vary depending on the synthesis method and the specific activation protocol.

Experimental Protocols

Standard Activation Protocol for MOF-74(Mg)

  • Solvent Exchange:

    • After synthesis and initial washing with DMF, immerse the as-synthesized MOF-74(Mg) powder in a volatile solvent with a low boiling point, such as methanol.

    • Allow the powder to soak for at least 24 hours.

    • Decant the methanol and replenish with fresh methanol. Repeat this process at least three times over 2-3 days to ensure complete solvent exchange.[7]

  • Thermal Activation:

    • Place the solvent-exchanged MOF-74(Mg) in a suitable sample tube for a vacuum furnace or a Schlenk line.

    • Slowly evacuate the tube to a dynamic vacuum (e.g., <10⁻² mbar).

    • Heat the sample to the desired activation temperature (e.g., 200°C) using a slow ramp rate (e.g., 1-5 °C/min).

    • Hold the sample at the activation temperature under dynamic vacuum for a specified duration (e.g., 6-12 hours).

    • After the activation period, cool the sample down to room temperature under vacuum before exposing it to air or transferring it to a glovebox for storage.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization synthesis Solvothermal Synthesis of MOF-74(Mg) solvent_exchange Solvent Exchange (e.g., with Methanol) synthesis->solvent_exchange Post-synthesis thermal_activation Thermal Activation (e.g., 200°C under vacuum) solvent_exchange->thermal_activation Preparation for heating bet BET Analysis (Surface Area) thermal_activation->bet Verification of porosity pxrd PXRD (Crystallinity) thermal_activation->pxrd Verification of structure tga TGA (Thermal Stability) thermal_activation->tga Verification of solvent removal

Caption: Experimental workflow for the synthesis, activation, and characterization of MOF-74(Mg).

troubleshooting_guide start Low BET Surface Area? incomplete_solvent Incomplete Solvent Removal? start->incomplete_solvent Yes framework_collapse Framework Collapse? start->framework_collapse Yes poor_crystallinity Poor Initial Crystallinity? start->poor_crystallinity Yes solution_solvent Solution: - Thorough solvent exchange - Increase activation temp/time incomplete_solvent->solution_solvent solution_collapse Solution: - Gradual heating ramp - Consider supercritical CO2 activation framework_collapse->solution_collapse solution_crystallinity Solution: - Optimize synthesis conditions poor_crystallinity->solution_crystallinity

Caption: Troubleshooting flowchart for low BET surface area in activated MOF-74(Mg).

References

MOF-74(Mg) Crystal Size Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the crystal size of MOF-74(Mg).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the crystal size of MOF-74(Mg)?

A1: The crystal size of MOF-74(Mg) can be controlled by manipulating several key synthesis parameters. The most common methods include:

  • Solvent Composition: Adjusting the ratio of solvents, such as N,N-dimethylformamide (DMF), ethanol, and water, can significantly influence crystal size.[1][2][3]

  • Modulators: The addition of modulators, like acetic acid, can influence the nucleation and growth processes, thereby affecting the final crystal size.[4][5]

  • Reactant Ratio: Varying the molar ratio of the metal precursor (magnesium salt) to the organic linker (2,5-dihydroxyterephthalic acid, H4DOBDC) can impact crystal dimensions.[4][5][6]

  • Reaction Temperature and Time: These parameters affect the kinetics of crystal nucleation and growth, with lower temperatures generally leading to slower growth and potentially smaller crystals.[3][7]

  • Microwave and Ultrasonic Synthesis: These non-conventional heating methods can lead to rapid nucleation and shorter synthesis times, often resulting in smaller crystals.[1]

Q2: How does the solvent composition affect the crystal size of MOF-74(Mg)?

A2: The solvent system plays a crucial role in the dissolution of the organic linker and the subsequent nucleation and growth of the MOF crystals. In a common DMF/ethanol/water system, increasing the proportion of water and ethanol relative to DMF tends to produce larger crystals.[1][2] This is attributed to the decreased solubility of the H4DOBDC linker in water and ethanol, which slows down the nucleation rate and promotes the growth of existing crystal nuclei.[1][3] Conversely, using pure DMF as the solvent can lead to the formation of nano-sized crystals due to the high solubility of the linker, which promotes rapid nucleation.[1][3]

Q3: What is the role of a modulator in MOF-74(Mg) synthesis?

A3: A modulator is a compound, often a carboxylic acid like acetic acid, that competes with the organic linker for coordination to the metal centers. This competition slows down the formation of the metal-linker bonds, which in turn controls the nucleation and growth rates of the MOF crystals. By carefully selecting the type and concentration of the modulator, it is possible to fine-tune the crystal size and morphology.[4][5]

Q4: Can the crystal size of MOF-74(Mg) be controlled at the nanoscale?

A4: Yes, nano-sized crystals of MOF-74(Mg) can be synthesized. This is typically achieved by promoting rapid nucleation. Methods to achieve this include using a solvent system where the linker is highly soluble (e.g., pure DMF), employing microwave-assisted synthesis for rapid heating, or by carefully controlling the amount of water in the reaction mixture.[1][3][6] For instance, nanosized flaky Mg-MOF-74 crystals have been synthesized by optimizing the water content in the reaction.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Crystal size is too large Slow nucleation rate.- Increase the proportion of DMF in the solvent mixture to enhance linker solubility and promote nucleation.[1][3]- Consider using microwave-assisted synthesis for rapid heating and nucleation.[1]- Decrease the reaction temperature to slow down crystal growth relative to nucleation.[3]
Crystal size is too small (nanoparticles) Rapid nucleation rate.- Increase the proportion of water and ethanol in the solvent mixture to decrease linker solubility and slow nucleation.[1][2]- Introduce a modulator, such as acetic acid, to slow down the coordination process.[4][5]- Increase the reaction time to allow for further crystal growth.
Wide crystal size distribution Inconsistent nucleation events.- Ensure homogeneous mixing of the precursor solution before heating.- Control the heating ramp rate to ensure uniform nucleation.- Utilize a modulator to better control the nucleation process.
Amorphous product or poor crystallinity Reaction conditions are not optimal.- Verify the purity of reactants and solvents.- Ensure the reaction temperature is appropriate for crystallization (typically around 125 °C for solvothermal synthesis).[7]- Adjust the pH of the reaction mixture; a slightly basic pH has been shown to be effective.[5]
Low product yield Incomplete reaction or dissolution of reactants.- Increase the reaction time to allow for complete crystallization.- Ensure the organic linker is fully dissolved in the solvent before initiating the reaction.- Note that synthesis conditions that lead to larger crystals (e.g., higher water/ethanol content) may result in a lower yield.[1]

Quantitative Data

Table 1: Effect of Solvent Composition on MOF-74(Mg) Crystal Size

Solvent Ratio (DMF:Water:Ethanol)Synthesis Time (h)Synthesis Temperature (°C)Resulting Crystal SizeReference
20:0:0 (F1)6125< 1 µm (nano-scale)[7]
16:2:2 (F2)61251-2 µm[1]
12:4:4 (F3)612510-20 µm[1]

Table 2: Influence of Reactant Ratio on MOF-74(Mg) Crystal Dimensions

Molar Ratio (H4DOBDC:Mg(NO3)2·6H2O)Crystal Width (nm)Crystal Length (µm)Reference
1:3~715~4.3[6]
1:9~493~0.807[6]

Experimental Protocols

Protocol 1: Synthesis of Micron-Sized MOF-74(Mg) Crystals via Solvent Control

This protocol is adapted from the work of Campbell et al. and is suitable for producing crystals in the 1-20 µm range.

  • Precursor Solution Preparation:

    • Dissolve 2,5-dihydroxyterephthalic acid (H4DOBDC) and magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) in a mixture of DMF, deionized water, and ethanol. For example, for 1-2 µm crystals, a solvent ratio of 16:2:2 (DMF:water:ethanol) can be used. For 10-20 µm crystals, a ratio of 12:4:4 can be used.[1]

    • Ensure the reactants are fully dissolved by sonication or stirring.

  • Solvothermal Synthesis:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 125 °C and maintain this temperature for 6 hours.[7]

  • Product Isolation and Activation:

    • After cooling the autoclave to room temperature, collect the crystalline product by centrifugation or filtration.

    • Wash the product repeatedly with fresh methanol to remove unreacted precursors and solvent molecules.

    • Activate the material by heating under vacuum to remove the solvent from the pores.

Visualizations

experimental_workflow Experimental Workflow for MOF-74(Mg) Synthesis cluster_prep 1. Precursor Preparation cluster_synthesis 2. Solvothermal Synthesis cluster_isolation 3. Product Isolation & Activation dissolve Dissolve H4DOBDC and Mg(NO3)2·6H2O in solvent mix Homogenize solution (sonication/stirring) dissolve->mix transfer Transfer to autoclave mix->transfer heat Heat at 125°C for 6h transfer->heat cool Cool to room temperature heat->cool collect Collect product (centrifugation/filtration) cool->collect wash Wash with methanol collect->wash activate Activate under vacuum wash->activate

Caption: General experimental workflow for the solvothermal synthesis of MOF-74(Mg).

logical_relationship Parameter Influence on MOF-74(Mg) Crystal Size cluster_params Synthesis Parameters cluster_processes Crystallization Processes cluster_result Result solvent Solvent Composition (DMF/H2O/Ethanol) nucleation Nucleation Rate solvent->nucleation influences modulator Modulator (e.g., Acetic Acid) modulator->nucleation influences ratio Reactant Ratio ratio->nucleation influences temp_time Temperature & Time temp_time->nucleation influences growth Growth Rate temp_time->growth influences crystal_size Final Crystal Size nucleation->crystal_size determines growth->crystal_size determines

References

Strategies to increase the yield of MOF-74(Mg) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of MOF-74(Mg).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOF-74(Mg) and provides potential solutions.

Question: Why is the yield of my MOF-74(Mg) synthesis consistently low?

Answer:

Low yield in MOF-74(Mg) synthesis can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Composition: The solvent system plays a crucial role in the nucleation and crystal growth of MOF-74(Mg). A high concentration of Dimethylformamide (DMF) can lead to rapid nucleation, resulting in small crystals and potentially lower isolated yields. Conversely, increasing the proportion of ethanol and water can lead to larger crystals but may also decrease the overall yield.[1] It is a trade-off that needs to be optimized for your specific requirements.

  • Inappropriate Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature and time. Insufficient reaction time or a temperature that is too low may lead to incomplete crystal formation. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of impurities or decomposition of the product. A typical solvothermal synthesis is conducted at around 125 °C for 20-24 hours.[2]

  • Incorrect Precursor Ratio: The molar ratio of the magnesium salt to the organic linker (2,5-dihydroxyterephthalic acid, H₄DOBDC) is critical. An excess of either reactant can lead to the formation of side products or incomplete reaction, thus reducing the yield of the desired MOF-74(Mg).

  • Impurities in Reagents or Solvents: The purity of the magnesium salt, the organic linker, and the solvents is paramount. Impurities can interfere with the crystallization process, leading to the formation of amorphous material or undesired crystalline phases. Ensure high-purity reagents and solvents are used.

  • Inefficient Product Isolation: Loss of product during the washing and centrifugation steps can significantly impact the final yield. Ensure careful handling and complete transfer of the product between steps. Use of a fine-pored filter paper or membrane can help in retaining smaller crystals.

Question: My MOF-74(Mg) product has poor crystallinity, as indicated by broad peaks in the Powder X-ray Diffraction (PXRD) pattern. What could be the cause?

Answer:

Poor crystallinity in MOF-74(Mg) can stem from several factors related to the synthesis conditions:

  • Rapid Nucleation: As mentioned earlier, a high concentration of DMF can lead to very rapid nucleation, resulting in the formation of very small nanocrystals.[1] These small crystals can lead to broader peaks in the PXRD pattern. Modifying the solvent ratio by introducing co-solvents like ethanol and water can slow down the nucleation rate and promote the growth of larger, more crystalline particles.

  • Insufficient Reaction Time or Temperature: Incomplete crystallization due to short reaction times or low temperatures is a common cause of poor crystallinity. Ensure that the synthesis is carried out for a sufficient duration at the optimal temperature to allow for proper crystal growth.

  • Presence of Modulators or Additives: While modulators can be used to control crystal size and morphology, their incorrect use or concentration can sometimes hinder crystal growth and lead to poor crystallinity.

  • Inadequate Mixing: Inhomogeneous mixing of the precursor solutions can lead to localized areas of high supersaturation, promoting rapid precipitation of amorphous material instead of controlled crystalline growth. Ensure thorough mixing of the reactants.

Question: I am observing an unexpected crystalline phase in my PXRD pattern. What could be the source of this impurity?

Answer:

The presence of unexpected crystalline phases can be due to:

  • Side Reactions: The reaction between the magnesium salt and the organic linker can sometimes lead to the formation of unintended coordination polymers, especially if the reaction conditions are not carefully controlled.

  • Impurity in the Organic Linker: The organic linker, 2,5-dihydroxyterephthalic acid, can contain impurities from its synthesis, which can co-crystallize with the desired MOF-74(Mg) structure.[3]

  • Decomposition of Solvent: In solvothermal synthesis using DMF, the solvent can decompose at high temperatures to form formic acid. This can lead to the incorporation of formate ions into the MOF structure, creating defects or even new phases.[4]

Question: How can I effectively activate my MOF-74(Mg) sample to ensure maximum porosity?

Answer:

Proper activation is crucial to remove residual solvent molecules from the pores of the MOF and to open up the metal coordination sites. Incomplete activation will result in a lower surface area and reduced gas adsorption capacity. A typical activation procedure involves:

  • Solvent Exchange: After synthesis, the product is typically washed and soaked in a volatile solvent like methanol or ethanol for several days to exchange the high-boiling point synthesis solvent (e.g., DMF) with a more easily removable one.

  • Thermal Activation: The solvent-exchanged sample is then heated under vacuum at an elevated temperature (typically 150-250 °C) for several hours to remove the volatile solvent and any coordinated water molecules from the pores. The exact temperature and duration may need to be optimized for your specific sample and setup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent ratio for maximizing the yield of MOF-74(Mg)?

A1: The optimal solvent ratio is a trade-off between yield and crystal size. A pure DMF solvent system tends to produce high yields of nano-sized crystals.[1] Introducing ethanol and water as co-solvents can lead to the formation of larger crystals, which may be desirable for certain applications, but often at the cost of a lower overall yield.[1] A commonly used solvent mixture is a 15:1:1 volume ratio of DMF:ethanol:water.[2] The ideal ratio should be determined experimentally based on the desired product characteristics.

Q2: What is the effect of reaction temperature and time on the yield and crystallinity of MOF-74(Mg)?

A2: Generally, increasing the reaction temperature and time can lead to higher crystallinity and potentially higher yields, up to a certain point. A typical solvothermal synthesis is performed at 125 °C for 20-24 hours.[2] Shorter reaction times or lower temperatures may result in incomplete reaction and poor crystallinity. However, excessively high temperatures or long reaction times can lead to product decomposition or the formation of impurities.

Q3: How does the precursor concentration affect the synthesis of MOF-74(Mg)?

A3: The concentration of the magnesium salt and the organic linker can influence the nucleation and growth kinetics. Higher concentrations can lead to faster nucleation and the formation of smaller crystals. It is important to maintain the correct stoichiometric ratio between the metal and the linker to avoid the formation of incomplete structures or side products.

Q4: What are some common impurities that can be present in the final MOF-74(Mg) product?

A4: Common impurities can include unreacted starting materials (magnesium salt or organic linker), amorphous byproducts, or other crystalline phases formed due to side reactions. As mentioned earlier, formate from the decomposition of DMF can also be incorporated into the framework as a defect.[4]

Q5: What is the purpose of the activation step and what happens if it is not performed correctly?

A5: The activation step is critical for removing solvent molecules that occupy the pores of the MOF after synthesis. This process opens up the porous network and the coordinatively unsaturated metal sites, which are essential for applications like gas storage and catalysis. If the activation is incomplete, the pores will remain blocked, leading to a significantly lower surface area and poor performance of the material.

Quantitative Data Summary

The following table summarizes the effect of different synthesis parameters on the yield and crystal size of MOF-74(Mg), based on available literature data.

ParameterVariationEffect on YieldEffect on Crystal SizeReference
Solvent Ratio (DMF:H₂O:EtOH) Pure DMFHighSmall (nanocrystals)[1]
16:2:2ModerateLarger[1]
12:4:4LowerEven Larger[1]
Temperature 100 °CLowerSmaller[5]
125 °CHigherLarger[2]
Time 8 hoursLowerSmaller[5]
24 hoursHigherLarger[5]

Experimental Protocols

1. Solvothermal Synthesis of MOF-74(Mg)

This protocol is a representative example for the solvothermal synthesis of MOF-74(Mg).

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (for washing)

Procedure:

  • In a glass vial, dissolve magnesium nitrate hexahydrate in a mixture of DMF, ethanol, and deionized water (e.g., in a 15:1:1 volume ratio).

  • In a separate vial, dissolve 2,5-dihydroxyterephthalic acid in DMF.

  • Add the linker solution to the metal salt solution dropwise while stirring.

  • Seal the vial tightly and place it in a preheated oven at 125 °C for 20-24 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product multiple times with fresh DMF to remove any unreacted precursors.

  • Subsequently, wash the product with methanol several times to exchange the DMF.

  • Dry the product under vacuum at room temperature.

2. Activation of MOF-74(Mg)

Procedure:

  • Place the dried, as-synthesized MOF-74(Mg) in a Schlenk tube or a similar apparatus suitable for heating under vacuum.

  • Slowly evacuate the tube to a high vacuum.

  • Gradually heat the sample to the desired activation temperature (e.g., 180-250 °C) and hold it at that temperature for several hours (e.g., 6-12 hours) under dynamic vacuum.

  • After the activation is complete, allow the sample to cool down to room temperature under vacuum before exposing it to air or the desired gas for analysis or application.

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Washing cluster_activation Activation Metal_Salt Dissolve Mg(NO₃)₂·6H₂O in DMF/EtOH/H₂O Mixing Mix Precursor Solutions Metal_Salt->Mixing Linker Dissolve H₄DOBDC in DMF Linker->Mixing Heating Heat at 125°C for 20-24h Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Centrifugation Centrifugation/ Filtration Cooling->Centrifugation DMF_Wash Wash with DMF Centrifugation->DMF_Wash MeOH_Wash Wash with Methanol DMF_Wash->MeOH_Wash Drying Dry under Vacuum MeOH_Wash->Drying Activation Heat under Vacuum (180-250°C) Drying->Activation Final_Product Activated MOF-74(Mg) Activation->Final_Product

Caption: Experimental workflow for the synthesis and activation of MOF-74(Mg).

Parameter_Relationships cluster_params Synthesis Parameters cluster_props Product Characteristics Solvent Solvent Ratio (DMF:H₂O:EtOH) Yield Yield Solvent->Yield Inverse Relationship (with H₂O/EtOH content) Crystal_Size Crystal Size Solvent->Crystal_Size Direct Relationship (with H₂O/EtOH content) Temp Temperature Temp->Yield Direct Relationship (up to optimum) Crystallinity Crystallinity Temp->Crystallinity Direct Relationship (up to optimum) Time Time Time->Yield Direct Relationship (up to optimum) Time->Crystallinity Direct Relationship (up to optimum) Concentration Precursor Conc. Concentration->Crystal_Size Inverse Relationship

Caption: Relationship between key synthesis parameters and final product characteristics.

References

Common challenges in the characterization of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, activation, and characterization of MOF-74(Mg).

Frequently Asked Questions (FAQs)

Q1: My MOF-74(Mg) sample shows low porosity and surface area after synthesis and activation. What are the possible causes?

A1: Low porosity and surface area in MOF-74(Mg) can stem from several factors:

  • Incomplete Activation: Residual solvent molecules (e.g., DMF, water, ethanol) may remain coordinated to the magnesium metal centers, blocking the pores.[1][2] The activation process, which aims to remove these guest molecules, is crucial for exposing the porous network.

  • Structural Collapse: MOF-74(Mg) is known for its sensitivity to moisture.[3][4][5][6] Exposure to humid air or solvents containing water can lead to partial or complete collapse of the framework structure, resulting in a loss of porosity.

  • Presence of Defects: Defects in the crystal structure, such as the incorporation of formate from the decomposition of DMF solvent, can reduce the accessible surface area and pore volume.[7]

  • Amorphous Material: The synthesis may have resulted in a significant fraction of amorphous material, which lacks the ordered porous structure of crystalline MOF-74(Mg).

Q2: The powder X-ray diffraction (PXRD) pattern of my synthesized MOF-74(Mg) shows broad peaks or a high background. What does this indicate?

A2: Broad PXRD peaks are typically indicative of small crystallite size or a high degree of disorder within the crystal lattice.[1] A high background can suggest the presence of amorphous impurities or a poorly crystalline sample. In the case of MOF-74(Mg), peak broadening can also be a sign of partial structural degradation, especially if the sample has been exposed to moisture.

Q3: How can I improve the water stability of my MOF-74(Mg) sample?

A3: The inherent instability of MOF-74(Mg) in the presence of water is a significant challenge.[3][4][5][6] Research has shown that the instability arises from the dissociation of water at the magnesium metal centers, which weakens the framework.[4][6] Strategies to enhance water stability include:

  • Partial Metal Substitution: Introducing a small amount of a more water-stable metal, such as nickel (Ni) or cobalt (Co), into the MOF-74(Mg) framework can significantly improve its resistance to humidity.[3]

  • Composite Materials: Incorporating MOF-74(Mg) into a hydrophobic matrix or creating composite materials can help protect the framework from water.

Q4: What is the expected BET surface area for high-quality MOF-74(Mg)?

A4: The theoretical Brunauer-Emmett-Teller (BET) surface area of MOF-74(Mg) is quite high. However, experimentally reported values can vary significantly depending on the synthesis conditions, activation procedure, and the presence of defects. Generally, a high-quality, fully activated MOF-74(Mg) sample should exhibit a BET surface area in the range of 1200 to 1900 m²/g.[7] Values lower than this may indicate incomplete activation, structural defects, or partial collapse of the framework.

Troubleshooting Guides

Problem 1: Low CO₂ Adsorption Capacity

Symptoms:

  • Significantly lower CO₂ uptake compared to literature values.

  • Low isosteric heat of adsorption.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Activation 1. Optimize Activation Temperature: Ensure the activation temperature is sufficient to remove coordinated solvent molecules. For MOF-74(Mg), this is typically done under vacuum at temperatures between 150°C and 250°C.[8] 2. Prolong Activation Time: Increase the duration of the activation process to ensure complete removal of guest molecules. 3. Solvent Exchange: Before thermal activation, perform a solvent exchange with a low-boiling-point solvent like methanol or acetone to facilitate the removal of high-boiling-point synthesis solvents (e.g., DMF).[8]
Framework Instability 1. Handle in Inert Atmosphere: After activation, handle and store the sample in a glovebox or under an inert atmosphere to prevent exposure to moisture. 2. Consider Metal Substitution: For applications where water is present, synthesize a mixed-metal MOF-74 (e.g., Mg-Ni-MOF-74) to enhance stability.[3]
Structural Defects 1. Optimize Synthesis Conditions: Vary the metal-to-ligand ratio in the synthesis precursor solution. A higher metal-to-ligand ratio has been shown to reduce the formation of formate defects.[7] 2. Alternative Solvents: Explore synthesis routes that do not use DMF to avoid formate incorporation.
Problem 2: Poor Crystallinity and Phase Purity

Symptoms:

  • PXRD pattern shows broad peaks, low intensity, or peaks corresponding to unknown phases.

  • Scanning electron microscopy (SEM) images show irregular particle morphology or agglomeration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Synthesis Parameters 1. Adjust Reaction Temperature and Time: Systematically vary the solvothermal synthesis temperature and duration. These parameters significantly influence nucleation and crystal growth.[9][10] 2. Modify Solvent Composition: The ratio of solvents (e.g., DMF, ethanol, water) can affect the solubility of the precursors and influence crystal size and morphology.[11]
Presence of Impurities 1. Thorough Washing: After synthesis, wash the product extensively with the synthesis solvent (e.g., DMF) and then with a lower-boiling-point solvent (e.g., methanol) to remove unreacted precursors and other impurities.[8]
Inadequate Mixing 1. Ensure Homogeneous Precursor Solution: Ensure all reactants are fully dissolved before initiating the solvothermal reaction. Inadequate mixing can lead to localized concentration gradients and the formation of multiple phases.

Quantitative Data Summary

Parameter Typical Range for High-Quality MOF-74(Mg) Reference
BET Surface Area 1200 - 1900 m²/g[7]
Pore Volume 0.5 - 0.8 cm³/g[12]
CO₂ Adsorption Capacity (at ~1 bar, 298 K) 7 - 9 mmol/g[13][14]
Thermal Decomposition Temperature (in inert atmosphere) > 400 °C[15]

Experimental Protocols

Representative Synthesis of MOF-74(Mg)

This protocol is a general guideline and may require optimization.

  • Precursor Solution Preparation:

    • Dissolve magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water. A common molar ratio is 1:0.25 (H₄DOBDC:Mg(NO₃)₂·6H₂O).[7]

  • Solvothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 125°C) for a designated period (e.g., 20-24 hours).[9]

  • Product Isolation and Washing:

    • After cooling to room temperature, collect the solid product by centrifugation or filtration.

    • Wash the product multiple times with fresh DMF to remove unreacted precursors.

    • Subsequently, wash several times with methanol to exchange the DMF.[8]

  • Drying:

    • Dry the washed product under vacuum at room temperature.

Activation of MOF-74(Mg)
  • Place the dried, as-synthesized MOF-74(Mg) in a sample tube suitable for vacuum and heat.

  • Connect the sample tube to a vacuum line.

  • Heat the sample gradually to the target activation temperature (e.g., 200-250°C) under dynamic vacuum.[8]

  • Hold at the target temperature for several hours (e.g., 6-12 hours) until the pressure stabilizes at a low value, indicating the removal of guest molecules.

  • Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization precursors Precursor Dissolution reaction Solvothermal Reaction precursors->reaction isolation Isolation & Washing reaction->isolation drying Initial Drying isolation->drying heating Vacuum Heating drying->heating cooling Inert Cooling heating->cooling pxrd PXRD cooling->pxrd gas_adsorption Gas Adsorption cooling->gas_adsorption sem SEM cooling->sem tga TGA cooling->tga

Caption: Experimental workflow for MOF-74(Mg) synthesis, activation, and characterization.

troubleshooting_logic start Low Porosity/ Surface Area check_activation Review Activation Protocol start->check_activation check_stability Assess Moisture Exposure start->check_stability check_synthesis Examine Synthesis Parameters start->check_synthesis incomplete_activation Incomplete Activation check_activation->incomplete_activation framework_collapse Framework Collapse check_stability->framework_collapse defects Structural Defects check_synthesis->defects solution_activation Optimize Activation: - Increase Temp/Time - Solvent Exchange incomplete_activation->solution_activation solution_stability Handle in Inert Atmosphere framework_collapse->solution_stability solution_synthesis Adjust Synthesis: - Metal:Ligand Ratio - Solvent System defects->solution_synthesis

Caption: Troubleshooting logic for low porosity in MOF-74(Mg).

References

Technical Support Center: Troubleshooting Gas Adsorption Experiments with MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MOF-74(Mg) in gas adsorption experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, activation, and analysis of MOF-74(Mg).

Question: My MOF-74(Mg) sample shows low gas uptake and/or a low Brunauer-Emmett-Teller (BET) surface area compared to literature values.

Answer:

Low gas adsorption capacity and surface area are common problems that can arise from several factors during synthesis and activation. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Activation The pores of the as-synthesized MOF-74(Mg) are occupied by solvent molecules (e.g., DMF, ethanol, water). Incomplete removal of these molecules will block access to the porous network, leading to significantly lower surface area and gas uptake. Ensure a thorough solvent exchange with a low-boiling-point solvent like methanol or acetone, followed by activation under vacuum at an elevated temperature (typically 150-200°C) for several hours to ensure all guest molecules are removed.[1]
Framework Collapse due to Water Exposure MOF-74(Mg) is known to be sensitive to water, which can lead to a loss of crystallinity and a significant decrease in surface area and CO2 uptake capacity.[2] Handle the activated material in a dry environment (e.g., a glovebox) and use high-purity gases for analysis.
Poor Crystal Quality The synthesis conditions, such as solvent composition and reaction time, can significantly impact the crystallinity and morphology of MOF-74(Mg). Polycrystalline aggregates or poorly formed crystals can result in lower than expected surface areas.[3] Follow established synthesis protocols carefully and characterize the material using Powder X-ray Diffraction (PXRD) to confirm the desired crystal structure.
Presence of Impurities Unreacted starting materials or byproducts from solvent degradation (e.g., formic acid from DMF hydrolysis) can remain in the pores, blocking adsorption sites.[4] Thorough washing of the as-synthesized material with fresh solvent before activation is crucial.
Incorrect Data Analysis Ensure that the BET analysis is performed correctly, including selecting the appropriate pressure range for the calculation and ensuring the C-constant is positive.

A troubleshooting workflow for low gas uptake is visualized in the diagram below.

Troubleshooting_Low_Gas_Uptake start Low Gas Uptake / BET Surface Area check_activation Verify Activation Protocol start->check_activation check_pxrd Check PXRD for Crystallinity start->check_pxrd check_handling Review Sample Handling start->check_handling incomplete_activation Incomplete Activation check_activation->incomplete_activation If inadequate framework_collapse Framework Collapse check_pxrd->framework_collapse If amorphous poor_crystallinity Poor Crystallinity check_pxrd->poor_crystallinity If broad peaks water_exposure Water Exposure check_handling->water_exposure If exposed to air check_synthesis Examine Synthesis Protocol synthesis_issue Synthesis Issue check_synthesis->synthesis_issue If deviations from protocol solution_activation Re-activate sample under vacuum at 150-200°C incomplete_activation->solution_activation framework_collapse->check_handling solution_synthesis Re-synthesize with careful control of parameters framework_collapse->solution_synthesis solution_handling Handle activated sample in inert atmosphere water_exposure->solution_handling poor_crystallinity->check_synthesis synthesis_issue->solution_synthesis MOF74_Synthesis_Workflow cluster_synthesis Synthesis cluster_activation Activation prep_solution Prepare Precursor Solutions (H4DOBDC & Mg(NO3)2) reaction Solvothermal Reaction (100-125°C, 20-24h) prep_solution->reaction collection Collect Product reaction->collection washing Wash with DMF collection->washing solvent_exchange Solvent Exchange (Methanol/Acetone) washing->solvent_exchange drying Vacuum Drying (150-200°C, >6h) solvent_exchange->drying storage Store in Inert Atmosphere drying->storage

References

Technical Support Center: MOF-74(Mg) Regeneration for CO₂ Capture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regeneration of MOF-74(Mg) following carbon dioxide capture. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful and efficient regeneration of your MOF-74(Mg) material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for regenerating MOF-74(Mg) after CO₂ capture?

A1: The most prevalent and effective methods for regenerating MOF-74(Mg) are Temperature Swing Adsorption (TSA), Vacuum Swing Adsorption (VSA), and hybrid approaches like Temperature Vacuum Swing Adsorption (TVSA).[1][2][3] TSA involves heating the MOF to desorb the captured CO₂, while VSA relies on reducing the pressure. TVSA combines both heating and vacuum for a more efficient regeneration process. Steam stripping is another potential method, often used in industrial settings.[1]

Q2: How does water or humidity affect the regeneration process and the stability of MOF-74(Mg)?

A2: Water vapor has a significant detrimental effect on the CO₂ adsorption capacity and long-term stability of MOF-74(Mg).[4] Water molecules can compete with CO₂ for the open metal sites within the MOF structure, leading to a decrease in CO₂ uptake.[4] Furthermore, prolonged exposure to moisture, especially at elevated temperatures during regeneration, can lead to irreversible structural degradation of the MOF.[5] After exposure to 70% relative humidity, Mg-MOF-74 was only able to recover 16% of its original CO₂ adsorption capacity after a hydration-regeneration process.[5]

Q3: What is the expected cyclic stability of MOF-74(Mg) during CO₂ capture and regeneration?

A3: The cyclic stability of MOF-74(Mg) depends on the regeneration method and conditions. Under optimal conditions, MOF-74(Mg) can exhibit good cyclic stability with minimal loss in CO₂ adsorption capacity over multiple cycles. For instance, one study reported that after five adsorption-desorption cycles, a modified Mg-MOF-74 retained 77% of its initial adsorption capacity.[2] Another study demonstrated no deterioration in adsorption capacity over ten consecutive cycles when regenerated under a helium flow at 323 K.

Q4: How can I tell if my MOF-74(Mg) has degraded or is just not fully regenerated?

A4: Differentiating between degradation and incomplete regeneration is crucial for troubleshooting.

  • Incomplete Regeneration: This is often reversible. If the CO₂ adsorption capacity is lower than expected after one cycle but can be restored by applying more stringent regeneration conditions (e.g., higher temperature, longer duration, or deeper vacuum), the issue is likely incomplete regeneration.

  • Degradation: This is typically irreversible. Signs of degradation include a progressive loss of CO₂ capacity over multiple cycles that cannot be restored by optimizing regeneration. Analytical techniques can confirm degradation:

    • Powder X-ray Diffraction (PXRD): Changes in the PXRD pattern, such as peak broadening, shifting, or the appearance of new peaks, indicate a loss of crystallinity and structural collapse.[2]

    • Thermogravimetric Analysis (TGA): A change in the thermal decomposition profile can suggest alterations to the MOF's structure.

    • Brunauer-Emmett-Teller (BET) Analysis: A significant decrease in the surface area and pore volume is a strong indicator of structural degradation.[6]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Reduced CO₂ Adsorption Capacity After First Regeneration Cycle 1. Incomplete desorption of CO₂. 2. Presence of residual solvents from synthesis. 3. Adsorption of atmospheric moisture.1. Increase regeneration temperature or duration. 2. Apply a deeper vacuum during regeneration. 3. Ensure the MOF was properly activated before the first use to remove synthesis solvents. 4. Handle and store the MOF in a dry, inert atmosphere (e.g., in a glovebox).
Gradual Decrease in CO₂ Capacity Over Multiple Cycles 1. Irreversible structural degradation due to harsh regeneration conditions (e.g., excessively high temperatures). 2. Contamination from the gas stream (e.g., water, sulfur compounds). 3. Mechanical degradation of the MOF powder or pellets.1. Lower the regeneration temperature and extend the duration, or switch to a less harsh method like VSA. 2. Implement a pre-purification step to remove contaminants from the gas stream before it enters the MOF bed. 3. Characterize the MOF using PXRD and BET to assess structural integrity.
Inconsistent Regeneration Performance 1. Fluctuations in regeneration temperature or pressure. 2. Non-uniform heating of the adsorbent bed. 3. Channeling of the purge gas through the adsorbent bed.1. Calibrate and monitor temperature and pressure controllers. 2. Ensure proper insulation and design of the regeneration chamber for uniform heat distribution. 3. Check for proper packing of the adsorbent bed to avoid channeling.
Complete Loss of Adsorption Capacity 1. Severe structural collapse due to exposure to high concentrations of water or other reactive contaminants. 2. Exposure to temperatures exceeding the thermal stability of the MOF (typically above 400°C for Mg-MOF-74).[7]1. Characterize the material using PXRD and BET to confirm structural collapse. 2. If degradation is confirmed, the material will need to be replaced. 3. Review experimental conditions to identify the cause of the severe degradation and prevent recurrence.

Quantitative Data Summary

The following table summarizes key performance indicators for different regeneration methods of MOF-74(Mg). Note that these values can vary depending on the specific experimental setup and conditions.

Regeneration MethodRegeneration Temperature (°C)Energy Consumption (GJ/tCO₂)CO₂ Recovery (%)CO₂ Purity (%)Cyclic Stability (after 10 cycles)
Temperature Swing Adsorption (TSA) 80 - 200[7][8]0.55 - 2.39[8][9]~86.5[9]~96.2[9]Good, minimal capacity loss reported in some studies.
Vacuum Swing Adsorption (VSA) Ambient - 80Lower than TSAHighHighGenerally good, as it avoids high temperatures.
Temp. Vacuum Swing Adsorption (TVSA) > 800.36[8]HighHighExcellent, combines the benefits of TSA and VSA.
Steam Stripping 100 - 150Generally higher due to latent heat of steamHighCan be lower due to steam in the product streamCan be detrimental to MOF-74(Mg) stability due to moisture.

Experimental Protocols

Temperature Swing Adsorption (TSA) Protocol

This protocol describes a typical TSA process for regenerating MOF-74(Mg) in a laboratory setting.

Materials and Equipment:

  • CO₂-saturated MOF-74(Mg) packed in a fixed-bed reactor column.

  • Inert gas supply (e.g., Nitrogen or Argon).

  • Mass flow controllers.

  • Heating element for the reactor column (e.g., furnace or heating jacket).

  • Thermocouple to monitor the bed temperature.

  • Gas analyzer (e.g., mass spectrometer or gas chromatograph) to monitor the effluent gas composition.

Procedure:

  • Adsorption Step: Flow a CO₂-containing gas mixture through the bed of activated MOF-74(Mg) at ambient temperature and pressure until the MOF is saturated (indicated by the CO₂ concentration in the effluent equaling the inlet concentration).

  • Inert Gas Purge (Optional): Purge the column with an inert gas for a short period to remove any non-adsorbed gas from the void spaces.

  • Heating and Desorption: Stop the feed gas flow. Heat the adsorbent bed to the desired regeneration temperature (e.g., 150-200°C) while flowing an inert gas at a controlled rate (e.g., 50 mL/min).[8] The inert gas helps to carry away the desorbed CO₂.

  • Hold at Regeneration Temperature: Maintain the bed at the regeneration temperature until the CO₂ concentration in the effluent gas stream drops to a baseline level, indicating that the majority of the CO₂ has been desorbed.

  • Cooling: Turn off the heating element and allow the adsorbent bed to cool down to the adsorption temperature under a continuous flow of inert gas.

  • Ready for Next Cycle: Once the bed has cooled to the initial adsorption temperature, it is ready for the next CO₂ capture cycle.

Vacuum Swing Adsorption (VSA) Protocol

This protocol outlines a typical VSA process for MOF-74(Mg) regeneration.

Materials and Equipment:

  • CO₂-saturated MOF-74(Mg) packed in a fixed-bed reactor column.

  • Vacuum pump.

  • Pressure transducer to monitor the column pressure.

  • Gas analyzer.

Procedure:

  • Adsorption Step: Same as the TSA protocol.

  • Evacuation (Desorption): Isolate the column from the feed gas supply. Connect the column outlet to a vacuum pump and reduce the pressure inside the column to a target vacuum level (e.g., <10 kPa).

  • Hold under Vacuum: Maintain the vacuum for a specified duration to allow for the desorption of CO₂. Monitor the pressure and the composition of the gas being pumped out. Desorption is considered complete when the rate of pressure rise in the isolated column becomes negligible.

  • Repressurization: Disconnect the vacuum pump and repressurize the column with the feed gas or an inert gas to the adsorption pressure.

  • Ready for Next Cycle: The regenerated MOF is now ready for the next adsorption cycle.

Process and Logic Diagrams

Regeneration_Workflows cluster_TSA Temperature Swing Adsorption (TSA) cluster_VSA Vacuum Swing Adsorption (VSA) TSA_Start CO₂ Saturated MOF-74(Mg) TSA_Heat Heat bed to 150-200°C under inert gas flow TSA_Start->TSA_Heat TSA_Hold Hold at temperature until CO₂ desorption is complete TSA_Heat->TSA_Hold TSA_Cool Cool bed to adsorption temperature TSA_Hold->TSA_Cool TSA_End Regenerated MOF-74(Mg) TSA_Cool->TSA_End VSA_Start CO₂ Saturated MOF-74(Mg) VSA_Vacuum Evacuate bed to <10 kPa VSA_Start->VSA_Vacuum VSA_Hold Hold under vacuum until CO₂ desorption is complete VSA_Vacuum->VSA_Hold VSA_Repressurize Repressurize bed VSA_Hold->VSA_Repressurize VSA_End Regenerated MOF-74(Mg) VSA_Repressurize->VSA_End

Caption: Experimental workflows for TSA and VSA regeneration of MOF-74(Mg).

Troubleshooting_Logic Start Reduced CO₂ Capacity Observed Check_Reversibility Are regeneration conditions optimized (temp, time, vacuum)? Start->Check_Reversibility Incomplete_Regen Issue is likely incomplete regeneration. Re-optimize. Check_Reversibility->Incomplete_Regen No Check_Cyclic_Stability Is capacity loss progressive over multiple cycles? Check_Reversibility->Check_Cyclic_Stability Yes Check_Cyclic_Stability->Incomplete_Regen No Degradation_Suspected Suspect irreversible degradation. Check_Cyclic_Stability->Degradation_Suspected Yes Characterize Perform PXRD, BET, TGA to confirm degradation. Degradation_Suspected->Characterize Degradation_Confirmed Structural change confirmed. Replace material. Characterize->Degradation_Confirmed Yes No_Degradation No structural change. Investigate contamination. Characterize->No_Degradation No

Caption: Troubleshooting logic for reduced CO₂ capacity in MOF-74(Mg).

References

Technical Support Center: Post-Synthetic Modification of MOF-74(Mg) for Enhanced Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the post-synthetic modification (PSM) of MOF-74(Mg) to improve its stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for the post-synthetic modification of MOF-74(Mg)?

A1: The primary motivation for post-synthetic modification of MOF-74(Mg) is to enhance its stability, particularly against moisture and water, which can otherwise lead to structural degradation and a decrease in performance. MOF-74(Mg) is known for its high density of open metal sites, making it promising for applications like gas storage and catalysis. However, its practical use is often limited by its instability in humid environments. PSM aims to improve this stability while maintaining or even enhancing its desirable properties.

Q2: What are the most common strategies for the post-synthetic modification of MOF-74(Mg) to enhance stability?

A2: The two most common strategies are:

  • Amine Functionalization: Grafting amine-containing molecules onto the metal nodes of the MOF. This can enhance stability and also improve CO2 adsorption capacity.

  • Metal Substitution: Partially replacing the Mg²⁺ ions with other metal ions like Ni²⁺ or Co²⁺. These metals can form more robust coordination bonds, leading to improved water stability.

Q3: What are the key characterization techniques to verify successful modification and stability enhancement?

A3: The following techniques are crucial:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure after modification.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume, which can indicate pore blocking or collapse.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of new functional groups (e.g., N-H bonds from amines).

  • Scanning Electron Microscopy (SEM): To observe the morphology of the MOF crystals before and after modification.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.

Troubleshooting Guides

Issue 1: Loss of Crystallinity After Post-Synthetic Modification

Question: My MOF-74(Mg) sample shows a significant loss of crystallinity in the PXRD pattern after attempting post-synthetic modification. What could be the cause, and how can I prevent it?

Answer:

A loss of crystallinity indicates a collapse of the MOF framework. The primary causes and solutions are outlined below:

  • Cause A: Harsh Reaction Conditions. High temperatures or highly reactive reagents can disrupt the coordination bonds within the MOF structure.

    • Solution:

      • Optimize the reaction temperature and time. Start with milder conditions and gradually increase them if the modification is incomplete.

      • Choose less aggressive modifying agents if possible.

  • Cause B: Inappropriate Solvent. The solvent used for the modification can affect the stability of the MOF. Some solvents can more readily displace the organic linkers or interact unfavorably with the metal nodes.

    • Solution:

      • Screen different solvents to find one that is compatible with both the MOF and the modifying agent, while minimizing framework degradation.

      • Ensure the solvent is anhydrous if the modification is sensitive to water.

  • Cause C: Incomplete Solvent Exchange/Activation. Residual solvents from the synthesis or modification process can interfere with the stability of the framework, especially during activation (heating under vacuum). The decomposition of solvents like N,N-dimethylformamide (DMF) can lead to the formation of defects.

    • Solution:

      • Perform a thorough solvent exchange with a volatile solvent (e.g., methanol or ethanol) before activation to remove any high-boiling point solvents.

      • Optimize the activation temperature and time to be just sufficient to remove the solvent without causing framework collapse.

Issue 2: Significant Decrease in Surface Area and Pore Volume

Question: After post-synthetic modification, the BET surface area of my MOF-74(Mg) has drastically decreased, suggesting pore collapse or blockage. How can I troubleshoot this?

Answer:

A significant reduction in surface area is a common issue and can be attributed to several factors:

  • Cause A: Pore Blockage by the Modifying Agent. The functional groups introduced may be too bulky or may aggregate within the pores, blocking access to the internal surface area.

    • Solution:

      • Use a lower concentration of the modifying agent.

      • Choose a modifying agent with a smaller molecular size.

      • Optimize the reaction time to prevent excessive functionalization.

  • Cause B: Partial Collapse of the Framework. Even if the PXRD pattern shows some retention of crystallinity, a partial collapse of the porous structure can occur, leading to a loss of surface area.[1]

    • Solution:

      • Follow the recommendations for preventing loss of crystallinity (Issue 1).

      • Consider a less disruptive modification method. For example, a milder grafting technique instead of a complete linker exchange.

  • Cause C: Incomplete Removal of Reactants or Byproducts. Residual modifying agents or byproducts from the reaction can remain in the pores, leading to a lower measured surface area.

    • Solution:

      • Implement a rigorous washing and solvent exchange procedure after the modification reaction.

      • Use a solvent that is a good solvent for both the unreacted modifying agent and any byproducts.

Data Presentation

Table 1: Comparison of Surface Area and CO₂ Uptake Before and After Amine Functionalization of MOF-74(Mg)

MaterialModificationBET Surface Area (m²/g)CO₂ Uptake (wt%)Reference
Mg-MOF-74-~1100-140023.4[2]
TEPA-MOFTetraethylenepentamineNot specified26.9[2]

Table 2: Impact of Metal Substitution on the Water Stability of MOF-74

MaterialWater Exposure ConditionsSurface Area Retention (%)Reference
Mg-MOF-7475% Relative Humidity, 1 day26[1]
Ni-MOF-7475% Relative Humidity, 1 dayHigher than Mg-MOF-74[1]
Mg-Ni-MM-MOF-74 (16 mol% Ni)Not specifiedSignificantly increased[1]

Experimental Protocols

Protocol 1: Synthesis of MOF-74(Mg)

This protocol is adapted from a typical solvothermal synthesis method.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve Mg(NO₃)₂·6H₂O and H₄DOBDC in a mixture of DMF, ethanol, and deionized water.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 125 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by filtration or decantation.

  • Wash the product with fresh DMF and then perform a solvent exchange with a volatile solvent like methanol or ethanol for several days to remove residual DMF.

  • Activate the material by heating under vacuum to remove the solvent from the pores.

Protocol 2: Post-Synthetic Amine Functionalization of MOF-74(Mg)

This protocol describes a general procedure for grafting amines onto the MOF-74(Mg) framework.

Materials:

  • Activated MOF-74(Mg)

  • Amine (e.g., tetraethylenepentamine - TEPA)

  • Anhydrous solvent (e.g., toluene or hexane)

Procedure:

  • Suspend the activated MOF-74(Mg) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the amine in the same anhydrous solvent to the MOF suspension.

  • Stir the mixture at a specific temperature for a set period to allow the grafting reaction to occur.

  • After the reaction, filter the solid product and wash it thoroughly with the anhydrous solvent to remove any unreacted amine.

  • Dry the functionalized MOF under vacuum.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Post-Synthetic Modification of MOF-74(Mg) cluster_synthesis MOF-74(Mg) Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization s1 Dissolve Precursors (Mg(NO3)2·6H2O + H4DOBDC) s2 Solvothermal Reaction (e.g., 125°C, 24h) s1->s2 s3 Washing & Solvent Exchange (DMF -> Methanol) s2->s3 s4 Activation (Heat under vacuum) s3->s4 p1 Suspend Activated MOF in Anhydrous Solvent s4->p1 Modified in next step p2 Add Amine Solution p1->p2 p3 Reaction (Stir at Temp) p2->p3 p4 Washing & Drying p3->p4 c1 PXRD (Crystallinity) p4->c1 Characterize product c2 N2 Adsorption (BET) (Surface Area, Pore Volume) p4->c2 c3 FT-IR (Functional Groups) p4->c3 c4 Stability Testing (e.g., Humidity Exposure) c1->c4 c2->c4

Caption: Workflow for synthesis, modification, and characterization of MOF-74(Mg).

Troubleshooting_Logic Troubleshooting Logic for Loss of Crystallinity start Problem: Loss of Crystallinity (PXRD) cause1 Potential Cause: Harsh Reaction Conditions start->cause1 cause2 Potential Cause: Inappropriate Solvent start->cause2 cause3 Potential Cause: Improper Activation start->cause3 solution1 Solution: - Lower temperature/time - Use milder reagents cause1->solution1 solution2 Solution: - Screen different solvents - Use anhydrous solvent cause2->solution2 solution3 Solution: - Thorough solvent exchange - Optimize activation T & time cause3->solution3

Caption: Logic diagram for troubleshooting loss of crystallinity in modified MOF-74(Mg).

References

Preventing framework collapse during MOF-74(Mg) activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MOF-74(Mg) activation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully activating MOF-74(Mg) while preventing the common issue of framework collapse. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Preventing Framework Collapse

Framework collapse during the removal of solvent molecules from the pores of MOF-74(Mg) is a critical issue that can lead to a drastic loss of porosity and surface area. Below are common problems, their causes, and solutions to ensure successful activation.

Issue 1: Significant Loss of Surface Area and Porosity Post-Activation

Symptoms:

  • Powder X-ray Diffraction (PXRD) pattern shows a loss of crystallinity or amorphization.[1][2]

  • Brunauer-Emmett-Teller (BET) surface area is significantly lower than the expected value (~1400-1900 m²/g).[3]

  • Drastic reduction in CO2 or other gas adsorption capacity.[1][3]

Primary Cause: The most common cause of framework collapse is the immense capillary stress exerted on the MOF structure as the solvent evaporates.[2][4][5] Solvents with high surface tension, such as water and DMF, are particularly problematic.[2] Additionally, Mg-MOF-74 is known to be sensitive to water, which can lead to hydrolysis and structural degradation.[1][6]

Solutions:

  • Solvent Exchange: Before applying heat and vacuum, exchange the high-boiling point, high-surface-tension synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent like ethanol, acetone, or methanol.[2][7] This is a crucial step to mitigate capillary forces during solvent removal.

  • Supercritical CO2 Drying: For highly sensitive samples, supercritical CO2 (scCO2) drying is a milder activation technique that can prevent framework collapse where conventional methods fail.[7][8][9]

  • Careful Thermal Activation: When heating the MOF to remove the solvent, it is important to use a temperature that is above the boiling point of the solvent under vacuum but well below the decomposition temperature of the framework.[7] For Mg-MOF-74, thermal stability is generally high, with decomposition often occurring above 450°C.[10]

Issue 2: Incomplete Solvent Removal

Symptoms:

  • Lower than expected surface area, though some crystallinity is retained.

  • Inconsistent gas adsorption measurements.

  • Thermogravimetric analysis (TGA) shows significant weight loss at temperatures below the framework decomposition point.[10]

Primary Cause: The activation temperature or duration may be insufficient to completely remove all solvent molecules from the pores. Trapped solvent molecules will block adsorption sites and reduce the accessible surface area.

Solutions:

  • Optimize Activation Temperature and Time: Ensure the activation temperature is adequate for the solvent being removed. For instance, after a methanol wash, activation at temperatures between 150°C and 200°C under high vacuum is often sufficient.[11][12] Activation can be performed for several hours to overnight to ensure completeness.[3][13]

  • Solvent Exchange Thoroughness: Ensure the solvent exchange process is thorough. This may involve multiple washes and allowing the MOF to soak in the new solvent for extended periods (hours to days) to ensure complete infiltration and replacement of the original solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of framework collapse in MOF-74(Mg) during activation?

A1: The primary cause is the generation of large capillary forces within the pores as the solvent is removed.[2][4][5] This is particularly problematic with solvents that have high surface tension. Direct removal of high-boiling-point solvents like DMF often requires harsh conditions that can also contribute to structural collapse.[2]

Q2: How can I tell if my MOF-74(Mg) framework has collapsed?

A2: The most definitive methods are through Powder X-ray Diffraction (PXRD) and gas adsorption measurements. A collapsed framework will show a loss of sharp diffraction peaks in the PXRD pattern, indicating a loss of crystallinity.[1][2] Furthermore, you will observe a dramatic decrease in the BET surface area, often to values well below 100 m²/g from an expected value in the range of 1400-1900 m²/g.[3]

Q3: What is a good solvent exchange protocol for MOF-74(Mg)?

A3: A typical protocol involves washing the as-synthesized MOF-74(Mg) (often in DMF) multiple times with a volatile solvent with low surface tension, such as methanol or ethanol. After decanting the mother liquor, suspend the MOF in the new solvent, gently agitate, and then centrifuge to pellet the solid. Repeat this process 3-5 times over 1-3 days to ensure complete solvent exchange before proceeding to thermal activation.[3][7]

Q4: What are the ideal activation temperature and vacuum conditions?

A4: After a thorough solvent exchange with a low-boiling-point solvent like methanol, a common activation procedure is to heat the sample under a dynamic high vacuum. A temperature of 150-200°C is typically sufficient to remove residual solvent without causing thermal decomposition.[11][12] The vacuum should be as high as is practical to facilitate solvent removal. The process should be carried out for at least 8-12 hours.

Q5: Is supercritical CO2 drying always necessary?

A5: No, it is not always necessary but is considered a very gentle and effective method, especially for MOFs that are prone to collapse.[7][8][9] Many researchers successfully activate MOF-74(Mg) using a careful solvent exchange followed by thermal activation. Supercritical CO2 drying is a good alternative if you consistently experience framework collapse with other methods.

Data Presentation

Table 1: Comparison of Activation Methods on MOF-74(Mg) Properties

Activation MethodSolventTemperature (°C)Duration (h)Resulting BET Surface Area (m²/g)Pore Volume (cm³/g)Crystallinity (PXRD)
Successful Activation
Solvent Exchange + ThermalMethanol18012~1500~0.65Retained
Supercritical CO2 DryingMethanol -> Liquid CO2404~1650~0.72Retained
Framework Collapse
Direct Thermal ActivationDMF20012< 50< 0.05Amorphous
Incomplete Solvent ExchangeMethanol18012~400~0.18Partially Retained

Experimental Protocols

Protocol 1: Solvent Exchange followed by Thermal Activation
  • Synthesis: Synthesize MOF-74(Mg) according to your established procedure (e.g., solvothermal synthesis in DMF).

  • Isolation: After the reaction, allow the vessel to cool to room temperature. Decant the mother liquor.

  • Washing: Add fresh DMF to the solid product, agitate for 3 hours, then centrifuge and decant. Repeat this wash step twice.[3]

  • Solvent Exchange: Introduce methanol to the washed product. Agitate for 12 hours. Centrifuge and decant the methanol. Repeat this exchange step four times over two days to ensure complete replacement of DMF.[3]

  • Activation: Transfer the methanol-exchanged sample to a Schlenk flask or a sample tube for a vacuum furnace. Heat the sample under a dynamic high vacuum at 180°C for 12 hours.

  • Post-Activation Handling: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the activated sample in an inert atmosphere to prevent rehydration.

Protocol 2: Supercritical CO2 (scCO2) Drying
  • Synthesis and Solvent Exchange: Follow steps 1-4 from Protocol 1 to obtain a methanol-exchanged MOF-74(Mg).

  • Loading into scCO2 Chamber: Place the methanol-wet sample into the high-pressure chamber of a critical point dryer.

  • Liquid CO2 Exchange: Cool the chamber (e.g., to 10-15°C) and flush with liquid CO2 for several hours to replace the methanol in the pores with liquid CO2.

  • Supercritical Transition: Seal the chamber and heat it above the critical temperature of CO2 (31.1°C) and pressurize it above the critical pressure (73.8 bar). A common condition is 40°C and 1500 psi.

  • Venting: Slowly and isothermally vent the supercritical CO2 from the chamber. The slow depressurization is crucial to prevent structural damage.

  • Sample Recovery: Once at atmospheric pressure, the chamber can be opened to retrieve the dry, activated MOF-74(Mg). Store under inert conditions.

Visualizations

Logical Workflow for MOF-74(Mg) Activation

MOF74_Activation_Workflow synthesis As-Synthesized MOF-74(Mg) (in DMF) solvent_exchange Solvent Exchange (e.g., with Methanol) synthesis->solvent_exchange Recommended direct_activation Direct Thermal Activation (from DMF) synthesis->direct_activation Not Recommended thermal_activation Thermal Activation (Heat + Vacuum) solvent_exchange->thermal_activation scc_drying Supercritical CO2 Drying solvent_exchange->scc_drying Alternative activated_mof Activated MOF-74(Mg) thermal_activation->activated_mof scc_drying->activated_mof collapse Framework Collapse direct_activation->collapse

Caption: Recommended and alternative activation pathways for MOF-74(Mg).

Troubleshooting Logic for Framework Collapse

Troubleshooting_Framework_Collapse start Activation Attempted check_pxrd Analyze PXRD for Crystallinity start->check_pxrd check_bet Measure BET Surface Area check_pxrd->check_bet Crystalline collapse Framework Collapse Confirmed check_pxrd->collapse Amorphous success Successful Activation check_bet->success High SA check_bet->collapse Low SA review_protocol Review Activation Protocol collapse->review_protocol implement_solvent_exchange Implement/Improve Solvent Exchange review_protocol->implement_solvent_exchange use_scc Consider Supercritical CO2 Drying review_protocol->use_scc

Caption: A logical guide to troubleshooting suspected framework collapse.

References

Impact of solvent choice on MOF-74(Mg) crystal morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the crystal morphology of MOF-74(Mg).

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent system used for the synthesis of MOF-74(Mg)?

A1: The most common solvent system for the solvothermal synthesis of MOF-74(Mg) is a mixture of N,N-Dimethylformamide (DMF), ethanol, and water.[1][2][3] The ratio of these components is a critical parameter that influences the final crystal morphology.

Q2: How does the choice of solvent affect the crystal morphology of MOF-74(Mg)?

A2: The solvent composition directly impacts the crystal size, shape, and yield of MOF-74(Mg). Generally, increasing the proportion of ethanol and water in relation to DMF leads to the formation of larger crystals.[1][4] This is attributed to the lower solubility of the organic linker (2,5-dihydroxyterephthalic acid, H4DOBDC) in ethanol and water, which slows down the nucleation rate and promotes crystal growth.[1] Conversely, a higher concentration of DMF, in which the linker is more soluble, tends to produce smaller, nano-scale crystals.[5]

Q3: What are the common crystal morphologies observed for MOF-74(Mg)?

A3: MOF-74(Mg) crystals typically exhibit morphologies ranging from hexagonal pillars and rods to cauliflower-like aggregates.[2][6] The specific morphology is highly dependent on the synthesis conditions, particularly the solvent system. For instance, in the absence of water, polycrystalline aggregates may form.[7] The addition of modulators like sodium acetate can also influence the morphology, leading to a change from cauliflower-type to rod-like particles.[6]

Q4: Can the synthesis of MOF-74(Mg) be performed at room temperature?

A4: Yes, nanoscaled M-MOF-74 materials, including the magnesium variant, can be prepared at room temperature.[8] However, the resulting crystals are often at the limit of being able to diffract X-rays, and their characterization may require a combination of techniques beyond powder X-ray diffraction (PXRD).[8]

Troubleshooting Guide

Issue 1: The synthesized MOF-74(Mg) is amorphous or has low crystallinity.

  • Possible Cause: The solvent composition may not be optimal, or the reaction temperature and time are insufficient. The choice of solvent can influence the deprotonation of the organic ligand, which is crucial for framework formation.[9]

  • Troubleshooting Steps:

    • Verify Solvent Ratios: Ensure the correct volumetric ratios of DMF, ethanol, and water are used. A common starting point is a 15:1:1 ratio of DMF:ethanol:water.[2][3]

    • Adjust Reaction Temperature and Time: A typical solvothermal synthesis is conducted at around 125°C for 20-24 hours.[2][6] Insufficient heating may lead to incomplete crystallization.

    • Ensure Proper Mixing: The precursors (magnesium salt and organic linker) should be completely dissolved in their respective solvent mixtures before combining them.[1]

Issue 2: The obtained MOF-74(Mg) crystals are too small (nanosized) when larger crystals are desired.

  • Possible Cause: A high concentration of DMF in the solvent system can lead to rapid nucleation and the formation of small crystals.[5]

  • Troubleshooting Steps:

    • Increase Ethanol and Water Content: Gradually increase the volumetric ratio of ethanol and water relative to DMF.[1][4] This will decrease the solubility of the linker, slow down nucleation, and promote the growth of larger crystals.[1]

    • Introduce a Modulator: The addition of certain modulators can influence crystal growth. However, this should be done cautiously as it can also affect the morphology and properties of the MOF.

Issue 3: The MOF-74(Mg) crystals have a wide size distribution.

  • Possible Cause: Inconsistent nucleation and growth rates throughout the synthesis process. This can be influenced by temperature gradients within the autoclave and the rate of precursor dissolution.

  • Troubleshooting Steps:

    • Optimize Stirring: Gentle and consistent stirring during the initial mixing of precursors can help achieve a more homogeneous solution and uniform nucleation.

    • Control Temperature Ramping: A controlled heating rate to the final reaction temperature may promote more uniform crystal growth.

Issue 4: The yield of MOF-74(Mg) is consistently low.

  • Possible Cause: While increasing the ethanol and water content can lead to larger crystals, it has also been reported to decrease the overall yield.[1][4]

  • Troubleshooting Steps:

    • Balance Crystal Size and Yield: There is often a trade-off between crystal size and yield. You may need to find a solvent ratio that provides an acceptable balance for your specific application.

    • Optimize Reactant Concentrations: Ensure the molar ratios of the metal salt and organic linker are appropriate.

Quantitative Data Summary

The following table summarizes the effect of different solvent compositions on the crystal size of MOF-74(Mg) as reported in the literature.

FormulationSolvent Ratio (DMF:Water:Ethanol)Crystal SizeYield (%)Reference
F11:0:0 (DMF only)Nano-scale~50[1]
F216:2:21-2 µm~12[1]
F312:4:410-20 µmNot Reported[1]
F48:6:6~25 µmNot Reported[1]

Experimental Protocols

Detailed Methodology for Solvothermal Synthesis of MOF-74(Mg)

This protocol is adapted from a typical synthesis of MOF-74(Mg).[2][3]

  • Preparation of Precursor Solutions:

    • Metal Salt Solution: Dissolve magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in a mixed solvent of DMF, deionized water, and ethanol. A typical concentration is around 1.95 mmol of the magnesium salt.

    • Organic Linker Solution: Dissolve 2,5-dihydroxyterephthalic acid (H₄DOBDC) in DMF. A typical concentration is around 0.83 mmol of the linker.

  • Mixing and Reaction:

    • Combine the metal salt solution and the organic linker solution in a Teflon-lined autoclave.

    • Use ultrasound for approximately 30 minutes to ensure a homogeneous mixture.

    • Seal the autoclave and place it in an oven at 125°C for 24 hours.

  • Product Recovery and Activation:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Filter the precipitate and wash it with fresh DMF and then methanol.

    • Immerse the product in methanol for 3 days, changing the methanol every 12 hours to remove unreacted precursors and solvent molecules from the pores.

    • Separate the solid product by centrifugation.

    • Dry the final product in a vacuum oven at a temperature sufficient to remove the solvent (e.g., 120°C) for 12 hours to obtain the activated MOF-74(Mg).

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Synthesis cluster_recovery 3. Product Recovery & Activation prep_metal Dissolve Mg(NO₃)₂·6H₂O in DMF/Ethanol/Water mixing Combine Solutions in Autoclave prep_metal->mixing prep_linker Dissolve H₄DOBDC in DMF prep_linker->mixing ultrasound Ultrasonication (30 min) mixing->ultrasound heating Heat at 125°C (24 hours) ultrasound->heating cooling Cool to Room Temp. heating->cooling filtration Filter Precipitate cooling->filtration washing Wash with DMF & Methanol filtration->washing activation Solvent Exchange (Methanol, 3 days) washing->activation drying Vacuum Drying (120°C, 12 hours) activation->drying final_product final_product drying->final_product Activated MOF-74(Mg)

Caption: Experimental workflow for the solvothermal synthesis of MOF-74(Mg).

logical_relationship cluster_solvent Solvent Composition cluster_properties Linker & Nucleation cluster_morphology Resulting Crystal Morphology high_dmf High DMF Ratio linker_solubility Linker Solubility high_dmf->linker_solubility Increases high_etoh_h2o High Ethanol/Water Ratio high_etoh_h2o->linker_solubility Decreases nucleation_rate Nucleation Rate linker_solubility->nucleation_rate Directly Affects small_crystals Small Crystals nucleation_rate->small_crystals High rate leads to large_crystals Large Crystals nucleation_rate->large_crystals Low rate leads to

Caption: Relationship between solvent choice and MOF-74(Mg) crystal morphology.

References

Technical Support Center: MOF-74(Mg) Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and defect reduction in the MOF-74(Mg) crystal structure. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for high-quality MOF-74(Mg) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in the MOF-74(Mg) crystal structure?

A1: The most prevalent defects in MOF-74(Mg) are solvent-derived formate defects, which arise from the decomposition of the N,N-dimethylformamide (DMF) solvent commonly used in synthesis.[1][2][3][4] These formates can substitute the organic linker, leading to a reduction in open metal sites and consequently, a decrease in gas adsorption capacity.[3][4] Other common defects include missing linkers or metal clusters, and morphological defects such as variations in crystal size and shape, which can impact the formation of uniform thin films.

Q2: How do solvent-derived formate defects form and how can they be minimized?

A2: Solvent-derived formate defects originate from the hydrolysis of DMF under solvothermal conditions, producing formic acid.[2] The resulting formate ions can then coordinate to the magnesium metal centers, replacing the intended 2,5-dihydroxyterephthalic acid (dobdc) linker. The concentration of these defects is significantly influenced by the metal-to-ligand ratio in the precursor solution.[2][3] To minimize formate defects, a metal-to-ligand molar ratio of 1:1 is recommended, which has been shown to produce a more "ideal" and defect-free MOF-74(Mg) structure.[3]

Q3: What is the purpose of the "activation" step and why is it critical?

A3: Activation is a crucial post-synthesis procedure to remove residual solvent molecules (like DMF, ethanol, and water) and any unreacted starting materials that are trapped within the pores of the MOF-74(Mg) structure.[5][6] These guest molecules block the pores and the open metal sites, rendering the MOF inactive for applications such as gas storage or catalysis. The activation process typically involves solvent exchange with a more volatile solvent like methanol, followed by heating under vacuum to ensure a clean and porous framework.[5][6]

Q4: How can I control the crystal size and morphology of MOF-74(Mg)?

A4: The size and shape of MOF-74(Mg) crystals can be controlled by adjusting the solvent composition in the synthesis solution.[7][8] Specifically, varying the ratio of DMF, water, and ethanol affects the nucleation and growth rates of the crystals.[7] Increasing the proportion of water and ethanol relative to DMF generally leads to larger crystals.[7][8] Additionally, the use of capping agents can influence the crystal size.[8]

Troubleshooting Guides

Issue 1: Low gas adsorption capacity in synthesized MOF-74(Mg).

Possible Cause Troubleshooting Step
Incomplete Activation: Residual solvent molecules are blocking the pores.Ensure a thorough activation process. Perform multiple solvent exchanges with fresh methanol, followed by heating under high vacuum at a temperature sufficient to remove all guest molecules (e.g., 150-200°C for several hours).[9][10]
High Concentration of Formate Defects: Substitution of the dobdc linker with formate reduces the number of active sites.Synthesize the MOF-74(Mg) using a 1:1 molar ratio of magnesium salt to H4dobdc linker to minimize formate incorporation.[3]
Poor Crystallinity: The material is not well-ordered, leading to fewer accessible pores.Verify the crystallinity of your sample using Powder X-ray Diffraction (PXRD). If crystallinity is low, optimize the synthesis conditions, including reaction time and temperature.

Issue 2: Difficulty in forming uniform, defect-free MOF-74(Mg) thin films.

Possible Cause Troubleshooting Step
Inappropriate Crystal Size: The size and shape of the crystals are not conducive to forming a well-intergrown film.Control the crystal morphology by adjusting the solvent ratio (DMF:water:ethanol). For thinner films, a higher proportion of DMF can lead to smaller, nano-sized crystals.[7]
Poor Adhesion to the Substrate: The MOF crystals are not adhering well to the substrate surface.Consider pre-treating the substrate to promote nucleation and growth. Alternatively, explore synthesis methods specifically designed for thin films, such as vapor-assisted crystallization (VAC).[1][11][12][13]
Cracks and Pinholes in the Film: The film is not continuous.Optimize the synthesis time and temperature to ensure proper intergrowth of the crystals. Longer synthesis times may be required for thicker, more continuous films.[7]

Quantitative Data Summary

Table 1: Effect of Solvent Composition on MOF-74(Mg) Crystal Size and Film Thickness

FormulationDMF:Water:Ethanol RatioAvg. Crystal SizeResulting Film Thickness (2.5h synthesis)
F1DMF onlyNano-scale agglomeratesDid not form a viable film
F216:2:2-1-2 µm
F312:4:4Larger crystals10-20 µm

Data synthesized from Campbell et al.[7]

Table 2: Impact of Formate Defect Concentration on MOF-74(Mg) Properties

Defect Concentration (x in Mg₂(dobdc)₁₋ₓ(HCO₂)₄ₓ)BET Surface Area (m²/g)CO₂ Uptake at 1 atm, 303 K (mol/mol Mg₂⁺)
Ideal (x=0)~1900~1.2
Increasing xDecreases linearly to ~700Decreases linearly

Data synthesized from Kong et al.

Experimental Protocols

Protocol 1: Synthesis of High-Crystallinity MOF-74(Mg) Powder

This protocol is adapted from a typical solvothermal synthesis method designed to produce high-quality MOF-74(Mg) crystals.[9][14]

  • Precursor Solution Preparation:

    • Dissolve 0.167 g (0.83 mmol) of 2,5-dihydroxyterephthalic acid (H₄dobdc) and 0.712 g (1.95 mmol) of Mg(NO₃)₂·6H₂O in a mixed solvent of 67.5 mL of DMF, 4.5 mL of deionized water, and 4.5 mL of ethanol (a 15:1:1 volume ratio).

    • Use ultrasonication for 30 minutes to ensure complete dissolution.

  • Solvothermal Synthesis:

    • Transfer the precursor solution into a 100 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven at 125°C for 20-24 hours.

  • Washing and Solvent Exchange:

    • After the reaction, cool the autoclave to room temperature and decant the mother liquor to collect the yellow microcrystals.

    • Wash the crystals with fresh DMF three times over 48 hours.

    • Subsequently, wash the crystals with fresh methanol three times over a period of 6 days to exchange the solvent.

  • Activation:

    • Dry the methanol-exchanged crystals in a vacuum oven at 150-200°C for at least 6 hours to remove all residual solvent and activate the MOF.

Protocol 2: Vapor-Assisted Crystallization (VAC) for High-Quality MOF-74(Mg) Thin Films

This protocol provides a method for fabricating dense and highly crystalline MOF-74(Mg) thin films.[1][11][12][13]

  • Precursor Solution Preparation:

    • Prepare a solution of the magnesium precursor and the H₄dobdc linker in an appropriate solvent mixture. The exact concentrations may need to be optimized for the specific substrate and desired film thickness.

  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon wafer, quartz crystal microbalance) thoroughly.

  • Deposition and Crystallization:

    • Deposit a controlled volume of the precursor solution onto the substrate.

    • Place the substrate in a sealed vessel containing a vapor source (e.g., a mixture of water and DMF).

    • Heat the vessel to the desired crystallization temperature (e.g., 120-150°C) for a specific duration to allow for the vapor-assisted crystallization process to occur.

  • Washing and Drying:

    • After crystallization, remove the thin film from the vessel and wash it carefully with a suitable solvent (e.g., methanol) to remove any unreacted precursors.

    • Dry the film gently, for instance, under a stream of nitrogen.

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation p1 Dissolve Mg(NO₃)₂·6H₂O and H₄dobdc in DMF/Water/Ethanol p2 Ultrasonicate for complete dissolution p1->p2 Mix s1 Transfer to Teflon-lined autoclave p2->s1 React s2 Heat at 125°C for 20-24h s1->s2 u1 Collect crystals and wash with DMF s2->u1 Cool & Collect u2 Solvent exchange with Methanol u1->u2 u3 Activate under vacuum at 150-200°C u2->u3 end end u3->end High-quality MOF-74(Mg)

Caption: Solvothermal synthesis workflow for high-quality MOF-74(Mg) powder.

Defect_Mitigation_Logic cluster_formate Formate Defects cluster_morphology Morphological Defects cluster_activation Pore Blockage start Goal: Reduce Defects in MOF-74(Mg) f1 Cause: DMF Decomposition start->f1 m1 Issue: Non-uniform crystal size/shape start->m1 a1 Cause: Trapped Solvent Molecules start->a1 f2 Solution: Adjust Metal-to-Ligand Ratio to 1:1 f1->f2 Control result High-Quality MOF-74(Mg) (Improved Crystallinity & Porosity) f2->result Leads to m2 Solution: Vary DMF/Water/Ethanol Ratio m1->m2 Control m2->result Leads to a2 Solution: Thorough Solvent Exchange & Vacuum Heating a1->a2 Remove a2->result Leads to

Caption: Logical relationships for mitigating common defects in MOF-74(Mg).

References

Technical Support Center: Enhancing the Mechanical Stability of MOF-74(Mg) Pellets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and handling of mechanically stable MOF-74(Mg) pellets.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Pellets are brittle and easily crumble. 1. Inadequate binder: The chosen binder may not be providing sufficient adhesion between the MOF-74(Mg) crystals. 2. Low binder concentration: The amount of binder used may be too low to effectively hold the pellet together. 3. Insufficient compaction pressure: The pressure applied during pelletization may not be adequate to create a dense, stable pellet. 4. Improper solvent activation: For some binders, a solvent is needed to activate its adhesive properties.1. Select an appropriate binder: Consider using binders known to be effective for MOF pelletization, such as Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), or Polyvinyl butyral (PVB).[1] 2. Optimize binder concentration: Systematically vary the weight percentage of the binder (e.g., 3-10 wt%) to find the optimal concentration that provides good mechanical stability without significant pore blockage.[2] 3. Adjust compaction pressure: Gradually increase the applied pressure during pelletization. Be aware that excessive pressure can lead to amorphization and loss of porosity.[3] A pressure of around 80 MPa has been shown to preserve the crystal structure of some MOFs.[3] 4. Utilize a suitable solvent: If using a solvent-activated binder, ensure the correct solvent is used and that it is thoroughly mixed with the MOF/binder powder before pressing.
Significant loss of surface area and porosity after pelletization. 1. Pore blockage by the binder: The binder material may be physically obstructing the pores of the MOF-74(Mg).[4][5] 2. Crystal structure collapse: Excessive pressure during pelletization can lead to the partial or complete collapse of the MOF framework, resulting in reduced porosity.[3] 3. Amorphization: High pressure can cause the crystalline MOF to become amorphous, leading to a loss of its defined pore structure.[3]1. Use a minimal amount of binder: Determine the lowest effective binder concentration that provides the desired mechanical stability. 2. Choose a binder with appropriate molecular size: Select a binder that is less likely to penetrate and block the micropores of the MOF. 3. Optimize pelletization pressure: Carefully control the applied pressure to a level that ensures pellet integrity without damaging the MOF's crystal structure. Start with lower pressures and incrementally increase while monitoring the material's crystallinity via PXRD. 4. Consider binder-free methods: Explore techniques like wet granulation where a solvent like water or methanol is used to aid pelletization without a solid binder.[3][6]
Pellets exhibit poor performance in gas adsorption or drug loading. 1. Reduced accessible surface area: This is a direct consequence of pore blockage or structural collapse. 2. Chemical incompatibility: The binder may be interacting with the active sites within the MOF-74(Mg), reducing their availability for adsorption.1. Characterize post-pelletization properties: Perform N2 physisorption analysis to determine the BET surface area and pore volume of the pellets and compare them to the pristine powder. 2. Select an inert binder: Choose a binder that is chemically inert towards the MOF and the target guest molecules. 3. Perform functional testing: Evaluate the gas adsorption capacity or drug loading of the pellets and compare the results to the powdered MOF to quantify the performance loss.
Pellets are unstable in the presence of moisture. 1. Inherent instability of Mg-MOF-74: Mg-MOF-74 is known to have limited stability in the presence of water, which can lead to structural degradation.[7][8][9] 2. Hygroscopic binder: Some binders may absorb water, which can then attack the MOF structure.1. Work in a dry environment: Handle and store the MOF-74(Mg) powder and pellets under inert or dry conditions to minimize exposure to moisture. 2. Use a hydrophobic binder: Consider incorporating a hydrophobic binder or a coating to protect the pellets from ambient moisture.[6] 3. Post-synthesis modification: Explore methods to enhance the hydrothermal stability of the MOF itself, such as partial metal substitution.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common binders used for MOF-74(Mg) pelletization?

A1: Several binders have been successfully used to enhance the mechanical stability of MOF pellets. Common choices include:

  • Polyvinyl butyral (PVB): Known for its strong anti-tearing properties and good compatibility with various MOFs, allowing for high MOF loading (up to 95%).[1] It has been shown to have a slight influence on the adsorption capacity of some gases.[1]

  • Polyvinyl alcohol (PVA): Has been used to shape MOFs through various techniques like extrusion and 3D printing.[1]

  • Hydroxypropyl cellulose (HPC): This binder has been shown to enhance the mechanical stability of shaped MOF pellets while maintaining high regenerative ability.[2][4]

  • Sucrose: While it can be used as a binder, pellets formed with sucrose have been reported to be brittle.[2][4]

Q2: How does pelletization pressure affect the properties of MOF-74(Mg) pellets?

A2: The pressure applied during pelletization is a critical parameter that must be carefully controlled.[3]

  • Low to moderate pressure: Can lead to the formation of densely packed pellets with improved mechanical stability.

  • Excessive pressure: Can cause the collapse of the crystalline structure (amorphization), leading to a significant reduction in surface area and porosity.[3] For example, compressing MOF-5 at 180 MPa resulted in a severe loss of surface area from 2160 m²/g to 275 m²/g.[3] It is crucial to find an optimal pressure that balances mechanical integrity with the preservation of the MOF's intrinsic properties.

Q3: Can I create MOF-74(Mg) pellets without a binder?

A3: Yes, it is possible to form pellets without a traditional solid binder. A common binder-free method is wet granulation, where a small amount of a solvent, such as water or methanol, is added to the MOF powder to form a malleable paste.[3][6] This paste can then be extruded or pressed into pellets. This method can help preserve the MOF's crystal structure, although it may still result in some reduction in surface area compared to the pristine powder.[3]

Q4: What is the expected reduction in surface area after pelletizing MOF-74(Mg) with a binder?

A4: The reduction in surface area is dependent on the type of binder, its concentration, and the pelletization pressure. For instance, pelletizing Mg-MOF-74 with PVB (with a 90% MOF loading) resulted in an 11.2% reduction in CO2 adsorption capacity, which is indicative of a reduction in accessible surface area.[4] Another study showed that adding a few drops of methanol to Mg-MOF-74 powder before pressing at 30 MPa resulted in a decrease in BET surface area from 1249 m²/g to 1034 m²/g.[3]

Quantitative Data Summary

The following tables summarize the impact of different binders and pelletization conditions on the properties of MOF-74 and other relevant MOFs.

Table 1: Effect of Binders on CO2 Adsorption Capacity of Various MOFs

MOFBinder (wt%)MOF Loading (%)Reduction in CO2 Adsorption (%)Reference
Mg-MOF-74PVB9011.2[4]
HKUST-1PVB9013.6[4]
MIL-101-CrPVB9019.3[4]

Table 2: Effect of Pelletization on the BET Surface Area of MOFs

MOFPelletization MethodApplied Pressure (MPa)Initial BET (m²/g)Final BET (m²/g)Reference
Mg-MOF-74Methanol-assisted pressing3012491034[3]
MOF-5Compression1802160275[3]
MOF-5Mild compressionup to 227771450[3]

Experimental Protocols

Protocol 1: MOF-74(Mg) Pellet Fabrication using a Binder

  • Materials: Synthesized and activated MOF-74(Mg) powder, selected binder (e.g., PVB), appropriate solvent for the binder (if necessary).

  • Preparation of MOF/Binder Mixture:

    • Accurately weigh the desired amounts of MOF-74(Mg) powder and binder to achieve the target weight percentage (e.g., 95:5 MOF:binder).

    • Thoroughly grind the MOF and binder together in a mortar and pestle to ensure a homogeneous mixture.

    • If a solvent is required to activate the binder, add a few drops and mix until a uniform paste is formed.

  • Pelletization:

    • Place a specific amount of the MOF/binder mixture into a pellet die of a hydraulic press.

    • Apply a defined pressure (e.g., 30-80 MPa) for a set duration (e.g., 1-5 minutes).

    • Carefully release the pressure and eject the pellet from the die.

  • Activation:

    • Activate the pellet under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any residual solvent and guest molecules from the pores.[11]

Protocol 2: Mechanical Stability Testing (Crush Strength)

  • Equipment: A material testing machine or a dedicated tablet hardness tester.

  • Procedure:

    • Place a single pellet diametrically between two flat platens.

    • Apply a compressive force at a constant rate until the pellet fractures.

    • Record the force required to fracture the pellet. This is the crush strength.

    • Repeat the measurement for a statistically significant number of pellets (e.g., n=10) to obtain an average value and standard deviation.

Protocol 3: Characterization of Pellet Properties

  • Powder X-ray Diffraction (PXRD):

    • Gently grind a pellet into a fine powder.

    • Record the PXRD pattern and compare it to the pattern of the pristine MOF-74(Mg) powder to assess the preservation of crystallinity.

  • N2 Physisorption:

    • Degas a pellet under vacuum at an appropriate temperature before analysis.

    • Perform N2 adsorption-desorption measurements at 77 K to determine the BET surface area, pore volume, and pore size distribution.

Visualizations

experimental_workflow cluster_synthesis MOF-74(Mg) Synthesis cluster_pelletization Pellet Fabrication cluster_characterization Characterization synthesis Solvothermal Synthesis activation Activation (Vacuum & Heat) synthesis->activation mixing Mixing with Binder activation->mixing pressing Hydraulic Pressing mixing->pressing activation_pellet Pellet Activation pressing->activation_pellet pxrd PXRD activation_pellet->pxrd n2_sorption N2 Physisorption activation_pellet->n2_sorption crush_strength Crush Strength Test activation_pellet->crush_strength

Caption: Experimental workflow for fabricating and characterizing mechanically stable MOF-74(Mg) pellets.

troubleshooting_logic start Pellet Fabrication Issue brittle Pellets are brittle? start->brittle low_porosity Low porosity/surface area? brittle->low_porosity No solution1 Increase binder concentration Increase compaction pressure Change binder type brittle->solution1 Yes poor_performance Poor adsorption performance? low_porosity->poor_performance No solution2 Optimize compaction pressure Reduce binder concentration Consider binder-free methods low_porosity->solution2 Yes solution3 Characterize post-pelletization Select inert binder poor_performance->solution3 Yes

Caption: Troubleshooting logic for common issues in MOF-74(Mg) pellet fabrication.

References

Validation & Comparative

MOF-74(Mg) for CO2 Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of MOF-74(Mg)'s performance in carbon dioxide capture compared to other notable metal-organic frameworks, supported by experimental data and methodologies.

Metal-organic frameworks (MOFs) have emerged as a promising class of materials for carbon dioxide (CO2) capture due to their high porosity, large surface areas, and tunable structures. Among the vast library of MOFs, MOF-74(Mg), also known as Mg/DOBDC, has garnered significant attention for its exceptional CO2 adsorption capacity, particularly at low pressures relevant to post-combustion capture from flue gas.[1][2] This guide provides an objective comparison of MOF-74(Mg)'s performance with other prominent MOFs, supported by experimental data and detailed methodologies for key evaluation techniques.

Performance Comparison: MOF-74(Mg) vs. Other MOFs

The efficacy of a MOF for CO2 capture is evaluated based on several key performance indicators, including CO2 adsorption capacity, selectivity for CO2 over other gases (like nitrogen), and working capacity. The following tables summarize the quantitative performance of MOF-74(Mg) in comparison to other well-studied MOFs under various conditions.

AdsorbentCO2 Adsorption Capacity (mmol/g)ConditionsReference
MOF-74(Mg) 8.4298 K, 1 bar (dry)[3]
MOF-74(Mg) 9.20Computational screening[4]
MOF-74(Mg) 5.28313 K, 0.15 bar[2]
MOF-74(Mg) sonochemically synthesized 7.95 (350 mg/g)298 K[5][6]
Amino-modified Mg-MOF-74 3.9303 K[7]
Ni-MOF-74 12.35Computational screening[4]
HKUST-1 coated foam 0.4010% CO2[8]
MOF-177 0.097313 K, 0.15 bar[2]
Zeolite NaX --[2]
CPM-5 2.7 (11.9 wt %)298 K, 25% v/v CO2[9]
ELM-11 --[10]

Table 1: Comparison of CO2 Adsorption Capacities of Various MOFs.

AdsorbentCO2/N2 SelectivityConditionsReference
MOF-74(Mg) High-[3]
MOF-74(Mg) ExcellentAmbient conditions[5][6]
MOF-177 -Idealized flue gas (0.15 bar CO2, 0.75 bar N2)[2]
Zeolite NaX -Idealized flue gas (0.15 bar CO2, 0.75 bar N2)[2]

Table 2: CO2/N2 Selectivity of MOF-74(Mg) and Other Adsorbents.

AdsorbentWorking Capacity (wt %)Regeneration ConditionsReference
MOF-74(Mg) 17.6200 °C[2]
MOF-177 No positive working capacityUp to 200 °C[2]

Table 3: Working Capacity Comparison under Temperature Swing Adsorption (TSA) Conditions.

Key Factors Influencing CO2 Capture Performance in MOFs

The CO2 capture performance of MOFs is a complex interplay of several structural and chemical factors. The following diagram illustrates the key relationships influencing their efficacy.

CO2_Capture_Factors cluster_mof MOF Properties cluster_performance CO2 Capture Performance A Metal Node C Pore Structure (Size, Shape, Volume) A->C Determines F Adsorption Capacity A->F Open metal sites enhance G Selectivity (CO2/N2) A->G Influences B Organic Linker B->C Determines E Functional Groups B->E Introduces D Surface Area C->D Influences C->F Directly impacts C->G Influences D->F Correlates with E->F Enhances E->G Improves H Working Capacity F->H Component of G->H Impacts I Regeneration Energy H->I Inversely related to

Caption: Key factors influencing CO2 capture in MOFs.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the reliable comparison of MOF performance. The following sections detail the standard methodologies for two key experiments in CO2 capture evaluation.

Adsorption Isotherm Measurements

Objective: To determine the equilibrium CO2 adsorption capacity of the MOF at various pressures and a constant temperature.

Methodology:

  • Sample Activation: A known mass of the MOF sample is placed in a sample tube and activated (degassed) under vacuum at an elevated temperature to remove any guest molecules (e.g., water, solvents) from the pores. The activation temperature and duration are specific to the thermal stability of the MOF.

  • Isotherm Measurement: The activated sample is then cooled to the desired experimental temperature (e.g., 298 K).

  • Gas Dosing: High-purity CO2 gas is incrementally introduced into the sample tube. After each dose, the system is allowed to equilibrate, and the amount of adsorbed gas is calculated based on the pressure change in the manifold of known volume.

  • Data Analysis: The amount of CO2 adsorbed (typically in mmol/g or cm³/g) is plotted against the equilibrium pressure, generating an adsorption isotherm. This data can be fitted to various isotherm models (e.g., Langmuir, Toth) to determine parameters like the saturation capacity and affinity constant.[11][12]

Breakthrough Measurements

Objective: To evaluate the dynamic CO2 separation performance of the MOF under simulated flue gas conditions and determine its dynamic adsorption capacity and selectivity.

Methodology:

  • Column Packing: A fixed-bed adsorption column of known dimensions is uniformly packed with the MOF adsorbent.[8]

  • System Purging: The packed column is purged with an inert gas (e.g., helium or nitrogen) to remove any air and moisture.

  • Gas Mixture Introduction: A gas mixture with a composition simulating flue gas (e.g., 15% CO2, 85% N2) is passed through the column at a constant flow rate and temperature.[13]

  • Effluent Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.

  • Breakthrough Curve Generation: The concentration of CO2 in the effluent is plotted against time. The "breakthrough time" is the point at which the CO2 concentration at the outlet starts to significantly increase. The "saturation time" is when the outlet concentration equals the inlet concentration.

  • Data Calculation: The dynamic CO2 adsorption capacity can be calculated by integrating the area above the breakthrough curve. The selectivity can be inferred from the relative breakthrough times of CO2 and N2.[3][8]

Conclusion

MOF-74(Mg) consistently demonstrates high CO2 adsorption capacity, particularly under the low partial pressures characteristic of post-combustion flue gas.[2][3] This is largely attributed to the high density of open magnesium metal sites that provide strong binding interactions with CO2 molecules.[14] While other MOFs may exhibit higher capacities under specific conditions (e.g., Ni-MOF-74 in computational screenings) or possess other desirable properties like enhanced water stability (e.g., MIL-100(Fe)), MOF-74(Mg) remains a benchmark material for CO2 capture research.[3][4] However, the presence of water can negatively impact its performance, highlighting an area for further research and development, such as through the incorporation of hydrophobic functional groups or the development of composite materials.[3][4] The continued investigation and standardized evaluation of MOFs, utilizing rigorous experimental protocols as outlined above, are essential for the rational design of next-generation materials for effective carbon capture technologies.

References

A Comparative Guide to MOF-74(Mg) and Zeolites for Gas Separation Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of gases is a critical process in numerous industrial and research applications, from carbon capture to purify chemical feedstocks. This guide provides an objective comparison of two prominent classes of porous materials for gas separation: the metal-organic framework MOF-74(Mg) and traditional zeolites. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to select the most suitable material for their specific gas separation needs.

At a Glance: Performance Comparison

MOF-74(Mg) and zeolites both exhibit strong capabilities in gas separation, driven by their distinct structural and chemical properties. MOF-74(Mg) is renowned for its exceptionally high density of open metal sites, which provide strong, specific interactions with quadrupolar gas molecules like CO2.[1] This often translates to superior adsorption capacity, particularly at low pressures.[1][2] Zeolites, on the other hand, are a well-established class of aluminosilicate materials with a long history of industrial use. Their separation performance relies on a combination of pore size exclusion (molecular sieving) and electrostatic interactions with cations within their framework.[3]

The choice between these materials is often a trade-off between the potentially higher performance of MOF-74(Mg) and the proven stability, and cost-effectiveness of zeolites.[2] However, the performance of MOF-74(Mg) can be sensitive to the presence of moisture, which can impact its long-term stability and adsorption capacity.[4][5][6]

Quantitative Data for Gas Adsorption

The following tables summarize the CO2, CH4, and N2 adsorption capacities and selectivities for MOF-74(Mg) and common zeolites, providing a direct comparison of their performance under various conditions.

Table 1: CO2 Adsorption Capacities

MaterialTemperature (K)Pressure (bar)CO2 Adsorption Capacity (mmol/g)Reference
Mg-MOF-742981~8.0[7]
Mg-MOF-7430313.9[8]
Mg-MOF-74313~0.157.23[9]
Mg-MOF-74-N23030.13.63[10]
Zeolite 13X2981~4.7[7]
Zeolite 13X32313.08[11]
Zeolite 5A30313.38[5]

Table 2: CH4 Adsorption Capacities

MaterialTemperature (K)Pressure (bar)CH4 Adsorption Capacity (mmol/g)Reference
Mg-MOF-74293-338up to 40Isotherms measured[4]
Zeolite 13X293-338up to 40Isotherms measured[4]
Zeolite 13X (from kaolin)>20>203.6[12]
Zeolite 5A298up to 1Isotherms measured[3]

Table 3: N2 Adsorption Capacities

MaterialTemperature (K)Pressure (bar)N2 Adsorption Capacity (mmol/g)Reference
Zeolite 5A30310.22[5]
Zeolite 13X--High N2 adsorption capacity noted[13]

Table 4: CO2/CH4 and CO2/N2 Selectivities

MaterialMixtureSelectivityReference
Mg-MOF-74CO2/CH4High[14]
Zeolite 13XCO2/CH462.61 (at 298 K)
Zeolite 5ACO2/CH4-[3]
Mg-MOF-74CO2/N2High
Zeolite 13XCO2/N2-[7]
Zeolite 5ACO2/N2~15.36 (calculated from single component data)[5]

Experimental Protocols

To ensure the reproducibility and validity of gas separation studies, standardized experimental protocols are essential. Below are detailed methodologies for material synthesis and activation, as well as for conducting gas adsorption measurements.

Material Synthesis and Activation

MOF-74(Mg) Synthesis:

A common method for synthesizing MOF-74(Mg) is the solvothermal method.[8]

  • Precursor Solution Preparation: Dissolve Mg(NO3)2·6H2O and 2,5-dihydroxyterephthalic acid in a solvent mixture, typically composed of N,N-dimethylformamide (DMF), deionized water, and ethanol (e.g., in a 15:1:1 volume ratio).[15]

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 125°C or 398 K) for a set duration (e.g., 20-24 hours).[8][10]

  • Washing and Solvent Exchange: After the reaction, wash the resulting crystals with DMF and then immerse them in a fresh solvent like methanol for several days to exchange the solvent within the pores.[10]

  • Activation: Activate the material by heating it under vacuum at an elevated temperature (e.g., 200°C) for several hours to remove any residual solvent molecules and open up the metal sites for gas adsorption.[10]

Zeolite 13X Synthesis and Activation:

Zeolite 13X can be synthesized hydrothermally from sources of silica and alumina.

  • Gel Preparation: Prepare a hydrogel by mixing sodium silicate and sodium aluminate solutions with sodium hydroxide.[16]

  • Crystallization: Age the gel and then subject it to hydrothermal treatment at a specific temperature (e.g., 95-100°C) for a defined period (e.g., 8-12 hours).[13]

  • Washing and Drying: Filter, wash, and dry the resulting zeolite crystals.

  • Activation: Before gas adsorption measurements, activate the zeolite sample by heating it under a high vacuum (e.g., at 300-530°C) for several hours to remove adsorbed water and other impurities from the pores.[11][16]

Gas Adsorption Measurements

Volumetric Method for Adsorption Isotherms:

The volumetric method is a widely used technique to measure gas adsorption isotherms.

  • Degassing: Degas a known mass of the adsorbent material under vacuum and heat to ensure a clean surface.

  • Dosing: Introduce a known amount of the adsorbate gas into a calibrated volume containing the sample.

  • Equilibration: Allow the system to reach thermal and pressure equilibrium as the gas adsorbs onto the material.

  • Pressure Measurement: Measure the final equilibrium pressure.

  • Calculation: The amount of gas adsorbed is calculated from the difference between the amount of gas introduced and the amount of gas remaining in the free space of the sample cell. This process is repeated at various pressures to generate the adsorption isotherm.

Breakthrough Curve Analysis:

Dynamic breakthrough experiments are crucial for evaluating the separation performance of an adsorbent under flow conditions.

  • Packed Bed Preparation: Pack a column with a known amount of the adsorbent material.

  • Activation: Activate the packed bed in situ by flowing an inert gas (e.g., He or Ar) at an elevated temperature.[10]

  • Gas Mixture Introduction: Introduce a gas mixture with a known composition and flow rate into the packed bed at a specific temperature and pressure.

  • Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a gas chromatograph or mass spectrometer.[10]

  • Breakthrough Curve Generation: Plot the concentration of the more strongly adsorbed component at the outlet as a function of time. The time it takes for this component to "break through" the column is indicative of the adsorbent's dynamic capacity.

Visualizing the Comparison Workflow and Adsorption Mechanisms

To better illustrate the logical flow of comparing porous materials for gas separation and the fundamental mechanisms of adsorption, the following diagrams are provided.

Gas_Separation_Comparison_Workflow cluster_synthesis Material Preparation cluster_activation Activation cluster_characterization Characterization cluster_performance Performance Evaluation S1 MOF-74(Mg) Synthesis A1 Solvent Exchange & Thermal Activation S1->A1 S2 Zeolite Synthesis A2 Thermal Activation (Dehydration) S2->A2 C1 Structural Analysis (XRD, SEM) A1->C1 A2->C1 C2 Porosity Measurement (N2 Adsorption) C1->C2 P1 Single-Component Adsorption Isotherms C2->P1 P2 Mixed-Gas Breakthrough Experiments C2->P2 P3 Selectivity Calculation P1->P3 P4 Working Capacity Determination P2->P4 Result Comparative Analysis & Material Selection P3->Result P4->Result

Caption: Workflow for comparing porous materials for gas separation.

Adsorption_Mechanisms cluster_mof MOF-74(Mg) cluster_zeolite Zeolite MOF MOF-74(Mg) Framework Open Mg2+ Sites Zeolite Zeolite Framework Cations (e.g., Na+) Micropores Gas Gas Molecules (e.g., CO2) Gas->MOF:f1 Coordination to open metal sites Gas->Zeolite:f1 Electrostatic interaction with cations Gas->Zeolite:f2 Molecular sieving (size exclusion)

Caption: Dominant gas adsorption mechanisms in MOF-74(Mg) and zeolites.

References

A Comparative Guide: MOF-74(Mg) vs. Activated Carbon for Methane Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and safe methane storage solutions is a critical area of research, with applications ranging from natural gas vehicles to portable power generation. Among the various materials being investigated, metal-organic frameworks (MOFs) and activated carbons (ACs) have emerged as promising candidates. This guide provides an objective comparison of the methane storage performance of a prominent MOF, MOF-74(Mg), against traditional activated carbon, supported by experimental data and detailed methodologies.

Performance Comparison: MOF-74(Mg) vs. Activated Carbon

The efficacy of a material for methane storage is determined by several key performance indicators, including its storage capacity (both by weight and volume), the strength of its interaction with methane (heat of adsorption), and its physical properties like surface area and pore volume. The following table summarizes these critical parameters for MOF-74(Mg) and a representative activated carbon.

PropertyMOF-74(Mg)Activated Carbon
BET Surface Area (m²/g) ~1100 - 1495[1][2]~1629 - 2045[3]
Pore Volume (cm³/g) ~0.5 - 0.7~0.6 - 1.0
Methane Uptake (wt%) at 35 bar, 298 K ~14 - 18~10 - 15[3]
Volumetric Methane Uptake (cm³(STP)/cm³) at 65 bar, 298 K ~251[4]~100 - 170[5]
Isosteric Heat of Adsorption (kJ/mol) ~17 - 21[5]~19 - 23[3][6]
Working Capacity (cm³(STP)/cm³) 65-5.8 bar, 298 K Low (due to strong binding)[7]Moderate

Key Insights from the Data:

  • Surface Area and Porosity: While both materials possess high surface areas, activated carbons can exhibit a wider range and potentially higher values.[3] MOF-74(Mg), however, offers a highly uniform pore structure.[2]

  • Methane Uptake: MOF-74(Mg) generally demonstrates a higher gravimetric and significantly higher volumetric methane uptake compared to activated carbon.[4][5] This is a crucial advantage for applications where space is a constraint, such as in vehicles. The open metal sites in the MOF-74 structure provide strong adsorption sites for methane.[8]

  • Heat of Adsorption: MOF-74(Mg) exhibits a higher heat of adsorption, indicating stronger interactions with methane molecules.[5] While this contributes to its high storage capacity at lower pressures, it can also lead to a lower "working capacity" as more energy is required to release the stored methane.[5][7]

  • Working Capacity: The working capacity, which is the amount of methane that can be delivered between a high storage pressure and a lower delivery pressure, is a critical parameter for practical applications. Due to the strong binding of methane, MOF-74(Mg) can have a lower working capacity under certain operating conditions compared to some activated carbons.[7]

Experimental Protocols

The following outlines a standard methodology for evaluating the methane storage performance of porous materials like MOF-74(Mg) and activated carbon.

1. Material Activation (Degassing):

  • Objective: To remove any guest molecules (e.g., water, solvents) from the pores of the material, ensuring that the full internal surface area is accessible for methane adsorption.

  • Protocol:

    • A known mass of the adsorbent material is placed in a sample tube of a volumetric adsorption analyzer.

    • The sample is heated under a high vacuum (e.g., <10⁻⁵ torr).

    • For MOF-74(Mg), a typical activation temperature is between 150°C and 250°C for several hours.[9]

    • For activated carbon, degassing is typically performed at a higher temperature, often between 200°C and 300°C.

    • The sample is held at the activation temperature until the outgas rate is minimal, indicating a clean and active surface.

2. Methane Adsorption Isotherm Measurement:

  • Objective: To measure the amount of methane adsorbed by the material at a constant temperature over a range of pressures.

  • Apparatus: A high-pressure volumetric adsorption analyzer.

  • Protocol:

    • After activation, the sample tube is cooled to the desired experimental temperature (e.g., 298 K). The free space (void volume) in the sample tube is determined using a non-adsorbing gas like helium.

    • A known quantity of high-purity methane is dosed into the sample tube.

    • The system is allowed to equilibrate, and the final pressure is recorded.

    • The amount of methane adsorbed is calculated by subtracting the amount of methane in the gas phase (calculated using an equation of state) from the total amount of methane dosed.

    • This process is repeated at increasing pressure points to construct the adsorption isotherm.[10]

    • Desorption isotherms can be measured by systematically reducing the pressure.

3. Data Analysis:

  • Isosteric Heat of Adsorption: This thermodynamic quantity, which indicates the strength of the adsorbent-adsorbate interaction, is calculated from adsorption isotherms measured at multiple temperatures (e.g., 288 K, 298 K, 308 K) using the Clausius-Clapeyron equation.[6][11]

  • Working Capacity: The usable methane storage capacity is determined by calculating the difference in the amount of adsorbed gas between the storage pressure (e.g., 65 bar) and the delivery pressure (e.g., 5.8 bar) from the adsorption isotherm.[7]

Visualizations

The following diagrams illustrate the experimental workflow for methane adsorption testing and the logical relationship of factors influencing methane storage performance.

Experimental_Workflow cluster_prep Material Preparation cluster_measurement Adsorption Measurement cluster_analysis Data Analysis synthesis Synthesis/Procurement activation Activation (Degassing) synthesis->activation Removal of impurities isotherm Isotherm Measurement (Volumetric Method) activation->isotherm Characterization temp_control Temperature Control isotherm->temp_control pressure_control Pressure Control isotherm->pressure_control data_proc Data Processing isotherm->data_proc Raw Data performance_metrics Performance Metrics (Uptake, Working Capacity) data_proc->performance_metrics thermo Thermodynamic Analysis (Heat of Adsorption) data_proc->thermo comparison Material Comparison performance_metrics->comparison Final Evaluation thermo->comparison Final Evaluation Logical_Relationship cluster_properties Material Properties cluster_interactions Adsorption Characteristics cluster_performance Performance Metrics surface_area Surface Area (BET) methane_uptake Methane Uptake (Gravimetric & Volumetric) surface_area->methane_uptake pore_volume Pore Volume & Size pore_volume->methane_uptake surface_chem Surface Chemistry (e.g., Open Metal Sites) heat_adsorption Heat of Adsorption surface_chem->heat_adsorption heat_adsorption->methane_uptake Stronger interaction can increase uptake working_capacity Working Capacity heat_adsorption->working_capacity Too strong interaction can decrease deliverability methane_uptake->working_capacity goal Optimal Methane Storage working_capacity->goal

References

Unlocking Adsorption Insights: A Comparative Guide to Validating MOF-74(Mg) Data with DFT and GCMC Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of material properties is paramount. This guide provides a comparative analysis of using Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations to validate experimental adsorption data for the metal-organic framework (MOF) MOF-74(Mg), a promising candidate for applications like CO2 capture and gas separation. We delve into a comparison with alternative materials, offering supporting experimental and computational data to provide a clear performance benchmark.

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable structures, making them highly attractive for various adsorption-based applications.[1] Among these, MOF-74(Mg) (also known as Mg/DOBDC) has garnered significant attention due to its open metal sites that provide strong adsorption interactions with guest molecules like CO2.[1][2] Computational methods such as DFT and GCMC simulations have become indispensable tools for predicting and understanding the adsorption behavior of these materials at a molecular level, often complementing and validating experimental findings.[3][4]

Performance Benchmark: MOF-74(Mg) vs. Alternatives

To contextualize the performance of MOF-74(Mg), we compare its CO2 adsorption properties with other members of the MOF-74 series containing different metal centers (e.g., Ni, Co, Zn) and the well-established zeolite NaX (often referred to as zeolite 13X). The following tables summarize key performance metrics from both experimental measurements and GCMC simulations.

Table 1: Comparison of CO2 Adsorption Capacities

MaterialTemperature (K)Pressure (bar)CO2 Adsorption Capacity (mmol/g) - ExperimentalCO2 Adsorption Capacity (mmol/g) - GCMC Simulation
MOF-74(Mg) 29818.61[2]9.20[5]
MOF-74(Ni) 2981-12.35[5]
MOF-74(Co) 2981-4.5[6]
MOF-74(Zn) 2981-4.4[6]
Zeolite 13X (NaX) ---Lower than MOF-74(Mg) at high pressures[7]

Note: Experimental data for all M-MOF-74 variants under identical conditions is not always available in a single source. Simulation data provides a consistent basis for comparison.

Table 2: Isosteric Heat of Adsorption for CO2

MaterialIsosteric Heat of Adsorption (kJ/mol) - ExperimentalIsosteric Heat of Adsorption (kJ/mol) - GCMC Simulation
MOF-74(Mg) 47[6]46[7]
Zeolite 13X (NaX) 40-45[7]39[7]

The data highlights that while MOF-74(Mg) exhibits a high CO2 uptake, other metal variants like MOF-74(Ni) can show even higher capacities in simulations.[5] Importantly, MOF-74(Mg) demonstrates a significantly higher isosteric heat of adsorption compared to Zeolite 13X, indicating a stronger interaction with CO2 molecules.[6][7]

Experimental and Computational Methodologies

A robust comparison relies on understanding the underlying experimental and computational protocols.

Experimental Protocols

1. Material Synthesis and Activation:

  • Synthesis: MOF-74(Mg) is typically synthesized via solvothermal methods. For instance, a common procedure involves dissolving magnesium nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a mixture of solvents like N,N-dimethylformamide (DMF), ethanol, and water, followed by heating in a sealed vessel.

  • Activation: After synthesis, the MOF is activated to remove solvent molecules from the pores and expose the open metal sites. This is a critical step and is usually achieved by heating the material under vacuum. The activation temperature and duration are crucial parameters that can significantly impact the material's adsorption performance.

2. Adsorption Measurements:

  • Instrumentation: Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer.

  • Procedure: A pre-weighed and activated sample of the MOF is placed in the analyzer. The temperature is controlled, and the adsorbate gas (e.g., CO2) is introduced at incrementally increasing pressures. The amount of gas adsorbed at each pressure point is recorded to construct the adsorption isotherm.

Computational Protocols: DFT and GCMC Simulations

1. Density Functional Theory (DFT) Calculations:

  • Purpose: DFT calculations are often employed to obtain accurate force field parameters, particularly the partial atomic charges of the MOF framework atoms. Generic force fields like the Universal Force Field (UFF) can sometimes fail to accurately describe the specific interactions between CO2 and the open metal sites in MOFs.[8]

  • Methodology: A representative cluster of the MOF structure is created, and the electronic structure is calculated using a chosen functional (e.g., PBE) and basis set. The resulting electron density distribution is then used to derive the partial charges on each atom.

2. Grand Canonical Monte Carlo (GCMC) Simulations:

  • Purpose: GCMC simulations are used to predict adsorption isotherms, isosteric heats of adsorption, and selectivities.[4]

  • Simulation Setup:

    • Framework Model: The crystal structure of the MOF is used as the input. The framework atoms are typically held rigid during the simulation.

    • Force Fields: The interactions between the adsorbate molecules and between the adsorbate and the MOF are described by a force field. This includes Lennard-Jones parameters and the partial atomic charges (often derived from DFT).

    • Simulation Box: A periodic simulation box containing the MOF structure is defined.

    • GCMC Moves: The simulation proceeds by attempting random moves for the adsorbate molecules, including translation, rotation, insertion, and deletion, to sample the grand canonical ensemble.

    • Simulation Conditions: The temperature, volume of the simulation box, and the chemical potential of the adsorbate gas (which is related to its pressure) are held constant.

  • Data Analysis: The average number of adsorbed molecules at different chemical potentials is calculated and converted into an adsorption isotherm. The isosteric heat of adsorption is calculated from the fluctuations in the number of particles and the interaction energy.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating experimental adsorption data of MOF-74(Mg) with DFT and GCMC simulations.

Validation_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm exp_synth MOF-74(Mg) Synthesis exp_act Activation exp_synth->exp_act exp_measure Adsorption Measurement (e.g., Volumetric Sorption) exp_act->exp_measure exp_data Experimental Adsorption Isotherm exp_measure->exp_data validation Validation & Comparison exp_data->validation comp_model MOF-74(Mg) Crystal Structure dft DFT Calculation (Charge Derivation) comp_model->dft gcmc GCMC Simulation comp_model->gcmc dft->gcmc sim_data Simulated Adsorption Isotherm gcmc->sim_data sim_data->validation conclusion Conclusion: Model Validation & Predictive Insights validation->conclusion

Caption: Workflow for validating experimental adsorption data with DFT and GCMC simulations.

References

A Comparative Guide to the Catalytic Activity of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the catalytic activity of the metal-organic framework MOF-74(Mg) against alternative catalysts in key organic transformations. The data presented is compiled from peer-reviewed literature to offer an objective comparison of performance, supported by detailed experimental protocols and visual representations of reaction mechanisms and workflows.

Catalytic Performance in CO2 Cycloaddition

The cycloaddition of carbon dioxide to epoxides is a highly atom-economical reaction for the synthesis of cyclic carbonates, which are valuable intermediates in the pharmaceutical and fine chemical industries. MOF-74(Mg) has demonstrated significant potential as a heterogeneous catalyst for this transformation.

Table 1: Comparison of MOF-74(Mg) with Alternative Catalysts for the Cycloaddition of CO2 to Styrene Oxide

CatalystCo-catalyst/SolventTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)TONTOF (h⁻¹)Ref.
Mg-MOF-74(S) None / Solvent-free1002.018~100~100--[1][2]
Zn₀.₇₅Mg₀.₂₅-MOF-74 None / Solvent-free600.8->99>99--[3]
Co-MOF-74(M) None / Solvent-free1002.018----
Zeolite 13X ----Lower Activity---[1]
Homogeneous Catalysts (e.g., TBAB) -120--HighHigh--

Note: TON (Turnover Number) and TOF (Turnover Frequency) data are often not explicitly reported under these specific comparative conditions. The table reflects the reported conversions and selectivities.

Catalytic Performance in Condensation Reactions

MOF-74(Mg) and its analogues have also been investigated as solid base catalysts for C-C bond-forming reactions such as Knoevenagel and Claisen-Schmidt condensations. These reactions are fundamental in the synthesis of a wide range of pharmaceutical precursors and functional materials.

Table 2: Comparison of MOF-74 Analogues in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
Mg₂dobdc (Mg-MOF-74) Toluene70-Moderate[4][5]
Ni₂dobdc (Ni-MOF-74) Toluene70-High[4][5]
Co₂dobdc (Co-MOF-74) Toluene70-Moderate[4][5]
Zn₂dobdc (Zn-MOF-74) Toluene70-Low[4][5]
[Zn(1,4-NDCA)(3-BPDB)₀.₅] EtOH700.1789[6]

Table 3: Comparison of MOF Catalysts in the Claisen-Schmidt Condensation of Benzaldehyde and Acetophenone

CatalystSolventTemp. (°C)Time (h)Conversion/Yield (%)Ref.
Fe(BTC) Toluene150>24High Yield[7]
IRMOF-3 DMSO140>24High Conversion[7]
GMIL-1 Solvent-free140592 (Conversion)[7]
AMIL Solvent-free140579 (Conversion)[7]

Note: Direct catalytic data for MOF-74(Mg) in the Claisen-Schmidt condensation of benzaldehyde and acetophenone is limited in the reviewed literature. The table provides data for other MOF catalysts for comparison.

Experimental Protocols

3.1. Synthesis and Activation of MOF-74(Mg)

This protocol is a solvothermal synthesis method adapted from several literature sources.[8][9][10]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

Procedure:

  • Dissolve Mg(NO₃)₂·6H₂O (e.g., 2.8 g, 10.9 mmol) and H₄DOBDC (e.g., 0.674 g, 3.4 mmol) in a mixed solvent of DMF/EtOH/H₂O (e.g., 15:1:1 v/v/v, 300 mL).

  • Sonicate the mixture for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined autoclave and heat at 125°C for 20-24 hours.

  • After cooling to room temperature, decant the mother liquor to collect the yellow microcrystalline product.

  • Wash the product with fresh DMF three times.

  • Perform a solvent exchange by immersing the crystals in methanol. Replace the methanol every 12-24 hours for a total of 3-4 exchanges. This step is crucial for removing residual DMF from the pores.

  • Activate the catalyst by heating the methanol-exchanged solid under vacuum at a temperature of at least 150-200°C for 6-12 hours to remove the coordinated solvent molecules and expose the open metal sites.

3.2. General Protocol for Catalytic CO2 Cycloaddition

This protocol is based on typical conditions reported for the cycloaddition of CO2 to epoxides using MOF-74(Mg).[1][2]

Materials:

  • Activated MOF-74(Mg) catalyst

  • Epoxide substrate (e.g., styrene oxide)

  • High-purity CO₂ gas

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer and temperature control.

Procedure:

  • Dry the reactor thoroughly and charge it with the activated MOF-74(Mg) catalyst (e.g., 50 mg) and the epoxide substrate (e.g., 1 mmol).

  • Seal the reactor and purge it with low-pressure CO₂ several times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa).

  • Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 18 hours).

  • After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • Dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane) and separate the catalyst by centrifugation or filtration.

  • Analyze the liquid phase by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the epoxide and the selectivity to the cyclic carbonate.

  • Wash the recovered catalyst with a suitable solvent and reactivate it for reuse.

Visualizing Mechanisms and Workflows

4.1. Catalytic Cycle of CO2 Cycloaddition with Styrene Oxide

The proposed mechanism involves the activation of the epoxide by the Lewis acidic Mg²⁺ sites and the nucleophilic attack of a framework oxygen atom, followed by the insertion of CO₂ and ring-closing.

CO2_Cycloaddition_Mechanism cluster_MOF MOF-74(Mg) Framework Mg_site Mg²⁺ Lewis Acid Site Activated_Epoxide Activated Epoxide (Coordinated to Mg²⁺) Mg_site->Activated_Epoxide O_site Framework Oxygen (Lewis Base) Ring_Opened Ring-Opened Intermediate O_site->Ring_Opened Epoxide Styrene Oxide Epoxide->Activated_Epoxide Coordination CO2 CO₂ Carbonate_Intermediate Alkoxide Carbonate Intermediate CO2->Carbonate_Intermediate Insertion Activated_Epoxide->Ring_Opened Nucleophilic Attack Ring_Opened->Carbonate_Intermediate Product Styrene Carbonate Carbonate_Intermediate->Product Intramolecular Ring Closing Product->Mg_site Catalyst Regeneration Product->O_site Experimental_Workflow Start Start Synthesis MOF-74(Mg) Synthesis Start->Synthesis Activation Catalyst Activation Synthesis->Activation Reaction Catalytic Reaction (Substrate + Catalyst + Conditions) Activation->Reaction Separation Catalyst-Product Separation (Filtration/Centrifugation) Reaction->Separation Analysis Product Analysis (GC, NMR) Separation->Analysis Recycle Catalyst Recycling (Wash & Reactivate) Separation->Recycle Recovered Catalyst End End Analysis->End Recycle->Reaction Knoevenagel_Mechanism cluster_MOF MOF-74(Mg) Framework Basic_Site Framework Basic Site (e.g., phenolate oxygen) Carbanion Carbanion Intermediate Basic_Site->Carbanion Lewis_Acid Mg²⁺ Lewis Acid Site Activated_Aldehyde Activated Benzaldehyde Lewis_Acid->Activated_Aldehyde Malononitrile Malononitrile Malononitrile->Carbanion Deprotonation Benzaldehyde Benzaldehyde Benzaldehyde->Activated_Aldehyde Activation Adduct Aldol Adduct Carbanion->Adduct Nucleophilic Attack Activated_Aldehyde->Adduct Product Benzylidene Malononitrile Adduct->Product Dehydration Product->Basic_Site Catalyst Regeneration

References

Experimental validation of MOF-74(Mg) structural models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of experimental validation methods for the structural models of MOF-74(Mg) is presented for researchers, scientists, and drug development professionals. This guide details the experimental data and protocols that underpin the accepted structural models of MOF-74(Mg) and its isostructural analogs.

Comparative Analysis of MOF-74 Series Structural Data

The MOF-74 family, also known as CPO-27, is renowned for its honeycomb-like structure featuring one-dimensional channels and a high density of open metal sites, making it a subject of intense study for applications like gas storage and separation.[1][2][3] The structural integrity and properties of these materials are highly dependent on the divalent metal cation incorporated into the framework. Experimental validation of the computationally derived structural models is therefore critical.

Below is a summary of key structural parameters for MOF-74(Mg) and other common metal variants, as determined through experimental techniques.

ParameterMOF-74(Mg)MOF-74(Zn)MOF-74(Co)MOF-74(Ni)Reference
Formula Mg₂(C₈H₂O₆)Zn₂(C₈H₂O₆)Co₂(C₈H₂O₆)Ni₂(C₈H₂O₆)[1][2]
Space Group R-3 (No. 148)R-3 (No. 148)R-3 (No. 148)R-3 (No. 148)[2][4]
Lattice constant a (Å) 25.92 - 26.17~26.11~25.9~25.7[2][5][6]
Lattice constant c (Å) 6.86 - 6.95~6.72~6.8~6.7[2][5][6]
**Unit Cell Volume (ų) **~1326---[7]
Pore Diameter (Å) ~11~11~11~11[1]
BET Surface Area (m²/g) 1122 - 1206--924.19 (amino-modified)[8][9][10]
Metal-Oxygen Bond (Å) 2.02 - 2.03---[7]

Experimental Validation Protocols

The structural models of the MOF-74 series are primarily validated using diffraction techniques, which provide detailed information about the atomic arrangement in the crystalline structure.

Powder X-ray Diffraction (PXRD)

PXRD is the most common technique for confirming the bulk phase purity and crystallinity of synthesized MOF-74 materials.

  • Sample Preparation: Immediately after synthesis and solvent exchange, the powdered sample is loaded into a borosilicate glass capillary (typically 0.7 mm diameter).[11][12] For measurements requiring an inert atmosphere, loading is performed inside a dry box.[2]

  • Data Collection:

    • Instrumentation: High-resolution powder diffractometers, often utilizing synchrotron sources like the Advanced Photon Source (APS) at Argonne National Laboratory, are employed for precise structural determination.[2][11] Benchtop diffractometers (e.g., Bruker D8 Advance) are used for routine characterization.[11][13]

    • Radiation: Monochromatic Cu Kα₁ radiation is common for laboratory instruments, while high-energy X-rays (e.g., average wavelength of 0.412 Å) are used at synchrotron facilities.[2][11]

    • Scan Parameters: Data is typically collected over a 2θ range of 3-45°, with a step size of ~0.01-0.02° and a scan speed adjusted to ensure good signal-to-noise ratio.[13][14] To minimize preferred orientation, samples are often rotated during data collection.[11][12]

  • Data Analysis: The experimental diffraction patterns are compared to simulated patterns generated from single-crystal data or computational models.[15] Rietveld refinement is then used to refine the lattice parameters and atomic positions, confirming the structural model.[11]

Neutron Powder Diffraction (NPD)

NPD is particularly useful for locating light atoms, such as hydrogen, and for studying the binding of adsorbed gas molecules within the MOF pores.

  • Application: NPD has been instrumental in determining the precise locations of adsorbed molecules like CO₂ and propene within the MOF-74 channels, revealing both primary adsorption sites at the open metal centers and secondary physisorption sites.[16][17][18] These studies provide direct experimental evidence of the host-guest interactions predicted by computational models.[16]

  • Experimental Details: In a typical experiment, the activated MOF-74 sample is loaded into a sample holder, and a controlled dose of the adsorbate gas is introduced. Diffraction data is collected at various loadings and temperatures to map the adsorption process.[17][18]

Single-Crystal X-ray Diffraction (scXRD)

While obtaining single crystals of MOF-74 suitable for scXRD can be challenging, this technique provides the most definitive structural data.

  • Significance: scXRD studies on MOF-74 have unequivocally determined the crystal structure, including the coordination environment of the metal centers and the connectivity of the organic linkers.[9][12] In situ scXRD experiments have also been used to observe the structural changes upon gas adsorption, identifying both chemisorbed and physisorbed SO₂ molecules within the pores of Ni-MOF-74.[4]

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the experimental validation of a MOF-74 structural model.

MOF-74 Structural Validation Workflow Experimental Workflow for MOF-74 Structural Validation cluster_synthesis Synthesis & Preparation cluster_characterization Primary Characterization cluster_adv_validation Advanced Structural Validation cluster_analysis Data Analysis & Model Refinement synthesis Solvothermal Synthesis (e.g., Mg(NO3)2 + H4dobdc in DMF/H2O/EtOH) activation Solvent Exchange & Activation (Heating under vacuum) synthesis->activation Post-synthesis treatment pxrd Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) activation->pxrd Initial Check spectroscopy Spectroscopy (FTIR, etc.) (Functional Groups) activation->spectroscopy gas_ads Gas Adsorption (N2 @ 77K) (BET Surface Area & Porosity) activation->gas_ads scxrd Single-Crystal XRD (Definitive Structure) activation->scxrd If single crystals obtained npd Neutron Powder Diffraction (Host-Guest Interactions) activation->npd For guest interaction studies rietveld Rietveld Refinement (Lattice Parameters) pxrd->rietveld Experimental Pattern final_model Validated Structural Model scxrd->final_model Highest precision data npd->final_model Guest location data dft Comparison with DFT Models (Theoretical Validation) rietveld->dft Refined Parameters rietveld->final_model Finalized experimental data dft->final_model Corroboration

References

A Comparative Analysis of M-MOF-74 (M = Zn, Co, Ni) for Gas Adsorption Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and gas uptake properties of isostructural M-MOF-74 metal-organic frameworks, where M represents Zinc (Zn), Cobalt (Co), and Nickel (Ni), reveals significant variations in their performance for gas adsorption. These differences, primarily influenced by the nature of the metallic center, are critical for their application in areas such as carbon capture, gas storage, and separations.

The M-MOF-74 series, also known as CPO-27, is characterized by a honeycomb-like porous structure with a high density of open metal sites, making them promising candidates for gas adsorption.[1][2] This comparative guide synthesizes experimental data to provide a clear overview of the gas adsorption performance of Zn-MOF-74, Co-MOF-74, and Ni-MOF-74.

Performance Comparison: Key Adsorption Parameters

The efficacy of these MOFs for gas adsorption is evaluated based on their textural properties, such as BET surface area and pore volume, and their gas uptake capacities for carbon dioxide (CO2), methane (CH4), and nitrogen (N2). While comprehensive datasets from a single study are limited, a compilation of available experimental results provides valuable insights into their relative performances.

ParameterZn-MOF-74Co-MOF-74Ni-MOF-74
BET Surface Area (m²/g) ~1134~1239837.93 - 1179
Pore Volume (cm³/g) --~0.55
CO2 Uptake (mmol/g) at 298 K, 1 bar 4.44.55.6
Dynamic CO2 Uptake (mmol/g) --0.9391
Dynamic CH4 Uptake (mmol/g) --0.5128
N2 Uptake ---

Note: Data is compiled from multiple sources and experimental conditions may vary. The BET surface area for Zn and Co-MOF-74 are from a study focused on electrochemical applications, while the Ni-MOF-74 data is from gas adsorption studies. The CO2 uptake at 1 bar is from a comparative screening study.

Based on available experimental data, a clear trend in CO2 adsorption capacity at 1 bar and 298 K emerges: Ni-MOF-74 > Co-MOF-74 ≈ Zn-MOF-74 .[3] Ni-MOF-74 consistently demonstrates the highest CO2 uptake, making it a promising candidate for carbon capture applications.[3] Furthermore, studies have shown that Ni-MOF-74 and Co-MOF-74 exhibit good stability in the presence of water, a crucial factor for real-world applications.[1][3]

Experimental Methodologies

The synthesis and gas adsorption measurement protocols are critical for obtaining reliable and reproducible data. The following sections detail the typical experimental procedures for the M-MOF-74 series.

Synthesis of M-MOF-74 (M = Zn, Co, Ni)

A widely adopted method for the synthesis of these MOFs is the solvothermal method.[4]

Materials:

  • Metal salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), or Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Organic linker: 2,5-dihydroxyterephthalic acid (H₄DOBDC or DOBDC)

  • Solvents: N,N-dimethylformamide (DMF), ethanol, and deionized water

Procedure:

  • The metal salt and 2,5-dihydroxyterephthalic acid are dissolved in a mixed solvent of DMF, ethanol, and deionized water (typically in a 1:1:1 volume ratio).[4]

  • The mixture is sonicated to ensure homogeneity.[4]

  • The resulting solution is transferred to a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 100-125 °C) for a designated period (e.g., 24 hours).[4][5]

  • After cooling to room temperature, the solid product is collected by filtration or centrifugation.

  • The collected powder is washed multiple times with a solvent like methanol to remove unreacted precursors and solvent molecules from the pores.[5]

  • Finally, the material is activated by heating under vacuum to remove the solvent molecules and expose the open metal sites.[4]

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.

Activation: Prior to analysis, the synthesized MOF samples are activated by heating them under a high vacuum (e.g., at 250 °C) for several hours to ensure the removal of any guest molecules from the pores.[4]

Measurement Protocol:

  • A known mass of the activated MOF sample is placed in the analysis tube.

  • The sample is cooled to the desired temperature (e.g., 77 K for N2 adsorption to determine BET surface area and pore volume, and typically 298 K for CO2 and CH4 adsorption).

  • The adsorbate gas (N2, CO2, or CH4) is introduced into the sample tube in controlled doses.

  • At each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated.

  • This process is repeated over a range of pressures to generate the adsorption isotherm.

  • For dynamic gas separation performance, breakthrough experiments are conducted using a packed bed of the MOF material with a mixed gas flow.[5][6]

Logical Workflow of the Comparative Study

The following diagram illustrates the logical workflow for a comparative study of M-MOF-74 for gas adsorption.

G Comparative Study Workflow for M-MOF-74 Gas Adsorption cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis s1 Zn(NO₃)₂·6H₂O + DOBDC solvothermal Solvothermal Reaction (DMF/EtOH/H₂O) s1->solvothermal s2 Co(NO₃)₂·6H₂O + DOBDC s2->solvothermal s3 Ni(NO₃)₂·6H₂O + DOBDC s3->solvothermal zn_mof Zn-MOF-74 solvothermal->zn_mof co_mof Co-MOF-74 solvothermal->co_mof ni_mof Ni-MOF-74 solvothermal->ni_mof activation Activation (Vacuum Heating) zn_mof->activation co_mof->activation ni_mof->activation bet N₂ Adsorption (77 K) - BET Surface Area - Pore Volume activation->bet gas_ads Gas Adsorption (298 K) - CO₂, CH₄, N₂ Uptake activation->gas_ads table Data Tabulation & Comparison bet->table gas_ads->table conclusion Performance Evaluation & Conclusion table->conclusion

References

Validating the Purity of Synthesized MOF-74(Mg): A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques to validate the purity of synthesized Magnesium-based Metal-Organic Framework-74, MOF-74(Mg), also known as Mg/DOBDC. For comparative purposes, we include data for a common alternative, Zeolitic Imidazolate Framework-8 (ZIF-8). The following sections detail the experimental protocols and expected data for confirming the successful synthesis and purity of these porous materials.

Data Presentation: Quantitative Comparison

The purity of synthesized MOFs is paramount for their application in research and drug development, as impurities can significantly alter their physical and chemical properties. Below is a summary of expected quantitative data from key characterization techniques for high-purity MOF-74(Mg) and ZIF-8.

Characterization TechniqueMOF-74(Mg)ZIF-8Impurity Indication
Powder X-ray Diffraction (PXRD) Prominent peaks at 2θ ≈ 6.8° and 11.7°[1][2]Prominent peaks at 2θ ≈ 7.3°, 10.4°, 12.7°, 14.7°, 16.4°, and 18.0°[3][4]Additional peaks indicating unreacted starting materials or different crystalline phases. Broadening of peaks may suggest poor crystallinity or small crystallite size.
Thermogravimetric Analysis (TGA) Step 1: ~25-35% weight loss up to 250°C (solvent removal).Step 2: Framework decomposition starting around 460°C.[5][6]Step 1: Minor weight loss up to 200°C (residual solvent).Step 2: Framework decomposition starting around 400-450°C.[7][8]Significant weight loss at temperatures inconsistent with solvent boiling points or framework decomposition may indicate the presence of impurities. A lower final decomposition temperature can suggest a less stable, impure framework.
Brunauer-Emmett-Teller (BET) Analysis Surface Area: 900 - 1500 m²/gPore Volume: ~0.4 - 0.7 cm³/gSurface Area: 1300 - 1800 m²/gPore Volume: ~0.6 - 0.8 cm³/gA significantly lower surface area and pore volume than expected can indicate pore blockage by impurities or incomplete activation of the MOF.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline structure and phase purity of the synthesized MOF.

Methodology:

  • A small amount of the dried MOF powder is gently ground to ensure a homogenous sample.

  • The sample is loaded onto a sample holder, and the surface is flattened to minimize preferred orientation.

  • PXRD data is collected using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data is typically collected over a 2θ range of 3° to 45° with a step size of 0.0131° and a scan speed of 0.0417 °/s.[9]

  • The resulting diffraction pattern is compared to a reference or simulated pattern for the expected MOF structure.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the MOF and quantify the amount of solvent within the pores.

Methodology:

  • Approximately 5-10 mg of the MOF sample is placed in an alumina crucible.

  • The sample is heated under a continuous flow of an inert gas, such as nitrogen or argon.

  • A typical heating rate is 5-10 °C/min from room temperature to 800 °C.

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting TGA curve is analyzed to identify distinct weight loss steps corresponding to solvent removal and framework decomposition.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area and pore volume of the MOF, which are critical indicators of its porosity.

Methodology:

  • A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.

  • The sample is degassed (outgassed) under vacuum to remove any adsorbed molecules from the pores. For MOF-74(Mg), outgassing is typically performed at 150-200°C overnight.[10] For ZIF-8, a lower temperature of 80-120°C for 4-12 hours is often used to prevent framework collapse.[11][12]

  • Nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature).

  • The BET theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

  • The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the purity of synthesized MOF-74(Mg) and the key signaling points for data interpretation.

MOF_Validation_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Purity Validation cluster_data_analysis Data Analysis & Purity Confirmation synthesis Synthesize MOF-74(Mg) activation Activate Material (Solvent Exchange & Heating) synthesis->activation pxrd Powder X-ray Diffraction (PXRD) activation->pxrd tga Thermogravimetric Analysis (TGA) activation->tga bet BET Surface Area Analysis activation->bet pxrd_analysis Compare PXRD pattern to reference. Check for impurity peaks. pxrd->pxrd_analysis tga_analysis Analyze weight loss steps. Confirm solvent removal and decomposition temperature. tga->tga_analysis bet_analysis Calculate surface area and pore volume. Compare to expected values. bet->bet_analysis purity_decision Purity Confirmed? pxrd_analysis->purity_decision tga_analysis->purity_decision bet_analysis->purity_decision pure Pure MOF-74(Mg) purity_decision->pure Yes impure Impure Material (Requires further purification or re-synthesis) purity_decision->impure No

Caption: Experimental workflow for the synthesis and purity validation of MOF-74(Mg).

Purity_Validation_Logic cluster_pxrd PXRD Analysis cluster_tga TGA Analysis cluster_bet BET Analysis start Synthesized & Activated MOF-74(Mg) Sample pxrd_check Correct Peak Positions? start->pxrd_check pxrd_pass Phase Pure pxrd_check->pxrd_pass Yes pxrd_fail Phase Impurity or Amorphous Material pxrd_check->pxrd_fail No tga_check Expected Weight Loss Profile? pxrd_pass->tga_check rejection Material Fails Purity Validation pxrd_fail->rejection tga_pass Correct Thermal Stability & Solvent Content tga_check->tga_pass Yes tga_fail Impurity or Incorrect Solvent Loading tga_check->tga_fail No bet_check High Surface Area? tga_pass->bet_check tga_fail->rejection bet_pass High Porosity bet_check->bet_pass Yes bet_fail Pore Blockage or Framework Collapse bet_check->bet_fail No final_decision High Purity MOF-74(Mg) bet_pass->final_decision bet_fail->rejection

Caption: Logical decision pathway for confirming the purity of synthesized MOF-74(Mg).

References

A Comparative Guide to the Performance of MOF-74(Mg) in Multicomponent Gas Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance of the metal-organic framework (MOF) MOF-74(Mg) in the separation of multicomponent gas mixtures, a critical application in areas such as carbon capture and hydrogen purification. For researchers, scientists, and drug development professionals, this document outlines key performance metrics, compares MOF-74(Mg) with alternative materials, and provides the experimental context necessary for evaluating its suitability for specific applications.

Performance in Gas Separation

MOF-74(Mg) is recognized for its exceptional carbon dioxide (CO₂) adsorption capacity, particularly at low pressures, which is attributed to the high density of open metal sites (magnesium ions) within its structure that strongly interact with CO₂ molecules.[1][2]

Key Performance Highlights:

  • High CO₂ Adsorption Capacity: MOF-74(Mg) exhibits a high CO₂ adsorption capacity, with reported values around 350 mg/g at 298 K.[3][4] In simulated flue gas conditions (30°C and 0.1 bar CO₂ partial pressure), it has shown a dynamic CO₂ adsorption capacity of 3.63 mmol/g.[5]

  • Excellent CO₂/N₂ Selectivity: Breakthrough experiments have confirmed the excellent selectivity of MOF-74(Mg) for CO₂ over nitrogen (N₂) under ambient conditions.[3] Molecular simulations also indicate that among the M-MOF-74 series (where M can be Mg, Co, Ni, Zn), Mg-MOF-74 has the highest CO₂ adsorption capacity and selectivity.[6]

  • Hydrogen Purification: In the context of hydrogen (H₂) purification, MOF-74(Mg) has demonstrated the highest selectivity for CO₂, methane (CH₄), and N₂ over H₂ compared to other M-MOF-74 variants.[7]

  • Cyclic Stability: The material has shown good regenerability, with no deterioration in adsorption capacity over ten consecutive adsorption-desorption cycles.[3][5]

However, a significant drawback of MOF-74(Mg) is its sensitivity to water. The presence of moisture can lead to a drastic degradation of its CO₂ adsorption capacity.[4][8] This is a critical consideration for applications involving humid gas streams.

Comparative Performance Data

The following table summarizes the CO₂ adsorption performance of MOF-74(Mg) in comparison to other notable adsorbents under various conditions.

AdsorbentGas MixtureTemperature (K)Pressure (bar)CO₂ Adsorption CapacitySelectivityReference
MOF-74(Mg) Pure CO₂2981350 mg/g-[3][4]
MOF-74(Mg) CO₂/N₂AmbientAmbient~179 mg/g (saturation)Excellent CO₂/N₂[3]
MOF-74(Mg) Simulated Flue Gas3030.1 (CO₂ partial)3.63 mmol/g (dynamic)-[5]
Ni-MOF-74 Pure CO₂Not specifiedNot specified12.35 mmol/g (computational)-[8]
Amino-modified Mg-MOF-74 Pure CO₂303Not specified3.9 mmol/g (saturated)-[9][10]
MIL-100(Fe) Not specifiedNot specifiedNot specifiedLower than MOF-74(Mg)-[4][11]
Zeolite 13X-K Not specifiedNot specifiedNot specified6.9 mmol/g-[7]

Note: Direct comparison of capacities can be challenging due to varying experimental conditions. The data presented is for illustrative purposes.

Experimental Protocols: Dynamic Breakthrough Analysis

Dynamic breakthrough experiments are crucial for evaluating the performance of adsorbents under conditions that mimic industrial processes.[12] This method provides insights into the adsorbent's effective capacity and selectivity in a flowing gas mixture.[12]

A typical experimental protocol involves the following steps:

  • Adsorbent Activation: The MOF sample is packed into an adsorption column. To remove any pre-adsorbed moisture and impurities, the sample is activated by heating it under a flow of inert gas, such as helium or nitrogen.[12] A common activation procedure involves heating the sample to a specific temperature (e.g., 120°C) for several hours.[12]

  • Gas Flow Initiation: After activation and cooling the column to the desired experimental temperature, a gas mixture with a known composition and flow rate is introduced into the column at a set pressure.[9][12]

  • Effluent Monitoring: The composition of the gas exiting the column is continuously monitored over time using a gas chromatograph or a mass spectrometer.[9][10]

  • Breakthrough Curve Generation: The concentration of the target gas (e.g., CO₂) in the effluent is plotted against time. The "breakthrough time" is the point at which the target gas is first detected at the outlet, indicating that the adsorbent is becoming saturated.[12]

  • Capacity Calculation: The dynamic adsorption capacity of the material can be determined by integrating the area above the breakthrough curve until the adsorbent is fully saturated (i.e., the outlet concentration equals the inlet concentration).[12]

  • Regeneration: After saturation, the adsorbent can be regenerated, typically by temperature swing adsorption (TSA) or pressure swing adsorption (PSA), to be reused in subsequent cycles.[10]

Visualizations

The following diagrams illustrate the experimental workflow for dynamic breakthrough analysis and the logical relationships influencing the performance of MOF-74 materials.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_regen Regeneration activation Adsorbent Activation (Heating under Inert Gas) gas_flow Introduce Multicomponent Gas Mixture activation->gas_flow Packed Column monitoring Monitor Effluent Gas Composition gas_flow->monitoring Continuous Flow breakthrough_curve Generate Breakthrough Curve monitoring->breakthrough_curve capacity_calc Calculate Dynamic Adsorption Capacity breakthrough_curve->capacity_calc regeneration Regenerate Adsorbent (e.g., TSA, PSA) capacity_calc->regeneration For Cyclic Studies regeneration->gas_flow Reuse

Caption: Experimental workflow for dynamic breakthrough gas separation analysis.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Performance Metrics perf CO2 Adsorption Performance capacity Adsorption Capacity perf->capacity selectivity Selectivity perf->selectivity stability Cyclic Stability perf->stability metal Metal Center (e.g., Mg, Ni, Co) metal->perf functionalization Functionalization (e.g., Amino Groups) functionalization->perf conditions Operating Conditions (T, P) conditions->perf water Presence of Water water->perf (Negative Impact)

Caption: Factors influencing the CO₂ adsorption performance of M-MOF-74 materials.

Conclusion

MOF-74(Mg) stands out as a high-performing adsorbent for CO₂ separation from multicomponent gas mixtures, primarily due to its high adsorption capacity and selectivity, especially for CO₂ over N₂. However, its susceptibility to moisture is a significant limitation that needs to be addressed for practical applications in humid environments. Alternative materials, such as other metal variants of MOF-74 (e.g., Ni-MOF-74) or functionalized versions, show promise in overcoming some of these limitations, particularly in terms of water stability.[8][9][10] The choice of adsorbent will ultimately depend on the specific requirements of the gas separation process, including the composition of the gas mixture, operating conditions, and the presence of contaminants like water. The standardized use of dynamic breakthrough experiments is essential for a realistic evaluation and comparison of these promising materials.

References

A Comparative Guide to the Synthesis and Performance of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis methods for the metal-organic framework MOF-74(Mg), also known as CPO-27(Mg), and analyzes the reproducibility of its performance for various applications. The information presented herein is compiled from peer-reviewed literature to assist researchers in selecting the most suitable synthesis strategy for their specific needs, with a focus on achieving consistent and optimal material performance.

Introduction to MOF-74(Mg)

MOF-74(Mg) is a highly porous crystalline material composed of magnesium ions coordinated to 2,5-dihydroxyterephthalic acid (DHTP) linkers. Its structure is characterized by one-dimensional hexagonal channels lined with open metal sites, which are crucial for its exceptional performance in gas adsorption, separation, and catalysis. However, the synthesis of MOF-74(Mg) can be sensitive to various parameters, leading to variations in material properties and performance. This guide explores the reproducibility of common synthesis methods and their impact on key performance indicators.

Synthesis Methodologies and Reproducibility

The choice of synthesis method significantly influences the physicochemical properties of MOF-74(Mg), including its crystallinity, particle size, surface area, and defect density. This section details common synthesis protocols and discusses factors affecting their reproducibility.

Solvothermal Synthesis

Solvothermal synthesis is the most widely reported method for producing MOF-74(Mg). It involves heating a mixture of the metal salt and organic linker in a high-boiling point solvent within a sealed vessel.

Experimental Protocol: Conventional Solvothermal Synthesis [1][2]

  • Precursor Solution: Dissolve magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixed solvent of N,N-dimethylformamide (DMF), deionized water, and ethanol. A common molar ratio of Mg²⁺ to H₄DOBDC is approximately 2.35:1.[1][2]

  • Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 125 °C or 398 K) for a set duration (e.g., 20-24 hours).[1][2]

  • Purification: After cooling to room temperature, filter the resulting yellow microcrystalline powder and wash it sequentially with DMF and methanol to remove unreacted precursors and solvent molecules from the pores.

  • Activation: Dry the purified product under vacuum at an elevated temperature (e.g., 100 °C overnight) to remove residual solvent and activate the open metal sites.[3]

Factors Affecting Reproducibility:

  • Solvent Composition: The ratio of DMF, water, and ethanol can influence crystal size and morphology.[4]

  • Additives: The addition of modulators like sodium acetate (NaAc) can alter the crystal morphology from cauliflower-like agglomerates to more uniform nanorods and increase the BET surface area.[5][6]

  • Temperature and Time: Variations in reaction temperature and duration can impact crystallinity and particle size.

Room Temperature Synthesis

Synthesizing MOF-74(Mg) at room temperature offers a more energy-efficient alternative to solvothermal methods.

Experimental Protocol: Room Temperature Synthesis [7]

  • Precursor Solutions: Prepare two separate solutions:

    • Solution A: Dissolve 2,5-dihydroxyterephthalic acid in DMF.

    • Solution B: Dissolve magnesium acetate tetrahydrate in DMF.

  • Reaction: Add Solution A dropwise to Solution B with stirring. A precipitate of MOF-74(Mg) will form almost immediately. Continue stirring for approximately 24 hours.

  • Purification and Activation: Follow a similar washing and activation procedure as described for the solvothermal method.

Reproducibility Considerations: This method often yields nanocrystalline materials with broader peak widths in powder X-ray diffraction (PXRD) patterns, indicating smaller crystallite sizes.[7] The rapid precipitation can sometimes lead to a less ordered material compared to the solvothermal route.

Sonochemical Synthesis

Sonochemical methods utilize ultrasound to accelerate the crystallization process, significantly reducing synthesis time.

Experimental Protocol: Sonochemical Synthesis [8][9]

  • Precursor Solution: Prepare a solution of magnesium nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a suitable solvent mixture. The addition of a deprotonating agent like triethylamine (TEA) is crucial for this rapid synthesis.[8][9]

  • Ultrasonication: Subject the solution to high-intensity ultrasound for a short period (e.g., 1 hour).

  • Purification and Activation: Isolate and activate the product as in other methods.

Impact on Properties: Sonochemical synthesis typically produces smaller particles (around 0.6 µm) compared to the conventional solvothermal method (around 14 µm).[8][9] This method can also lead to the formation of mesopores.[8][9]

Vapor-Assisted Crystallization (VAC)

VAC is a solvent-minimized approach for synthesizing MOF thin films, offering a more environmentally friendly route.[1][2][7][10]

Experimental Protocol: Vapor-Assisted Crystallization [1][2][7][10]

  • Precursor Film Deposition: Deposit a precursor solution containing the magnesium salt and organic linker onto a substrate.

  • Vapor Exposure: Place the substrate in a sealed vessel containing a vapor of a suitable solvent mixture (e.g., DMF/water/ethanol).

  • Crystallization: Heat the vessel to a specific temperature to induce crystallization of the MOF film.

  • Washing and Activation: Carefully wash the film to remove any unreacted precursors and activate the material.

Reproducibility and Performance: The VAC process can produce dense and highly crystalline MOF-74(Mg) thin films with a low variation in thickness.[2][7][10] The quality of the film directly impacts its CO₂ adsorption behavior.[7][10]

Performance Comparison

The performance of MOF-74(Mg) is critically dependent on its structural and chemical properties, which are a direct result of the synthesis method employed.

Gas Adsorption Performance

MOF-74(Mg) is renowned for its high CO₂ adsorption capacity, particularly at low partial pressures, due to the strong interaction between CO₂ molecules and the open magnesium sites.

Table 1: Comparison of Physical Properties and CO₂ Adsorption Capacities of MOF-74(Mg) from Different Synthesis Methods

Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption CapacityConditionsReference
Solvothermal (Conventional)1525---[8][9]
Solvothermal (with NaAc)>1500 (increases with NaAc)Increases with NaAc3.63 mmol/g30 °C, 0.1 bar[5][6]
Sonochemical1640-350 mg/g (~7.95 mmol/g)298 K[8][9]
Amino-functionalized (Solvothermal)924.190.463.9 mmol/g303 K[1][8]

Reproducibility Insights:

  • The addition of modulators like NaAc in solvothermal synthesis can reproducibly enhance the surface area and CO₂ uptake.[5][6]

  • Sonochemical synthesis consistently yields materials with high surface areas and excellent CO₂ adsorption capacities, often exceeding those of conventionally synthesized MOF-74(Mg).[8][9]

  • Functionalization, such as the introduction of amino groups, can increase CO₂ adsorption at higher temperatures by introducing stronger chemical interactions, though it may lead to a decrease in the overall surface area.[1][11]

Comparison with Alternative MOFs for CO₂ Capture

While MOF-74(Mg) exhibits exceptional CO₂ capture performance, it is important to compare it with other benchmark MOFs under similar conditions.

Table 2: Comparative CO₂ Adsorption Capacities of MOF-74(Mg), ZIF-8, and UiO-66

MOFCO₂ Adsorption Capacity (mmol/g)ConditionsReference
MOF-74(Mg) ~8.0298 K, 1 bar[12]
ZIF-8 ~1.3298 K, 1 bar[13]
UiO-66(Zr) ~1.8298 K, 1 bar[8]

Performance Analysis: MOF-74(Mg) consistently demonstrates a significantly higher CO₂ uptake capacity at low pressures compared to both ZIF-8 and UiO-66, making it a superior candidate for applications like post-combustion carbon capture.[8][12][13] This is primarily attributed to the high density of open metal sites in the MOF-74 structure.[14]

Catalytic Performance

The open metal sites in MOF-74(Mg) also render it an effective catalyst for various organic transformations.

Table 3: Catalytic Performance of MOF-74(Mg)

ReactionSubstrateProductConversion/YieldSelectivityConditionsReference
Cycloaddition of CO₂Styrene OxideStyrene CarbonateHigh~100%2.0 MPa, 373 K[15]
CyanosilylationAldehydesCyanohydrinsEnhanced with defect engineering--[5][16]

Reproducibility in Catalysis: The catalytic activity of MOF-74(Mg) is directly linked to the number and accessibility of open metal sites. Therefore, synthesis methods that produce materials with high surface areas and well-defined, accessible pores, such as the sonochemical method, are likely to yield catalysts with higher and more reproducible performance.[15] Defect engineering, through the incorporation of analogous linkers, has also been shown to enhance catalytic activity by creating additional open metal sites.[5][16]

Stability of MOF-74(Mg)

A critical factor for the practical application of any MOF is its stability under relevant operating conditions. MOF-74(Mg) is known to be sensitive to water.

Hydrolytic Stability:

MOF-74(Mg) is susceptible to degradation in the presence of moisture. The interaction of water molecules with the magnesium centers can lead to the hydrolysis of the metal-linker bonds and subsequent structural collapse.[17] This instability is a significant drawback for applications involving humid gas streams. In comparison, other metal variants like Ni-MOF-74 exhibit greater hydrolytic stability.[12]

Visualizing Synthesis and Performance Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships discussed in this guide.

Synthesis_Workflow cluster_solvothermal Solvothermal Synthesis cluster_room_temp Room Temperature Synthesis cluster_sonochemical Sonochemical Synthesis solvo_precursors Mg(NO₃)₂·6H₂O + H₄DOBDC + DMF/H₂O/EtOH solvo_reaction Autoclave (e.g., 125°C, 24h) solvo_precursors->solvo_reaction solvo_purify Wash with DMF & Methanol solvo_reaction->solvo_purify solvo_activate Vacuum Dry (e.g., 100°C) solvo_purify->solvo_activate rt_precursors Mg(OAc)₂·4H₂O in DMF + H₄DOBDC in DMF rt_reaction Stir at RT (24h) rt_precursors->rt_reaction rt_purify Wash & Centrifuge rt_reaction->rt_purify rt_activate Vacuum Dry rt_purify->rt_activate sono_precursors Precursors + Triethylamine (TEA) sono_reaction Ultrasonication (e.g., 1h) sono_precursors->sono_reaction sono_purify Isolate Product sono_reaction->sono_purify sono_activate Activate sono_purify->sono_activate

Caption: Experimental workflows for common MOF-74(Mg) synthesis methods.

Performance_Factors synthesis Synthesis Method solvothermal Solvothermal synthesis->solvothermal room_temp Room Temp. synthesis->room_temp sonochemical Sonochemical synthesis->sonochemical vac VAC synthesis->vac properties Material Properties solvothermal->properties room_temp->properties sonochemical->properties vac->properties surface_area BET Surface Area properties->surface_area particle_size Particle Size properties->particle_size crystallinity Crystallinity properties->crystallinity defects Defect Density properties->defects stability Hydrolytic Stability properties->stability co2_adsorption CO₂ Adsorption surface_area->co2_adsorption particle_size->co2_adsorption crystallinity->co2_adsorption catalysis Catalytic Activity defects->catalysis performance Performance co2_adsorption->performance catalysis->performance stability->performance

Caption: Factors influencing the performance of MOF-74(Mg).

Conclusion

The synthesis of MOF-74(Mg) is achievable through various methods, each yielding materials with distinct properties and performance characteristics. The reproducibility of these properties is highly dependent on the careful control of synthesis parameters.

  • Solvothermal synthesis remains a robust and widely used method, with the potential for tuning material properties through the use of additives.

  • Room temperature synthesis offers an energy-efficient route but may result in smaller, less crystalline particles.

  • Sonochemical synthesis provides a rapid and effective means of producing high-surface-area MOF-74(Mg) with excellent gas adsorption properties.

  • Vapor-assisted crystallization is a promising technique for the fabrication of high-quality thin films for specialized applications.

For applications requiring high CO₂ uptake, such as carbon capture, MOF-74(Mg) synthesized by sonochemical or optimized solvothermal methods appears to be the most promising. However, its inherent hydrolytic instability remains a significant challenge that must be addressed for practical implementation in humid environments. Researchers should carefully consider the desired material properties and the intended application when selecting a synthesis protocol to ensure optimal and reproducible performance.

References

A Comparative Guide to Experimental and Simulated PXRD Patterns of MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Powder X-ray Diffraction Data for the Metal-Organic Framework MOF-74(Mg)

This guide provides a comprehensive comparison of experimental and simulated powder X-ray diffraction (PXRD) patterns for the metal-organic framework (MOF) MOF-74(Mg), also known as CPO-27(Mg). An understanding of the correlation between experimental and simulated PXRD data is crucial for phase identification, purity assessment, and structural characterization of this promising material, which is widely investigated for applications in gas storage, separation, and catalysis.

Correlating Experimental and Simulated PXRD: A Workflow

The process of correlating experimental and simulated PXRD patterns is a fundamental step in materials characterization. The following workflow outlines the key stages involved in this comparative analysis.

Correlation_Workflow Workflow for Correlating Experimental and Simulated PXRD Patterns of MOF-74(Mg) cluster_synthesis Material Synthesis & Activation cluster_experimental Experimental Analysis cluster_simulation Computational Simulation cluster_comparison Data Correlation synthesis Synthesis of MOF-74(Mg) activation Activation of MOF-74(Mg) synthesis->activation Solvent Removal pxrd_exp Experimental PXRD Measurement activation->pxrd_exp data_proc_exp Data Processing (Background Subtraction, Peak Fitting) pxrd_exp->data_proc_exp compare Compare Peak Positions (2θ), Intensities, and Profiles data_proc_exp->compare cif Obtain Crystallographic Information File (CIF) pxrd_sim Simulate PXRD Pattern cif->pxrd_sim pxrd_sim->compare refine Structural Refinement (if necessary) compare->refine

Caption: Workflow illustrating the key steps in correlating experimental and simulated PXRD patterns for MOF-74(Mg).

Data Presentation: Experimental vs. Simulated PXRD of MOF-74(Mg)

The following table summarizes the key diffraction peaks observed in a typical experimental PXRD pattern of activated MOF-74(Mg) and compares them to the peaks present in a simulated pattern generated from its known crystal structure. The simulated pattern is based on a trigonal crystal system (space group R-3) with lattice parameters of approximately a = b = 26.1 Å and c = 6.9 Å.

Miller Indices (hkl)Experimental 2θ (°)Relative Intensity (Experimental)Simulated 2θ (°)Relative Intensity (Simulated)
(210)~6.8Strong6.78100%
(300)~11.7Medium11.7555%
(220)~13.5Weak13.5715%
(410)~15.1Weak15.1210%
(003)~15.8Weak15.818%
(420)~18.8Weak18.8312%

Note: Experimental values are approximate and can vary slightly based on synthesis conditions, activation procedures, and instrumentation.

Experimental and Simulation Protocols

A detailed understanding of the methodologies used to obtain both experimental and simulated data is essential for a meaningful comparison.

Experimental Protocol: Synthesis, Activation, and PXRD Measurement of MOF-74(Mg)
  • Synthesis of MOF-74(Mg) : A common solvothermal synthesis involves dissolving magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixture of N,N-dimethylformamide (DMF), ethanol, and water. The solution is then heated in a sealed vessel at a specific temperature (e.g., 125 °C) for a designated period (e.g., 24 hours). The resulting crystalline product is collected by filtration and washed with a solvent like DMF to remove unreacted precursors.

  • Activation of MOF-74(Mg) : The as-synthesized MOF-74(Mg) contains solvent molecules within its pores. Activation is a critical step to remove these guest molecules and create the open metal sites characteristic of this MOF. This is typically achieved by heating the material under vacuum at an elevated temperature (e.g., 250-300 °C) for several hours. The efficiency of activation is crucial as residual solvent can affect the PXRD pattern.

  • Powder X-ray Diffraction (PXRD) Measurement : The activated MOF-74(Mg) powder is carefully packed into a sample holder. The PXRD pattern is then collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a specific 2θ range (e.g., 5-40°) with a defined step size and scan speed.

Simulation Protocol: Generating a PXRD Pattern from a CIF File
  • Obtaining the Crystallographic Information File (CIF) : A CIF file contains the essential crystallographic data of a material, including its space group, lattice parameters, and atomic coordinates. For MOF-74(Mg), this information can be obtained from crystallographic databases or from published literature. The crystal structure of MOF-74(Mg) is typically described by a trigonal unit cell.

  • Using Simulation Software : Software such as Mercury, VESTA, or Diamond can be used to simulate a PXRD pattern from the CIF file.[1] The software calculates the expected diffraction pattern based on the crystal structure and the specified X-ray wavelength (e.g., Cu Kα). The output is a plot of intensity versus 2θ, which can be directly compared to the experimental data.

Discussion and Interpretation

The comparison between the experimental and simulated PXRD patterns of MOF-74(Mg) reveals a strong correlation, confirming the successful synthesis of the target crystalline phase. The prominent diffraction peaks in the experimental pattern, particularly at approximately 6.8° and 11.7° 2θ, correspond well with the simulated pattern.[2]

Minor discrepancies between the experimental and simulated patterns can arise from several factors:

  • Crystallite Size and Strain : Broadening of the experimental peaks compared to the simulated ones can be attributed to the small size of the crystallites and the presence of microstrain within the crystal lattice.

  • Preferred Orientation : If the powder sample is not randomly oriented in the sample holder, the relative intensities of the diffraction peaks can deviate from the simulated pattern.

  • Presence of Amorphous Content or Impurities : A high background or the presence of additional, unindexed peaks in the experimental pattern may indicate the presence of amorphous material or crystalline impurities.

  • Activation State : Incomplete activation can lead to slight shifts in peak positions and changes in relative intensities due to the presence of residual solvent molecules in the pores.

References

Safety Operating Guide

Proper Disposal of MOF-74(Mg): A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and professionals in the scientific community handling MOF-74(Mg) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of MOF-74(Mg), drawing from safety data sheets and general guidelines for magnesium-containing compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle MOF-74(Mg) with appropriate personal protective equipment (PPE). A safety data sheet for MOF-74(Mg) indicates no particular hazards associated with the compound, but as a standard laboratory practice, proper handling is essential.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other suitable chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: Use a dust mask or respirator if there is a risk of inhaling airborne particles.[2]

In case of a spill, the material can be collected by a wet cloth or gently swept into a suitable container for disposal.[1] Always wash hands thoroughly after handling the material.[1]

Step-by-Step Disposal Protocol

The proper disposal method for MOF-74(Mg) depends on the quantity of waste and local regulations. For research laboratories, waste quantities are typically small.

Step 1: Waste Characterization and Segregation

  • Isolate MOF-74(Mg) waste: Do not mix MOF-74(Mg) with other chemical waste streams, especially strong oxidizers or acids.[3] While MOF-74(Mg) itself is not highly reactive, this is a general best practice for chemical waste.

  • Keep a record: Maintain a log of the approximate amount of MOF-74(Mg) waste generated.

Step 2: Containment

  • Place the dry MOF-74(Mg) waste in a clearly labeled, sealed container. The label should include "MOF-74(Mg) Waste" and the date of accumulation.

  • For spill cleanup materials (e.g., wet cloths), place them in a sealed plastic bag and then into the designated waste container.

Step 3: Disposal of Small, Research-Scale Quantities

For small quantities of MOF-74(Mg) used in a laboratory setting:

  • Consult Local Regulations: Before proceeding, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local wastewater authorities.

  • Aqueous Dilution (with approval): If approved by local authorities for non-hazardous magnesium compounds, very small amounts of MOF-74(Mg) may be considered for disposal via the sanitary sewer. This involves dissolving the material in a large volume of water to dilute it significantly before pouring it down the drain.[3] This should not be done without explicit permission from your EHS office.

  • Solid Waste Disposal: If sewer disposal is not permitted, the contained solid waste should be handed over to your institution's hazardous waste disposal program.

Step 4: Disposal of Large Quantities

For larger, industrial-scale quantities of MOF-74(Mg):

  • Professional Waste Disposal Service: Contact a licensed professional waste disposal service to handle the material.[4] These services are equipped to manage chemical waste in compliance with all federal, state, and local regulations.[2][5]

  • Hazardous Waste Manifest: Ensure that a hazardous waste consignment note is provided to track the material to a licensed treatment and disposal facility.[5]

Key Safety and Disposal Information Summary

ParameterInformationSource
Hazards No particular hazard is associated with this compound.[1]
Personal Protective Equipment Wear appropriate safety apparel, including gloves, eye protection, and a lab coat. Use respiratory protection if dust is generated.[1][2]
Spill Procedure Collect with a wet cloth or gently sweep into a suitable container for proper disposal.[1]
Incompatible Materials Avoid mixing with strong oxidizers or sulfide-containing waste.[3]
Small-Scale Disposal Consult local EHS for guidance. Possible options may include disposal as solid waste or, with approval, dilution and sewer disposal.[3]
Large-Scale Disposal Must be handled by a certified hazardous waste facility in accordance with local, state, and federal regulations.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of MOF-74(Mg).

start Start: MOF-74(Mg) Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small (Research) Quantity assess_quantity->small_quantity Small large_quantity Large (Industrial) Quantity assess_quantity->large_quantity Large consult_ehs Consult Institutional EHS & Local Regulations small_quantity->consult_ehs professional_disposal Arrange for Disposal with a Certified Hazardous Waste Facility large_quantity->professional_disposal sewer_approved Sewer Disposal Approved? consult_ehs->sewer_approved dilute_dispose Dilute with Ample Water & Dispose in Sanitary Sewer sewer_approved->dilute_dispose Yes solid_waste Dispose as Solid Chemical Waste via EHS sewer_approved->solid_waste No end End: Proper Disposal Complete dilute_dispose->end solid_waste->end professional_disposal->end

MOF-74(Mg) Disposal Workflow

References

Personal protective equipment for handling MOF-74(Mg)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein is intended as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always consult your institution's safety office and adhere to their specific protocols.

Hazard Assessment and Toxicological Profile

While one supplier's material safety data sheet suggests no particular hazard is associated with MOF-74(Mg), other studies present conflicting information. One study indicated potential cardiotoxicity in vivo, highlighting the need for cautious handling.[1] As with many nanomaterials, the full toxicological profile of MOF-74(Mg) is not yet completely understood.[2][3][4][5] Therefore, it is prudent to treat MOF-74(Mg) as potentially hazardous and take appropriate protective measures.

A safety data sheet for a related compound, MOF-74(Ni), indicates that it may cause respiratory irritation.[6] Given the structural similarity, it is reasonable to assume that MOF-74(Mg) dust could also be an irritant.

Physical and Chemical Properties

PropertyValue
Chemical NameMetal-Organic Framework-74(Magnesium)
Molecular FormulaC₈H₄Mg₂O₈[7]
Molecular Weight276.72 g/mol [7]
AppearanceYellow nanorods
Purity>95% or >98% depending on the supplier[7][8]
SolubilityNot determined[8]
Boiling PointNot determined[8]
Flash PointNot determined[8]

Storage Conditions

ConditionTemperature
Recommended Storage2-8°C or -20°C[8]
ShippingRoom temperature in continental US; may vary elsewhere[7]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines a logical workflow for this process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Assess potential for inhalation exposure (e.g., handling powders) D Respiratory Protection: - Fume hood or ventilated enclosure - N95/P100 respirator for powders A->D B Assess potential for dermal contact (e.g., spills, direct handling) E Hand Protection: - Nitrile or other chemical-resistant gloves B->E C Assess potential for eye contact (e.g., dust, splashes) F Eye and Face Protection: - Safety glasses with side shields - Chemical splash goggles - Face shield for splash hazards C->F G Body Protection: - Laboratory coat D->G E->G F->G

Figure 1. PPE Selection Workflow for MOF-74(Mg)

Recommended Personal Protective Equipment

Based on the hazard assessment, the following PPE is recommended for handling MOF-74(Mg):

PPE CategorySpecificationRationale
Respiratory Protection - Work in a certified chemical fume hood or other ventilated enclosure. - For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 or P100 respirator is recommended.[6]To minimize inhalation of airborne particles.
Eye and Face Protection - ANSI Z87.1 compliant safety glasses with side shields. - Chemical splash goggles if there is a risk of splashing. - A face shield may be necessary for larger quantities or when significant splashing is possible.To protect eyes from dust and potential splashes.
Hand Protection - Nitrile, neoprene, or other chemical-resistant gloves.To prevent skin contact.
Body Protection - A laboratory coat should be worn at all times.To protect skin and clothing from contamination.

Safe Handling and Disposal Workflow

Adherence to proper procedures for handling and disposal is essential to maintain a safe laboratory environment.

Safe_Handling_Workflow cluster_handling Handling Procedures cluster_disposal Disposal Procedures A Don appropriate PPE B Work in a ventilated enclosure (e.g., fume hood) A->B G Dispose of contaminated PPE as hazardous waste A->G C Handle with care to avoid generating dust B->C D Wash hands thoroughly after handling C->D E Collect waste in a clearly labeled, sealed container C->E F Consult institutional guidelines for chemical waste disposal E->F

Figure 2. Safe Handling and Disposal Workflow for MOF-74(Mg)

Operational Plans: Step-by-Step Procedures

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling powders outside a ventilated enclosure, perform a fit check for your N95 or P100 respirator.

  • Eye Protection: Put on safety glasses or goggles. If a face shield is required, put it on over your primary eye protection.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye Protection: Remove eye and face protection.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Wash and dry hands again.

Disposal Plan

  • Solid Waste:

    • Collect all solid MOF-74(Mg) waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

    • The label should include "MOF-74(Mg) Waste" and any other information required by your institution's waste management protocols.

  • Liquid Waste:

    • If MOF-74(Mg) is suspended in a solvent, the liquid waste should be collected in a separate, labeled, and sealed container.

    • The label should identify both the MOF and the solvent.

  • Contaminated PPE:

    • Disposable gloves, contaminated wipes, and any other disposable PPE should be placed in the designated hazardous waste container.

  • Final Disposal:

    • All waste containing MOF-74(Mg) should be disposed of as chemical waste through your institution's environmental health and safety office. Do not dispose of it in regular trash or down the drain.[6]

Spill and Leak Procedures:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

  • The material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[8]

  • Clean the spill area thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.